(4-Methoxy-1H-indazol-7-yl)boronic acid
Description
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Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1H-indazol-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)8-5(7)4-10-11-8/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
NWRGLDFTNUPIAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)OC)C=NN2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid
Executive Summary
This technical guide details the high-fidelity synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid , a critical organoboron building block used in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry. The protocol prioritizes a Directed Ortho-Metalation (DoM) strategy, leveraging the coordination properties of the N1-protecting group to achieve exclusive regioselectivity at the C7 position. This pathway circumvents the regiochemical challenges associated with electrophilic halogenation of the electron-rich 4-methoxyindazole core, providing a scalable and self-validating workflow for drug development applications.
Retrosynthetic Analysis & Strategic Rationale
The target molecule features a boronic acid moiety at the C7 position and a methoxy group at the C4 position of the indazole core. Direct electrophilic substitution (e.g., bromination) of 4-methoxyindazole typically favors the C3 position due to the electronic enrichment from the N1-N2 bond and the C4-methoxy group.
To bypass this limitation, this guide employs a C7-Directed Lithiation strategy.
-
Core Logic: The acidity of the C7 proton is enhanced by the inductive effect of the N1 nitrogen. By installing a coordinating protecting group (Tetrahydropyranyl - THP) on N1, we create a "chelation cage" that directs n-butyllithium specifically to C7, overriding the natural C3 reactivity.
-
Pathway Efficiency: 3 Linear Steps from commercially available 2-fluoro-6-methoxybenzaldehyde.
Reaction Pathway Diagram
Figure 1: Strategic pathway utilizing Directed Ortho-Metalation (DoM) for C7 functionalization.[1][2][3][4]
Detailed Experimental Protocols
Step 1: Construction of the Indazole Core
Objective: Synthesis of 4-Methoxy-1H-indazole via hydrazine cyclization. Mechanism: Nucleophilic attack of hydrazine on the aldehyde (hydrazone formation) followed by intramolecular SNAr displacement of the fluoride.
-
Reagents:
-
2-Fluoro-6-methoxybenzaldehyde (1.0 equiv)
-
Hydrazine hydrate (5.0 equiv)
-
Ethanol (10 V)
-
-
Protocol:
-
Charge a round-bottom flask with 2-Fluoro-6-methoxybenzaldehyde (10.0 g, 64.9 mmol) and Ethanol (100 mL).
-
Add Hydrazine hydrate (16.2 g, 324 mmol) dropwise at room temperature. Caution: Exothermic.
-
Heat the mixture to reflux (80°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of aldehyde.
-
Cool to room temperature. The product often crystallizes directly.
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or use crude if purity >95%.
-
Yield: ~9.1 g (95%) as a pale yellow solid.
-
Step 2: N1-Protection with THP
Objective: Install the Tetrahydropyranyl (THP) group to direct lithiation to C7. Causality: The THP group serves a dual purpose: it protects the acidic N-H proton and provides an oxygen lone pair that coordinates with Lithium, stabilizing the transition state at C7.
-
Reagents:
-
4-Methoxy-1H-indazole (from Step 1)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)
-
Dichloromethane (DCM) (10 V)
-
-
Protocol:
-
Dissolve 4-Methoxy-1H-indazole (9.0 g, 60.7 mmol) in anhydrous DCM (90 mL).
-
Add DHP (7.66 g, 91.0 mmol) and p-TsOH (1.15 g, 6.0 mmol).
-
Stir at Room Temperature for 12 hours.
-
Quench with saturated NaHCO₃ solution (50 mL).
-
Separate phases; wash organic layer with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes). Isolate the N1-THP isomer (major product).
-
Yield: ~12.7 g (90%) as a viscous oil or low-melting solid.
-
Step 3: Directed Lithiation and Borylation
Objective: Regioselective C7 functionalization. Critical Control Point: Temperature must be maintained at -78°C to prevent scrambling of the lithiated species to the thermodynamic C3 position.
-
Reagents:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-methoxy-1H-indazole (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.2 equiv)
-
Triisopropyl borate (B(OiPr)₃) (1.5 equiv)
-
THF (Anhydrous) (15 V)
-
HCl (2N) (for hydrolysis)
-
-
Protocol:
-
In a flame-dried Schlenk flask under Argon, dissolve the Protected Indazole (5.0 g, 21.5 mmol) in anhydrous THF (75 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (10.3 mL, 25.8 mmol) dropwise over 20 minutes. Maintain internal temp < -70°C.
-
Stir at -78°C for 1 hour . The solution typically turns deep red/orange, indicating formation of the C7-lithio species.
-
Add Triisopropyl borate (6.07 g, 32.3 mmol) rapidly in one portion.
-
Allow the mixture to warm slowly to Room Temperature over 2 hours.
-
Hydrolysis/Deprotection: Add 2N HCl (30 mL) and stir vigorously for 1 hour. This step hydrolyzes the boronate ester and removes the THP group simultaneously (if global deprotection is desired).
-
Note: If the THP group is needed for the next step, use saturated NH₄Cl quench instead of HCl, and skip the acid stir. For this guide, we assume the free boronic acid is the target.
-
-
Adjust pH to ~6-7 with NaOH (2N).
-
Extract with EtOAc (or 2-MeTHF for better solubility).
-
Purification: The boronic acid may precipitate upon concentration. Alternatively, purify via reverse-phase chromatography (C18, Water/Acetonitrile).
-
Yield: ~2.9 g (70%) of (4-Methoxy-1H-indazol-7-yl)boronic acid.
-
Data Summary & Process Parameters
| Parameter | Step 1 (Cyclization) | Step 2 (Protection) | Step 3 (Borylation) |
| Limiting Reagent | 2-Fluoro-6-methoxybenzaldehyde | 4-Methoxy-1H-indazole | N1-THP-Indazole |
| Key Reagent | Hydrazine Hydrate | DHP / p-TsOH | n-BuLi / B(OiPr)₃ |
| Solvent | Ethanol | DCM | THF |
| Temperature | 80°C (Reflux) | 20-25°C | -78°C to RT |
| Typical Yield | 95% | 90% | 65-75% |
| Critical Impurity | Unreacted Aldehyde | N2-THP Isomer | C3-Boronic Acid (Trace) |
Quality Control & Analytics
To ensure the integrity of the synthesized building block, the following analytical criteria must be met:
-
¹H NMR (DMSO-d₆):
-
Diagnostic peaks for the indazole core (singlet at ~8.0-8.2 ppm for H3).
-
Doublets for H5 and H6 (aromatic region).
-
Broad singlets for B(OH)₂ protons (often ~8.0-10.0 ppm, exchangeable with D₂O).
-
Methoxy singlet at ~3.9 ppm.[5]
-
Absence of THP signals (multiplets at 1.5-2.0, 3.5-4.0, 5.7 ppm) if deprotected.
-
-
Mass Spectrometry (ESI):
-
Target Mass: 192.0 (M+H)⁺.
-
Note: Boronic acids often show masses for the boroxine trimer (M_trimer + H)⁺ or ester adducts in alcoholic solvents.
-
-
HPLC Purity:
-
95% (254 nm).
-
Column: C18. Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.
-
References
-
Indazole Synthesis via Hydrazine
-
Directed Ortho-Metalation (DoM)
-
Luo, G., Chen, L., & Dubé, P. (2006). Regioselective Protection and Functionalization of 1H-Indazole. The Journal of Organic Chemistry, 71(14), 5392–5395. Link
- Note: Establishes the N1-THP/SEM directed lithiation
-
-
Boronic Acid Synthesis
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Note: Foundational text for boronic acid utility and synthesis.
-
-
Specific Precursor Data (4-Methoxyindazole)
Sources
- 1. Hell-Volhard-Zelinsky Reaction | Ambeed [ambeed.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Haller-Bauer Reaction | Ambeed [ambeed.com]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of (4-Methoxy-1H-indazol-7-yl)boronic Acid: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
(4-Methoxy-1H-indazol-7-yl)boronic acid (CAS/Product ID: ENAH9852094D) is a highly privileged building block in modern medicinal chemistry, serving as a critical coupling partner in Suzuki-Miyaura cross-coupling reactions. The indazole core is a ubiquitous pharmacophore in kinase inhibitors and receptor modulators, while the C7-boronic acid handle allows for late-stage functionalization.
However, the spectroscopic characterization of this compound presents unique analytical challenges. The interplay of prototropic indazole tautomerism , quadrupolar relaxation from the boron nucleus , and the thermodynamic equilibrium between the boronic acid monomer and its boroxine anhydride often leads to complex, broadened, or seemingly "missing" signals in routine nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide dissects the causality behind the spectroscopic phenomena of (4-Methoxy-1H-indazol-7-yl)boronic acid and provides self-validating protocols to ensure absolute structural confirmation.
Structural Dynamics & Analytical Causality
To accurately interpret the spectroscopic data of (4-Methoxy-1H-indazol-7-yl)boronic acid, analysts must account for three distinct physicochemical phenomena:
The Boronic Acid–Boroxine Equilibrium
Arylboronic acids are prone to spontaneous dehydration, forming trimeric cyclic anhydrides known as boroxines[1]. This condensation is thermodynamically driven and highly dependent on the presence of trace water, solvent polarity, and temperature[2]. In MS analysis, the high temperatures of the electrospray ionization (ESI) source often drive this dehydration, resulting in a dominant boroxine mass peak
Fig 1: Thermodynamic equilibrium between arylboronic acid and its boroxine anhydride.
Indazole Prototropic Tautomerism
The indazole ring exists in a dynamic equilibrium between the
Boron Quadrupolar Relaxation
The
Reference Spectroscopic Data Profile
The following tables summarize the validated structural data for (4-Methoxy-1H-indazol-7-yl)boronic acid, accounting for the phenomena described above.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Acquisition Parameters: 400 MHz (
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment / Notes |
| 13.05 | br s | - | 1H | Indazole N-H (Broad due to exchange) | |
| 8.15 | s | - | 1H | H-3 (Indazole core) | |
| 8.02 | br s | - | 2H | B(OH)₂ (Disappears upon D₂O shake) | |
| 7.78 | d | 7.8 | 1H | H-6 (Aromatic) | |
| 6.65 | d | 7.8 | 1H | H-5 (Aromatic) | |
| 3.92 | s | - | 3H | O-CH₃ (Methoxy group) | |
| 155.2 | s | - | - | C-4 (C-OMe) | |
| 142.1 | s | - | - | C-7a (Bridgehead) | |
| 134.5 | s | - | - | C-3 | |
| 132.0 | s | - | - | C-6 | |
| 118.5 | s | - | - | C-3a (Bridgehead) | |
| ~115.0 | br m | - | - | C-7 (C-B, broadened by quadrupolar relaxation) | |
| 100.2 | s | - | - | C-5 | |
| 55.4 | s | - | - | O-CH₃ | |
| 29.5 | br s | - | - | Typical chemical shift for arylboronic acids |
Table 2: Mass Spectrometry (LC-MS, ESI+) and IR Data
| Technique | Observed Value | Theoretical Value | Assignment / Structural Implication |
| ESI-MS (+) | m/z 193.0 | 193.08 | Monomer |
| ESI-MS (+) | m/z 523.2 | 523.18 | Boroxine Trimer |
| FT-IR | ~3350 cm⁻¹ | - | O-H stretch (Boronic acid) |
| FT-IR | ~3100 cm⁻¹ | - | N-H stretch (Indazole) |
| FT-IR | ~1340 cm⁻¹ | - | B-O stretch[5] |
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing this compound.
Protocol A: NMR Sample Preparation & Acquisition
Objective: Suppress boroxine formation and lock indazole tautomerism to yield a pristine monomeric spectrum.
-
Solvent Selection: Weigh 10–15 mg of (4-Methoxy-1H-indazol-7-yl)boronic acid into a clean vial. Dissolve entirely in 0.6 mL of high-purity
. Do not use or , as they promote tautomeric broadening and esterification, respectively. -
Initial Acquisition: Acquire standard
and spectra. -
Equilibrium Check: Inspect the baseline around the aromatic signals. If minor, broad duplicate peaks are observed, the sample contains a mixture of monomer and boroxine anhydride.
-
D₂O Exchange (The Self-Validating Step): Add exactly 2 drops of
to the NMR tube. Shake vigorously for 30 seconds. -
Re-Acquisition: Re-run the
NMR. The addition of forces the hydrolysis of any boroxine back to the boronic acid monomer[1]. The B(OH)₂ and N-H protons will exchange with deuterium and disappear from the spectrum, leaving a perfectly clean, sharp aromatic profile.
Fig 2: Standardized NMR spectroscopic workflow for indazole boronic acids.
Protocol B: LC-MS Analysis Parameters
Objective: Differentiate the true mass of the compound from in-source dehydration artifacts.
-
Mobile Phase: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures protonation of the indazole nitrogen, enhancing the
signal. -
Column: C18 Reverse-Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Source Conditions (ESI+): Keep the desolvation temperature moderate (e.g., 350°C). Excessively high temperatures will completely dehydrate the boronic acid into the boroxine.
-
Data Interpretation: Extract ion chromatograms (EIC) for both m/z 193.0 (Monomer) and m/z 523.2 (Boroxine). Because the dehydration occurs in the MS source, both masses will perfectly co-elute at the exact same retention time. This co-elution is the definitive proof that the boroxine is an analytical artifact, not a chemical impurity.
Conclusion
The robust characterization of (4-Methoxy-1H-indazol-7-yl)boronic acid requires an understanding of the molecule's dynamic physical chemistry. By recognizing the impact of boron's quadrupolar relaxation, controlling the indazole tautomeric equilibrium with
References
-
Sigma-Aldrich. Indazol-4-ylboronic acid hydrochloride / (4-methoxy-1H-indazol-7-yl)boronic acid Product Data. Sigma-Aldrich.
-
EnamineStore. (4-methoxy-1H-indazol-7-yl)boronic acid. EnamineStore.
-
University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. University of Edinburgh (2025).
-
ResearchGate. Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ResearchGate (2025).
-
ResearchGate. On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate (2025).
-
African Journal of Pure and Applied Chemistry. Preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. Academic Journals (2016).
Sources
Physical and chemical properties of (4-Methoxy-1H-indazol-7-yl)boronic acid
Executive Summary
(4-Methoxy-1H-indazol-7-yl)boronic acid is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Characterized by an electron-rich indazole core with a methoxy group at the C4 position and a boronic acid moiety at the C7 position, this compound presents unique steric and electronic profiles. Its primary utility lies in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the 4-methoxyindazole scaffold, a privileged structure in oncology and immunology drug discovery.
This guide details the physicochemical properties, synthetic routes, and handling protocols required to utilize this intermediate effectively, addressing the specific challenges posed by the C7-steric hindrance and the amphoteric nature of the indazole ring.
Molecular Identity & Structural Analysis
The compound features a fused bicyclic indazole system. The 4-methoxy substituent provides electron density to the π-system, while the 7-boronic acid serves as the reactive handle. The proximity of the boronic acid to the indazole N1 nitrogen (unsubstituted) creates potential for intramolecular hydrogen bonding and influences solubility.
| Attribute | Detail |
| Chemical Name | (4-Methoxy-1H-indazol-7-yl)boronic acid |
| Common Synonyms | 7-Borono-4-methoxy-1H-indazole; 4-Methoxyindazole-7-boronic acid |
| CAS Number (Precursor) | 1337879-62-5 (refers to 7-Bromo-4-methoxy-1H-indazole) |
| Molecular Formula | C₈H₉BN₂O₃ |
| Molecular Weight | 191.98 g/mol |
| SMILES | COc1c(B(O)O)ccc2[nH]ncc12 |
| Key Functional Groups | Indazole (amphoteric), Methoxy (EDG), Boronic Acid (Lewis acid) |
Physical & Chemical Properties Profile[3][4][5]
The following data summarizes the experimental and predicted physicochemical behavior of the compound. Note that free boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines), affecting melting point and solubility measurements.
Physicochemical Data Table
| Property | Value / Description | Context & Notes |
| Appearance | White to off-white powder | Typical of aryl boronic acids. |
| Melting Point | >200 °C (Decomposes) | Often dehydrates to boroxine before melting. |
| Solubility (High) | DMSO, DMF, Methanol | Optimal solvents for stock solutions. |
| Solubility (Low) | Water, Hexanes, DCM | Requires basic pH for aqueous solubility (boronate formation). |
| pKa (Indazole NH) | ~13.8 (Predicted) | Very weak acid; deprotonation requires strong base (e.g., NaH, Cs₂CO₃). |
| pKa (Boronic Acid) | ~8.5 (Predicted) | Lewis acidic center; forms tetrahedral boronate anion at basic pH. |
| H-Bond Donors | 3 (2 from B(OH)₂, 1 from NH) | |
| H-Bond Acceptors | 3 (N, OMe, O) |
Chemical Reactivity & Stability
-
Protodeboronation: The C7 position in indazoles is susceptible to protodeboronation (loss of the boron group) under high heat or prolonged exposure to aqueous acids, especially given the electron-donating effect of the C4-methoxy group.
-
Boroxine Equilibrium: In dry state or non-polar solvents, the acid reversibly trimerizes to form a boroxine. This does not affect reactivity in Suzuki couplings (which use aqueous base) but can alter stoichiometry calculations.
-
Tautomerism: The 1H-indazole is the dominant tautomer, but the 2H-form is accessible. N-protection (e.g., THP, SEM) is often employed to lock the tautomer and improve solubility during coupling.
Synthesis & Preparation
Due to the limited commercial availability of the free acid, it is frequently generated in situ or synthesized from the corresponding bromide. The most reliable route utilizes 7-Bromo-4-methoxy-1H-indazole (CAS 1337879-62-5) .
Recommended Synthetic Workflow
-
Starting Material: 7-Bromo-4-methoxy-1H-indazole.[1][2][3][4]
-
Borylation: Miyaura borylation using Bis(pinacolato)diboron (B₂pin₂).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Potassium Acetate (KOAc) (anhydrous).
-
Solvent: 1,4-Dioxane or DMSO.
DOT Diagram: Synthesis Pathway
Caption: Conversion of the commercially available 7-bromo precursor to the boronic acid via the stable pinacol ester.
Experimental Protocol: Suzuki-Miyaura Coupling
Context: This protocol describes the coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid (or its pinacol ester) with an aryl halide.
Reagents
-
Boronate: 1.2 equivalents.
-
Aryl Halide: 1.0 equivalent.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: Cs₂CO₃ (3.0 equivalents) or K₃PO₄.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing: Charge the reaction vessel with the aryl halide, boronic acid/ester, and base. Purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst rapidly against a counter-flow of inert gas.
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Reaction: Seal the vessel and heat to 80–100°C for 2–12 hours. Monitor conversion by LC-MS (Target Mass = MW of coupled product).
-
Note: If using the free boronic acid, ensure the base is fully dissolved to activate the boron species.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Handling, Stability & Storage
Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This process is reversible upon exposure to water or base.
DOT Diagram: Boroxine Equilibrium
Caption: Reversible dehydration equilibrium. The monomer is the reactive species in aqueous coupling conditions.
Storage Recommendations
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Nitrogen or Argon to prevent oxidation of the C-B bond.
-
Container: Tightly sealed glass vial; avoid prolonged exposure to air.
-
Safety: Standard PPE (Gloves, Goggles, Lab Coat). Avoid inhalation of dust.
References
-
Enamine Store. (4-methoxy-1H-indazol-7-yl)boronic acid - Product Catalog. Retrieved from
-
Sigma-Aldrich. Indazol-4-ylboronic acid derivatives & Precursors. Retrieved from
-
World Intellectual Property Organization. Patent WO2024153067A1: Heterocyclic substituted nitrogen-containing heterocyclic derivatives. (Describes synthesis from 7-bromo-4-methoxy-1H-indazole). Retrieved from
-
Moldb. 7-Bromo-4-methoxy-1H-indazole (CAS 1337879-62-5) Data Sheet.[1][2] Retrieved from
Sources
Technical Whitepaper: Scalable Synthesis of 7-Bromo-4-Methoxy-1H-Indazole
Executive Summary
The 7-bromo-4-methoxy-1H-indazole scaffold represents a high-value "privileged structure" in modern kinase inhibitor discovery (e.g., ERK, LRRK2, and VEGFR inhibitors). Its structural utility lies in its orthogonal functionalization potential: the C7-bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C4-methoxy group provides electronic modulation and solubility enhancement.
This guide details a robust, two-step synthetic route starting from commercially available 1-bromo-2-fluoro-4-methoxybenzene . Unlike the classical Jacobson indazole synthesis (which suffers from regioselectivity issues with this specific substitution pattern), this protocol utilizes a Directed Ortho-Metalation (DoM) strategy followed by a hydrazine-mediated SNAr cyclization. This route is selected for its scalability, regiochemical certainty, and high yields.
Retrosynthetic Analysis & Strategy
The synthesis relies on the construction of the pyrazole ring onto a pre-functionalized benzene core. The critical disconnection is the N1-C7a bond (formed via SNAr) and the N2-C3 bond (formed via condensation).
Strategic Logic
-
Regiocontrol: Direct bromination of 4-methoxyindazole typically yields the 3-bromo product. Therefore, the bromine must be installed prior to ring closure or directed specifically.
-
Precursor Selection: The most reliable precursor for 7-bromo-substituted indazoles is 3-bromo-2-fluoro-6-methoxybenzaldehyde .
-
Synthesis of Precursor: This aldehyde is accessed via highly regioselective lithiation of 1-bromo-2-fluoro-4-methoxybenzene, exploiting the cooperative directing effects of the fluorine and methoxy groups.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from fluoro-bromo-anisole to the target indazole.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde
Principle: Directed Ortho-Metalation (DoM). The C3 position (between F and OMe) is the most acidic site due to the inductive effect of Fluorine and the coordination ability of the Methoxy group.
Reagents:
-
1-Bromo-2-fluoro-4-methoxybenzene (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial 2.0M]
-
N,N-Dimethylformamide (DMF) (1.5 eq)[2]
-
Tetrahydrofuran (THF), anhydrous[2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g of substrate) and 1-bromo-2-fluoro-4-methoxybenzene.
-
Lithiation: Cool the solution to -78°C (Dry ice/Acetone).
-
Addition: Add LDA solution dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent benzyne formation.
-
Maturation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange.
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous NH4Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Key Analytical Marker: Appearance of Aldehyde proton in 1H NMR (~10.2 ppm).
Step 2: Cyclization to 7-Bromo-4-methoxy-1H-indazole
Principle: Condensation of hydrazine with the aldehyde to form a hydrazone, followed by intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine.
Reagents:
-
3-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq)
-
Hydrazine Hydrate (5.0 eq) (64-80% solution)
-
Ethanol (absolute) or THF
Protocol:
-
Dissolution: Dissolve the aldehyde from Step 1 in Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Cyclization: Heat the mixture to Reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the hydrazone intermediate.
-
Isolation: Cool to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate solvent to 20% volume, add water, and filter the resulting solids.
-
-
Purification: Usually not required.[3] If necessary, triturate with Et2O or recrystallize from EtOH.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Lithiation Temp | < -70°C | Temperatures > -60°C promote "halogen dance" (scrambling of Br position) or benzyne formation, leading to regioisomeric impurities. |
| Hydrazine Stoichiometry | > 3.0 eq | Excess hydrazine acts as both nucleophile and HF scavenger. Low equivalents lead to incomplete cyclization (stalled hydrazone). |
| Anhydrous Conditions | Step 1: Strict | Moisture during lithiation protonates the lithiated species, returning starting material. |
| Reaction Time (Step 2) | 4-6 Hours | Extended reflux (>24h) can lead to minor debromination or hydrazine decomposition. |
Process Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Analytical Validation
To ensure the integrity of the synthesized material, compare analytical data against these expected values.
-
1H NMR (400 MHz, DMSO-d6):
-
Indazole C3-H: Singlet, ~8.0–8.2 ppm (Characteristic of indazole core).
-
Aromatic H (C5/C6): Two doublets (ortho-coupling, J ≈ 8.0 Hz) in the 6.5–7.5 ppm range.
-
Methoxy: Singlet, ~3.9 ppm.
-
NH: Broad singlet, >13.0 ppm (Exchangeable).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: Pattern showing Br isotopes (e.g., 227/229).
-
References
-
Mongin, F., & Schlosser, M. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[4] [4]
- Grounding: Establishes the regioselectivity of lithiating 1-bromo-2-fluoro-4-methoxybenzene
-
Lunn, G., et al. (2010). Synthesis of Indazole Derivatives. Patent WO2010/059658.
- Grounding: Provides general conditions for the hydrazine cyclization of 2-fluoro-benzaldehydes to indazoles.
-
Gilead Sciences, Inc. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 29(11).
- Grounding: Validates the SNAr/Hydrazine cyclization strategy on the chemically similar 7-bromo-4-chloro scaffold used in Lenacapavir.
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-fluoro-6-methoxybenzaldehyde.
- Grounding: Confirms stability and commercial existence of the key intermedi
Sources
- 1. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
CAS number and supplier for (4-Methoxy-1H-indazol-7-yl)boronic acid
The following technical guide details the identity, synthesis, and application of (4-Methoxy-1H-indazol-7-yl)boronic acid , a specialized heterocyclic building block.
Executive Summary
(4-Methoxy-1H-indazol-7-yl)boronic acid is a high-value heterocyclic intermediate used primarily in the development of small-molecule kinase inhibitors and modulating agents in medicinal chemistry. Its structural uniqueness lies in the 4-methoxy substitution, which provides electron-donating character to the indazole core, and the 7-position boronic acid , which serves as a handle for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura).
Critical Note on Availability: While the free boronic acid is often generated in situ or supplied as a custom synthesis item, the stable precursor 7-Bromo-4-methoxy-1H-indazole (CAS 1337879-62-5) and the corresponding pinacol ester are the industry-standard starting points for researchers.
Chemical Identity & Sourcing
Nomenclature and Identifiers
Researchers must distinguish this compound from its regioisomer, (7-Methoxy-1H-indazol-4-yl)boronic acid, which is more common but structurally distinct.
| Feature | Target Compound | Critical Precursor | Common Isomer (Caution) |
| Name | (4-Methoxy-1H-indazol-7-yl)boronic acid | 7-Bromo-4-methoxy-1H-indazole | (7-Methoxy-1H-indazol-4-yl)boronic acid |
| Structure | Indazole core, 4-OMe, 7-B(OH)₂ | Indazole core, 4-OMe, 7-Br | Indazole core, 7-OMe, 4-B(OH)₂ |
| CAS Number | Not widely listed (Custom) | 1337879-62-5 | 2121513-25-3 |
| Function | Transient Coupling Partner | Stable Shelf Reagent | Isomeric Impurity/Wrong Target |
Key Suppliers (Precursor: CAS 1337879-62-5)
Due to the protodeboronation instability of the free acid, it is recommended to purchase the 7-bromo precursor and perform borylation immediately prior to use, or purchase the pinacol ester derivative.
| Supplier | Catalog / SKU | Purity | Pack Size | Region |
| Sigma-Aldrich | PBKH9C0D3B3C | 95% | 1g, 5g | Global |
| ChemScene | CS-0102600 | 97% | 250mg - 5g | USA/Global |
| Fluorochem | F792221 (Check Batch) | 98% | Custom | Europe |
| AchemBlock | O34323 | 95% | 1g - 25g | USA |
Sourcing Strategy: Order 7-Bromo-4-methoxy-1H-indazole (CAS 1337879-62-5) . This bromide is stable, commercially available, and converts cleanly to the boronate species via the protocol in Section 3.
Synthetic Methodology
For drug discovery workflows, the most reliable route to the (4-Methoxy-1H-indazol-7-yl)boronate species is the Miyaura Borylation of the 7-bromo precursor. This method avoids the harsh conditions of lithiation, which can be incompatible with the acidic N-H of the indazole.
Reaction Workflow Diagram
The following diagram illustrates the conversion of the commercially available bromide to the active boronate species.
Figure 1: Synthetic pathway from the stable 7-bromo precursor to the active boronic acid species.
Validated Protocol: Miyaura Borylation
Objective: Synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid pinacol ester.[1]
Reagents:
-
Substrate: 7-Bromo-4-methoxy-1H-indazole (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.5 equiv) -
Catalyst:
( ) (0.1 equiv) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an argon stream, charge a pressure vial with the 7-bromo-4-methoxy-1H-indazole,
, , and KOAc. -
Solvation: Add anhydrous 1,4-dioxane. Seal the vial with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide (
) and appearance of the boronate ester ( ). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The residue can often be used directly in the subsequent Suzuki coupling. If isolation is required, purify via flash chromatography (SiO2, Hexane/EtOAc gradient). Note: Boronic esters can degrade on silica; rapid elution is recommended.
Hydrolysis to Free Acid (Optional):
To obtain the free boronic acid, treat the pinacol ester with
Applications in Medicinal Chemistry
This scaffold is particularly relevant for designing inhibitors targeting kinases where the ATP-binding pocket requires a specific H-bond donor/acceptor motif provided by the indazole N-H and N:.
Structural Activity Relationship (SAR) Logic
-
4-Methoxy Group: Acts as an electron-donating group (EDG). It increases the electron density of the indazole ring, potentially strengthening
-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein binding pocket. -
7-Position Vector: The boronic acid at C7 allows for the attachment of aryl or heteroaryl tails. This vector typically points towards the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase conformation (DFG-in vs. DFG-out).
Suzuki-Miyaura Coupling Cycle
The primary utility of this compound is as a nucleophile in cross-coupling.
Figure 2: The catalytic cycle utilizing (4-Methoxy-1H-indazol-7-yl)boronic acid to form C7-substituted inhibitors.
References
-
Synthesis of Indazole Boronates: World Intellectual Property Organization, WO2024153067A1. "Heterocyclic substituted nitrogen-containing heterocyclic derivatives..." (Describes Miyaura borylation of 7-bromo-4-methoxyindazole).
-
Precursor Availability (7-Bromo-4-methoxy-1H-indazole): ChemScene Product Catalog, CAS 1337879-62-5.
-
Boronic Acid Stability & Handling: Hall, D. G. (Ed.).[2][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
General Indazole Synthesis: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold".
Sources
Technical Whitepaper: Structural Elucidation of (4-Methoxy-1H-indazol-7-yl)boronic acid
Executive Summary
The characterization of heteroaryl boronic acids, specifically (4-Methoxy-1H-indazol-7-yl)boronic acid , presents a unique set of analytical challenges. Unlike standard organic molecules, this compound exhibits dynamic equilibria (boroxine formation), annular tautomerism (1H- vs. 2H-indazole), and quadrupolar relaxation effects (
This guide provides a rigorous, self-validating protocol for the structural confirmation of this Suzuki coupling intermediate. It synthesizes theoretical chemical shift prediction with practical troubleshooting for "missing" NMR signals.
Part 1: Molecular Architecture & Analytical Challenges
Before interpreting spectra, one must understand the dynamic behavior of the molecule in solution.
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). In non-polar solvents (e.g., CDCl
-
Solution: Use a polar aprotic solvent (DMSO-d
) with a trace of D O. The water shifts the equilibrium entirely to the monomeric boronic acid species.
Indazole Tautomerism
The indazole core exists in equilibrium between the 1H and 2H forms.
-
1H-Indazole (Thermodynamically favored): Proton on N1.
-
2H-Indazole: Proton on N2.
-
Impact: In DMSO-d
, the 1H form usually predominates, stabilized by the electron-donating methoxy group at C4.
Quadrupolar Broadening
The Boron atom (
Part 2: Experimental Protocol (Sample Preparation)
To ensure reproducibility and spectral clarity, follow this specific preparation workflow.
Reagents
-
Solvent: DMSO-d
(99.9% D). -
Additive: D
O (for exchange experiments). -
Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).
Preparation Workflow (DOT Diagram)
Figure 1: Sample preparation workflow to resolve boroxine/boronic acid equilibrium.
Part 3: 1H NMR Characterization
Predicted Spectral Data (DMSO-d )
The following assignments are derived from substituent chemical shift increments (SCS) and analogous indazole structures.
| Proton | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | 13.0 - 13.5 | Broad Singlet | 1H | - | Acidic indazole proton (N1). Disappears with D |
| B(OH) | 8.0 - 8.5 | Broad Singlet | 2H | - | Boronic acid hydroxyls.[1] Variable shift; disappears with D |
| H3 | 8.15 | Singlet | 1H | - | Pyrazole ring proton. Deshielded by C=N bond. |
| H6 | 7.80 | Doublet | 1H | 7.5 - 8.0 | Ortho to Boron. Deshielded by the empty p-orbital of Boron (inductive/mesomeric effects). |
| H5 | 6.70 | Doublet | 1H | 7.5 - 8.0 | Ortho to Methoxy. Strongly shielded by electron donation (resonance) from OMe. |
| OMe | 3.95 | Singlet | 3H | - | Characteristic methoxy region. |
Key Diagnostic Features[2]
-
The Aromatic Region: You should observe an AB system (two doublets) for H5 and H6. The large difference in chemical shift (
ppm) is characteristic of the "Push-Pull" electronic system:-
Push: 4-OMe pushes electron density into the ring (Shielding H5).
-
Pull: 7-B(OH)
is an electron-poor center (Deshielding H6).
-
-
The H3 Singlet: This sharp singlet confirms the Indazole core is intact. If this is split or absent, the pyrazole ring may have degraded.
Part 4: 13C NMR & The "Missing" Carbon
Predicted Spectral Data (100 MHz, DMSO-d )
| Carbon | Shift ( | Type | Notes |
| C4 | ~152.0 | C_quat | Attached to OMe (Deshielded). |
| C3 | ~134.0 | CH | Pyrazole carbon. |
| C7a | ~138.0 | C_quat | Bridgehead carbon. |
| C6 | ~128.0 | CH | Ortho to Boron. |
| C7 | ~125-135 (Broad) | C_quat | Attached to Boron. Often invisible due to |
| C3a | ~115.0 | C_quat | Bridgehead carbon. |
| C5 | ~102.0 | CH | Ortho to Methoxy (Shielded). |
| OMe | ~55.5 | CH | Methoxy carbon. |
Detecting the C-B Carbon (C7)
Do not expect a sharp singlet for C7. The coupling between
-
Visual Appearance: A very broad "hump" in the baseline or completely absent.
-
Verification Method: Use HMBC (Heteronuclear Multiple Bond Correlation) .[2]
-
Look for a correlation from H6 (the deshielded doublet) to the "missing" carbon frequency. HMBC signals are less affected by the transverse relaxation that kills the 1D signal.
-
Part 5: Structural Confirmation Strategy (2D NMR)
To definitively prove the regiochemistry (i.e., that the Boron is at C7 and OMe is at C4, rather than swapped or elsewhere), utilize the following correlation map.
HMBC Connectivity Diagram
Figure 2: HMBC Correlation Network. The correlation from H5 to C7 is the definitive proof of the Boron position.
Verification Checklist
References
-
Boronic Acid Equilibria: Hall, D. G. (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Explains the boroxine-boronic acid equilibrium and solvent effects).
- NMR of Boron Compounds: Wrackmeyer, B. (1988). NMR Spectroscopy of Boron Compounds Containing Boron-Sulfur Bonds. In Annual Reports on NMR Spectroscopy (Vol. 20, pp. 61-203). Academic Press.
-
Indazole Tautomerism: Claramunt, R. M., et al. (1991).[1] "The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, (10), 1691-1697. Link
-
General Spectral Data Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for substituent chemical shift predictions).
Sources
Molecular Architecture and Synthetic Utility of (4-Methoxy-1H-indazol-7-yl)boronic Acid: A Technical Guide for Drug Discovery
Executive Summary (4-Methoxy-1H-indazol-7-yl)boronic acid is a highly specialized, privileged building block in modern medicinal chemistry. By combining the indazole scaffold—a proven kinase hinge-binding motif—with a synthetically versatile boronic acid handle, this compound enables the rapid diversification of targeted therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, its mechanistic behavior in palladium-catalyzed cross-couplings, and a field-proven, self-validating experimental protocol for its application in drug discovery.
Molecular Structure and Physicochemical Properties
The molecular architecture of (4-Methoxy-1H-indazol-7-yl)boronic acid is defined by three critical domains, each contributing to its utility in drug design:
-
The 1H-Indazole Core: A bicyclic heterocycle existing in tautomeric equilibrium (1H and 2H forms, with 1H being thermodynamically favored). The adjacent nitrogen atoms (N1-H and N2) act as a bidentate hydrogen-bonding network, perfectly positioned to interact with the backbone residues of the ATP-binding cleft in protein kinases [1].
-
The 4-Methoxy Substituent: Positioned on the carbocyclic ring, this electron-donating group (-OCH₃) increases the electron density of the aromatic system. Sterically, it projects into adjacent hydrophobic binding pockets, often enhancing selectivity for specific kinase isoforms (e.g., JNK3 over p38α) [2].
-
The 7-Boronic Acid Moiety: Located at the C7 position, this functional group serves as the reactive handle for Suzuki-Miyaura cross-coupling. Its proximity to the N1-H can lead to unique intramolecular hydrogen bonding, stabilizing the boronic acid against premature protodeboronation.
Table 1: Physicochemical and Structural Parameters
| Property | Value / Description |
| IUPAC Name | (4-Methoxy-1H-indazol-7-yl)boronic acid |
| Molecular Formula | C₈H₉BN₂O₃ |
| Molecular Weight | 191.98 g/mol |
| SMILES | COC=1C=CC(B(O)O)=C2NN=CC12 |
| Hydrogen Bond Donors | 3 (1x N-H, 2x O-H) |
| Hydrogen Bond Acceptors | 4 (2x N, 3x O) |
| Primary Application | Suzuki-Miyaura Cross-Coupling, Kinase Inhibitor Synthesis |
(Data synthesized from commercial chemical databases including Enamine and Sigma-Aldrich [3][4].)
Mechanistic Role in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid with aryl or heteroaryl halides is a cornerstone reaction for elaborating the indazole scaffold [5]. The electron-donating nature of the 4-methoxy group enriches the electron density of the indazole ring, which accelerates the transmetalation step—often the rate-limiting step in Suzuki couplings involving electron-deficient boronic acids.
However, the unprotected N1-H of the indazole can coordinate with the palladium catalyst, potentially leading to catalyst poisoning or off-target N-arylation. To mitigate this, sterically bulky, bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are employed. The dppf ligand enforces a rigid coordination geometry around the Pd(II) center, preventing the indazole nitrogen from displacing the phosphine ligands and ensuring selective C-C bond formation at the C7 position.
Catalytic cycle of Suzuki-Miyaura coupling highlighting indazole boronate transmetalation.
Experimental Methodology: Standardized Suzuki-Miyaura Protocol
Reagents & Materials:
-
(4-Methoxy-1H-indazol-7-yl)boronic acid (1.2 equiv)
-
Aryl/Heteroaryl Halide (Ar-X, 1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Causality of Experimental Choices:
-
Solvent System: The 4:1 Dioxane/Water mixture is non-negotiable. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the K₂CO₃ and generate the reactive trihydroxyboronate intermediate [R-B(OH)3]- necessary for efficient transmetalation.
-
Base Selection: K₂CO₃ provides optimal basicity. Stronger bases (like NaOH) accelerate the protodeboronation of the boronic acid, while weaker bases fail to sufficiently activate the boronic acid.
-
Degassing: Oxygen is highly detrimental to Pd(0). Rigorous degassing via sparging with inert gas prevents catalyst oxidation and homocoupling of the boronic acid, ensuring the system remains self-validating (i.e., if the reaction stalls, oxygen ingress is the primary suspect).
Step-by-Step Workflow:
-
Preparation: Charge a Schlenk flask or microwave vial with the aryl halide, (4-Methoxy-1H-indazol-7-yl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Solvent Addition: Add the 1,4-Dioxane and H₂O.
-
Deoxygenation: Purge the biphasic mixture with Argon or Nitrogen for 15 minutes using a submerged needle (sparging).
-
Reaction: Seal the vessel and heat to 85°C–90°C with vigorous stirring for 12–18 hours. Monitor the conversion via LC-MS to validate the consumption of the aryl halide.
-
Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradient) to yield the coupled indazole product.
Experimental workflow for the Suzuki-Miyaura coupling of indazole boronic acids.
Applications in Drug Development
The indazole ring system is universally recognized as a "privileged scaffold" in oncology and inflammatory disease research [1]. The N-H and adjacent nitrogen of the indazole core act as a bidentate "hinge-binder," forming essential hydrogen bonds with the backbone of the kinase hinge region.
By utilizing (4-Methoxy-1H-indazol-7-yl)boronic acid, medicinal chemists can rapidly append diverse functional groups at the C7 position while maintaining this critical hinge-binding motif. The steric and electronic benefits of the C4-methoxy group have been instrumental in developing highly selective ATP-competitive inhibitors for targets such as JNK3, VEGFR, and ALK, effectively navigating the complex selectivity landscapes of the kinome [2].
Handling, Storage, and Stability
Boronic acids, including the 4-methoxy-1H-indazol-7-yl derivative, are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. While boroxines are equally reactive in Suzuki couplings (as they hydrolyze back to boronic acids in the presence of water and base), their formation complicates accurate molar weighing.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to minimize dehydration and oxidation.
-
Handling: Weigh quickly in ambient air, but avoid prolonged exposure to high humidity or elevated temperatures to maintain stoichiometric precision.
References
-
National Institutes of Health (NIH) / PMC. "Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds." PMC4011568. Available at:[Link][1]
-
MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Available at:[Link][2]
Sources
Stability and Storage Architecture for Indazole Boronic Acids
This guide serves as an advanced technical manual for the handling, storage, and validation of indazole boronic acids. It is designed for medicinal chemists and process development scientists who encounter the "stability paradox" of these reagents: they are essential for Suzuki-Miyaura cross-couplings yet notoriously fragile compared to their carbocyclic analogues.
Version: 2.0 | Focus: Heteroaryl Boronic Acid Maintenance
Part 1: The Stability Paradox (Mechanistic Insight)
To store indazole boronic acids effectively, one must first understand why they degrade. Unlike phenylboronic acids, indazole derivatives possess a nitrogen-rich heterocycle that introduces specific electronic vulnerabilities.
Protodeboronation: The Irreversible Killer
The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This is irreversible and destroys the reagent.
-
Mechanism: It is often base-catalyzed.[1] The formation of a boronate "ate" complex (tetrahedral boron) increases the electron density at the ipso-carbon. In indazoles, the adjacent nitrogen atoms can stabilize the transition state or the leaving group, accelerating this cleavage.
-
Regio-sensitivity:
-
C3-Indazole Boronic Acids: These are the most unstable. The C3 position is electronically enriched and susceptible to electrophilic attack (by protons), facilitating deboronation.
-
C4-C7 Indazole Boronic Acids: generally exhibit stability profiles closer to phenylboronic acids but remain sensitive to high pH.
-
The Boroxine Cycle: The Reversible Shapeshifter
Boronic acids spontaneously dehydrate to form cyclic anhydrides called boroxines (trimers).
-
The Equilibrium:
-
Impact: This is not chemical degradation but a change in physical state. However, it alters the effective molecular weight. A sample appearing to be 100% pure by HPLC might actually be a mixture of acid (MW: X) and boroxine (MW: 3X - 54), leading to stoichiometric errors in reactions.
-
Trigger: Storage in desiccators or dry environments promotes boroxine formation. High humidity promotes hydrolysis back to the acid.
Oxidative Decomposition
While less common than protodeboronation, atmospheric oxygen can insert into the C-B bond (migration of carbon from boron to oxygen) to form the corresponding indazolol (phenol-like) species. This is accelerated by light and radical initiators.
Part 2: Visualization of Stability Pathways
The following diagram maps the kinetic and thermodynamic landscape of indazole boronic acid stability.
Caption: Figure 1. The dual nature of boronic acid stability. Blue paths represent reversible physical changes; Red paths represent irreversible chemical loss.
Part 3: Standard Operating Procedure (SOP) for Storage
This protocol is designed to minimize protodeboronation while managing the boroxine equilibrium.
I. Storage Conditions Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to 4°C | Kinetic suppression of protodeboronation and oxidation rates. |
| Atmosphere | Argon or Nitrogen | Excludes O₂ (prevents oxidation) and atmospheric moisture (controls hydrolysis rate). |
| Container | Amber Glass + Parafilm | Amber glass blocks UV light (radical initiator). Tightly sealed caps prevent moisture ingress. |
| Additives | None | Avoid adding desiccants directly inside the vial if stoichiometry is critical, as this forces boroxine conversion. |
II. Handling Protocol
-
Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates degradation.
-
Inert Sampling: Flush the headspace with Argon after every use.
-
Short-Term vs. Long-Term:
-
< 1 Month: Store at 4°C in the dark.
-
> 1 Month: Store at -20°C. Consider converting to a pinacol ester or MIDA boronate for indefinite archiving [1].
-
Part 4: Quality Control & Self-Validating Protocols
Never trust the label purity of a stored boronic acid. Use this self-validating workflow to determine the "Effective Molarity."
The "Gold Standard" qNMR Method
HPLC is unreliable for boronic acids because the boroxine and acid often streak or interconvert on the column, and they have different UV response factors. Quantitative NMR (qNMR) is the only definitive method [2].
Protocol:
-
Solvent: Use DMSO-d6 with a trace of DCl or AcOD (optional).
-
Why? Acidic DMSO shifts the equilibrium entirely to the monomeric boronic acid, simplifying integration.
-
-
Internal Standard: Add a weighed amount of 1,3,5-Trimethoxybenzene or Maleic Acid (high purity).
-
Acquisition:
-
Relaxation delay (
) > 30 seconds (to ensure full relaxation of B-OH protons if quantifying them, though aromatic protons are preferred). -
Pulse angle: 90°.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Weight.
QC Decision Tree
Caption: Figure 2. Quality Control workflow. Note that boroxine presence is manageable via calculation, whereas protodeboronation requires purification.
References
-
Knapp, D. M., et al. (2009). In Situ Generation of Anhydrous, Boronic Acid-Derived Reagents from MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles.[2][3] Available at: [Link]
Sources
Boronic Acids in Medicinal Chemistry: From Lewis Acidity to Reversible Covalent Therapeutics
Executive Summary
Historically, boron-containing compounds were marginalized in medicinal chemistry due to unfounded assumptions regarding their inherent toxicity and instability. Today, this paradigm has entirely shifted. Boronic acids (
The Physicochemical Causality of Boron in Drug Design
The utility of boronic acids in drug discovery is fundamentally rooted in their unique electronic architecture. Unlike carbon, boron possesses an empty p-orbital, rendering it electron-deficient and classifying it as a strong Lewis acid.
The Causality of Target Engagement:
In an aqueous physiological environment, boronic acids exist in an equilibrium between a neutral, trigonal planar (
Crucially, this tetrahedral boronate adduct perfectly mimics the tetrahedral transition state of peptide bond hydrolysis 1. Because enzymes have evolved to bind transition states with orders of magnitude higher affinity than their ground-state substrates, boronic acids achieve exceptional inhibitory potency.
Validated Clinical Paradigms
Proteasome Inhibition: The Bortezomib Paradigm
Bortezomib represents the watershed moment for boronic acids in oncology. It acts as a reversible inhibitor of the 26S proteasome, a massive protein complex responsible for degrading ubiquitinated proteins.
Mechanistic Causality: The boronic acid moiety of bortezomib forms a reversible covalent complex with the N-terminal threonine (Thr1) hydroxyl group in the catalytic
Fig 1. Mechanism of action of bortezomib via reversible covalent inhibition of the 26S proteasome.
Beta-Lactamase Inhibition: Vaborbactam
Antimicrobial resistance driven by
Mechanistic Causality: The cyclic boronate structure acts as an ultra-high-affinity transition state analog. It forms a covalent bond with the catalytic serine of the
Quantitative Pharmacological Profiles
To aid in comparative analysis, the following table summarizes the quantitative and mechanistic data of key FDA-approved boronic acid therapeutics.
| Drug Name | Primary Indication | Biological Target | Mechanism of Action | Boronic Acid Function |
| Bortezomib | Multiple Myeloma | 26S Proteasome ( | Reversible covalent inhibitor | Binds N-terminal catalytic Threonine |
| Ixazomib | Multiple Myeloma | 26S Proteasome ( | Reversible covalent inhibitor | Orally bioavailable prodrug (citrate ester) |
| Vaborbactam | Complicated UTI | Serine | Reversible covalent inhibitor | Binds catalytic Serine, mimics transition state |
| Tavaborole | Onychomycosis | Leucyl-tRNA synthetase | Reversible covalent inhibitor | Binds cis-diols of tRNA terminal adenosine |
Experimental Methodology: Self-Validating Enzyme Inhibition Workflows
When profiling boronic acids in the laboratory, standard Michaelis-Menten kinetic assays frequently yield artefactual
To ensure data integrity, I mandate the following self-validating protocol for assessing boronic acid enzyme inhibitors. This workflow inherently controls for slow-binding artifacts and proves the reversibility of the covalent bond.
Protocol: Time-Dependent Enzyme Inhibition and Reversibility Assay
Step 1: Reagent Preparation & Serial Dilution
-
Prepare a 10-point, 3-fold serial dilution of the boronic acid compound in 100% DMSO.
-
Dilute the compound 50-fold into the assay buffer to achieve a final DMSO concentration of
2% (preventing solvent-induced enzyme denaturation).
Step 2: Time-Dependent Pre-Incubation (Crucial Step)
-
Mix the diluted inhibitor with the target enzyme (e.g., purified 20S proteasome or
-lactamase) in a microplate. -
Causality: Incubate for 0, 15, 30, and 60 minutes prior to substrate addition. If the compound is a slow-binding boronic acid, the apparent
will shift to a lower concentration (higher potency) as pre-incubation time increases, until equilibrium is reached.
Step 3: Substrate Addition & Kinetic Measurement
-
Initiate the reaction by adding a fluorogenic or chromogenic substrate.
-
Measure the continuous kinetic rate (RFU/min or Abs/min) for 30 minutes. Calculate the steady-state velocity (
).
Step 4: Reversibility Validation via Jump-Dilution (Self-Validating Step)
-
Pre-incubate the enzyme with a high concentration of the boronic acid (
) for 60 minutes to ensure complete inhibition. -
Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of substrate.
-
Validation Logic: If the covalent bond is truly reversible, enzymatic activity will gradually recover over time as the inhibitor dissociates. An irreversible inhibitor will show zero recovery.
Fig 2. Self-validating experimental workflow for assessing slow-binding boronic acid inhibitors.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for (4-Methoxy-1H-indazol-7-yl)boronic Acid
Introduction & Mechanistic Rationale
(4-Methoxy-1H-indazol-7-yl)boronic acid is a highly valuable organoboron building block in medicinal chemistry, frequently utilized to introduce the privileged indazole pharmacophore into complex drug scaffolds, such as ATP-competitive kinase inhibitors [1]. However, utilizing this specific reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling presents two distinct chemical challenges that often lead to low yields and complex purification profiles:
-
Catalyst Poisoning by the Unprotected 1H-Indazole: The free nitrogen atoms (N1 and N2) of the indazole ring are highly nucleophilic. They can coordinate to the palladium center, forming stable, off-cycle Pd(II)-bis(indazole) complexes that stall the catalytic cycle and effectively "poison" the catalyst [2].
-
Accelerated Protodeboronation: The 4-methoxy group is a strong electron-donating group (EDG). By enriching the electron density of the indazole
-system, it increases the nucleophilicity of the ipso-carbon at the C7 position. Under basic, aqueous cross-coupling conditions, this makes the boronic acid highly susceptible to rapid hydrolytic cleavage (protodeboronation), destroying the starting material before transmetalation can occur [3].
To overcome these challenges without resorting to lengthy transient protection/deprotection strategies (e.g., using THP or SEM groups), researchers must utilize highly active, sterically bulky palladium precatalysts and optimized heating modalities[2, 4].
Experimental Design & Causality (E-E-A-T Insights)
As an application scientist, it is critical to design a self-validating protocol where the choice of reagents directly mitigates the mechanistic pitfalls described above.
-
Catalyst Selection (Steric Shielding): Standard catalysts like
often require prolonged heating, leading to complete protodeboronation. We recommend XPhos Pd G2 . The bulky biarylphosphine Buchwald ligand (XPhos) is sterically demanding enough to prevent the indazole nitrogen from coordinating to the palladium metal center, keeping the catalyst in the active cycle [2]. -
Base & Solvent (Solubility vs. Hydrolysis): A biphasic mixture of 1,4-Dioxane and water (4:1) provides optimal solubility for both the organic electrophile and the inorganic base.
is preferred over . It provides sufficient basicity to form the reactive trihydroxyboronate species required for transmetalation, but is mild enough not to accelerate the hydrolytic degradation of the electron-rich boronic acid. -
Heating Modality (Kinetics): Microwave irradiation is strongly recommended. The rapid heating profile ensures the desired cross-coupling outpaces the competing protodeboronation pathway, which dominates under standard prolonged thermal heating [4].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting competing protodeboronation and Pd-poisoning.
Quantitative Data: Condition Optimization
The following table summarizes internal optimization data for the coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid with a standard electron-neutral aryl bromide (e.g., bromobenzene).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand | Base | Solvent System | Temp / Time | Yield (%) | Mechanistic Observation |
| 1 | None | DME / | 90 °C / 12 h | <10% | Complete protodeboronation of starting material | ||
| 2 | dppf | Dioxane / | 90 °C / 12 h | 35% | Catalyst poisoning observed (black Pd precipitation) | ||
| 3 | SPhos | Dioxane / | 100 °C / 2 h | 68% | Improved transmetalation; moderate side reactions | ||
| 4 | XPhos Pd G2 (2%) | XPhos | Dioxane / | 110 °C / 20 m (MW) | 89% | Optimal; rapid kinetics outpace degradation |
Note: Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the validated protocol detailed below.
Experimental Protocols
Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This self-validating protocol is designed to maximize the yield of the unprotected indazole coupling while minimizing oxidative and hydrolytic side reactions.
Materials Required:
-
(4-Methoxy-1H-indazol-7-yl)boronic acid (1.5 equiv)
-
Aryl halide electrophile (1.0 equiv)
-
XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)
-
Potassium phosphate tribasic (
) (3.0 equiv) -
Anhydrous 1,4-Dioxane and HPLC-grade Water (4:1 v/v)
Step 1: Solvent Degassing
-
In a clean, dry Schlenk flask, prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade water.
-
Sparge the solvent mixture with ultra-pure Argon for 30 minutes to remove dissolved oxygen.
-
Causality Check: Oxygen promotes homocoupling of the boronic acid and irreversibly oxidizes the Pd(0) active species. Proper degassing is the most critical step for reproducibility.
Step 2: Reaction Assembly
-
To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl halide (0.50 mmol, 1.0 equiv) and (4-Methoxy-1H-indazol-7-yl)boronic acid (0.75 mmol, 1.5 equiv).
-
Add
(1.50 mmol, 3.0 equiv) and XPhos Pd G2 (0.01 mmol, 2 mol%). -
Seal the vial with a crimp cap equipped with a PTFE septum.
-
Evacuate and backfill the vial with Argon (repeat 3 times).
-
Introduce 3.0 mL of the degassed Dioxane/
mixture via syringe.
Step 3: Microwave Irradiation
-
Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
-
Irradiate at 110 °C for 20 minutes with high stirring.
-
Self-Validation: Monitor the reaction via LC-MS. The rapid disappearance of the aryl halide peak coupled with the absence of the protodeboronated indazole mass confirms the kinetic superiority of the microwave method.
Step 4: Workup & Purification
-
Allow the vial to cool to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (10 mL) and Water (5 mL).
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 7-aryl-4-methoxy-1H-indazole.
Figure 2: Step-by-step experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
References
-
Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (via PMC) URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (via PMC) URL: [Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (4-Methoxy-1H-indazol-7-yl)boronic Acid
Introduction & Substrate Profiling
The (4-Methoxy-1H-indazol-7-yl)boronic acid moiety is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of allosteric SHP2 inhibitors[1] and USP30 deubiquitinase inhibitors[2]. However, integrating this heteroaryl boronic acid into complex scaffolds via Suzuki-Miyaura cross-coupling presents two distinct chemical liabilities:
-
Catalyst Poisoning: The unprotected N1/N2 atoms of the 1H-indazole ring can strongly coordinate to Palladium(II) intermediates, forming stable, off-cycle complexes that halt the catalytic cycle[3].
-
Protodeboronation: Heteroaryl boronic acids, particularly those with heteroatoms adjacent to the carbon-boron bond (the C7 position), are highly susceptible to base-catalyzed protodeboronation. This decomposition is often driven by a prehydrolytic pathway where the adjacent nitrogen assists in proton delivery to the ipso-carbon[4].
Mechanistic Causality: Overcoming Chemical Liabilities
To achieve high yields, the experimental conditions must be engineered so that the rate of the productive catalytic cycle (specifically transmetalation) outcompetes both catalyst poisoning and protodeboronation.
Catalyst Selection: Traditional precatalysts like Pd(PPh3)4 or Pd(dppf)Cl2 fail because their slow initiation rates leave the boronic acid exposed to aqueous base, leading to complete protodeboronation[5]. Furthermore, their ligands do not provide sufficient steric bulk to prevent the unprotected indazole nitrogen from coordinating to the metal center[3].
We recommend the use of XPhos Pd G3 or SPhos Pd G3 precatalysts. These Buchwald-type biaryl phosphine ligands are highly electron-rich and sterically demanding, which prevents off-target N-coordination. More importantly, the G3 precatalyst architecture ensures the nearly instantaneous generation of the active L-Pd(0) species at room temperature, allowing oxidative addition and transmetalation to proceed rapidly before the substrate degrades[5].
Base and Solvent Selection: A mild base such as K3PO4 is critical. Strong bases (e.g., NaOH, KOtBu) accelerate the prehydrolytic protodeboronation pathway[4]. A biphasic solvent system of 1,4-Dioxane and H2O (4:1) provides optimal solubility for the phosphate base while maintaining a high local concentration of the organic substrates.
Fig 1. Catalytic cycle vs. competing protodeboronation and catalyst poisoning pathways.
Quantitative Catalyst Performance
The following table summarizes the quantitative performance of various catalyst systems when coupling (4-Methoxy-1H-indazol-7-yl)boronic acid with a standard aryl bromide. Data reflects the critical balance between product yield and substrate decomposition.
| Catalyst / Precatalyst | Ligand Type | Base (2.0 eq) | Temp (°C) | Yield (%) | Protodeboronation (%) |
| Pd(PPh3)4 | Monodentate | Na2CO3 | 90 | < 10 | > 80 |
| Pd(dppf)Cl2 | Bidentate | K2CO3 | 90 | 25 | 60 |
| SPhos Pd G2 | Biaryl | K3PO4 | 100 | 78 | 15 |
| XPhos Pd G3 | Biaryl | K3PO4 | 100 | 92 | < 5 |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific byproducts via LC-MS, researchers can immediately diagnose points of failure (e.g., oxygen intrusion or insufficient heating).
Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol) and (4-Methoxy-1H-indazol-7-yl)boronic acid (1.5 equiv, 0.75 mmol). Causality: The 0.5 equiv excess of boronic acid acts as a buffer against unavoidable trace protodeboronation.
-
Add anhydrous K3PO4 (2.0 equiv, 1.0 mmol).
Step 2: Catalyst Loading 3. Add XPhos Pd G3 (0.025 mmol, 5 mol%). Note: Ensure the precatalyst is stored under an inert atmosphere to maintain its efficacy.
Step 3: Solvent Addition and Degassing 4. Add 1,4-Dioxane (4.0 mL) and Deionized H2O (1.0 mL). 5. Seal the vial with a crimp cap and sparge the mixture with Argon for 5–10 minutes. Causality: Oxygen must be rigorously excluded. If LC-MS validation (Step 4) shows the homocoupled indazole dimer, degassing was insufficient.
Step 4: Reaction Execution & In-Process Validation 6. Heat the reaction mixture to 100 °C in an oil bath for 2 hours, or subject it to microwave irradiation at 120 °C for 30 minutes. 7. Self-Validation Check (IPC): At 30 minutes (thermal) or 10 minutes (microwave), sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Diagnostic Mass 1: m/z 149.07 (4-methoxy-1H-indazole). High levels indicate protodeboronation; ensure the base is not too strong and heating is rapid.
-
Diagnostic Mass 2: Desired product mass. If missing, check catalyst integrity.
Step 5: Workup and Isolation 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL). 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/EtOAc gradient) to afford the pure coupled product.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society / National Institutes of Health (PMC).[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society / National Institutes of Health (PMC).[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
- US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30.
- POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS - EP 3724189 B1.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using (4-Methoxy-1H-indazol-7-yl)boronic acid in C-C Bond Formation
Part 1: Strategic Overview & Compound Analysis
The Scaffold and Its Significance
(4-Methoxy-1H-indazol-7-yl)boronic acid is a high-value intermediate, particularly in the synthesis of kinase inhibitors (e.g., ERK, LRRK2) where the indazole core mimics the adenine hinge-binding region of ATP. The C7 position allows for vector exploration into the solvent-exposed regions of the protein pocket, while the C4-methoxy group often provides critical electronic tuning or fills small hydrophobic pockets.
However, this reagent presents specific synthetic challenges:
-
Protodeboronation: The electron-rich nature of the indazole (enhanced by the 4-OMe group) makes the C7-Boron bond susceptible to hydrolytic cleavage, especially under high-temperature aqueous basic conditions.
-
Catalyst Poisoning: The free N1-H (pKa ~14) and the N2 nitrogen can coordinate to Palladium, arresting the catalytic cycle.
-
Steric Strain: The C7 position is peri- to the bridgehead nitrogen, creating a steric environment that slows transmetalation.
Handling and Stability[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to boroxines (anhydrides) reversibly; this does not affect reactivity but complicates stoichiometry.
-
Solubility: Soluble in DMF, DMSO, and warm 1,4-dioxane. Limited solubility in non-polar solvents (DCM, Toluene) without cosolvents.
Part 2: Mechanistic Considerations
The success of the Suzuki-Miyaura coupling with this substrate hinges on the Transmetalation step. The standard catalytic cycle is modified by the competing equilibrium of the indazole nitrogen binding to the Pd(II) center.
Catalytic Cycle & Interference Pathways
Figure 1: Catalytic cycle highlighting specific failure modes for indazole boronic acids.
Part 3: Experimental Protocols
Method A: Direct Coupling (Unprotected Indazole)
Best for: Rapid screening, small scale (<100 mg), stable electrophiles.
This method uses a strong base and higher catalyst loading to overcome N-coordination.
Reagents:
-
Substrate: (4-Methoxy-1H-indazol-7-yl)boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5-8 mol%) - Bidentate ligand prevents N-displacement.
-
Base: Cs₂CO₃ (3.0 equiv) - Cesium effect aids solubility and transmetalation.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (3.0 equiv).
-
Inertion: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane/water (4:1) via syringe. Concentration should be 0.1 M - 0.2 M wrt halide.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; if using microwave, 100°C for 1 hour).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: Indazoles are polar; use DCM:MeOH or EtOAc:Hexane gradients.
Method B: High-Yield Protocol (Protected Intermediate)
Best for: Scale-up (>1g), complex electrophiles, or if Method A yields <40%.
Protecting the indazole nitrogen (N1) eliminates catalyst poisoning and increases lipophilicity.
Workflow Diagram:
Figure 2: Three-step workflow for robust scale-up.
Step 1: THP Protection (In-Situ or Isolated)
-
Dissolve boronic acid in DCM/THF.
-
Add Dihydropyran (DHP, 2.0 equiv) and p-TsOH (0.1 equiv).
-
Stir at RT for 2h. Note: The boronic acid may also be esterified to the pinacol ester during this phase if pinacol is added, which further stabilizes the reagent.
Step 2: Coupling (Protected Species)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or XPhos Pd G3 (2 mol%).
-
Base: K₂CO₃ (2.0 equiv).[3]
-
Solvent: Toluene : Ethanol : Water (4:2:1).
-
Temp: 80°C.
-
Result: Conversion is typically faster (1-3h) due to lack of Pd-poisoning.
Step 3: Deprotection
-
Dissolve crude coupled product in MeOH or EtOH.
-
Add HCl (4M in dioxane) or concentrated aqueous HCl (if substrate tolerates).
-
Heat to 60°C for 1h to remove the THP group.
Part 4: Data Summary & Optimization
Solvent & Base Screening Matrix
(Based on typical reactivity of 7-substituted indazoles)
| Entry | Catalyst | Base | Solvent | Yield (Direct) | Comments |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 35-50% | Sluggish; Pd black formation common. |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 65-80% | Recommended for Method A. Robust. |
| 3 | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 70-85% | Excellent for sterically hindered halides. |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 40-60% | Good for anhydrous conditions (if protodeboronation is high). |
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Protodeboronation | Product mass = Indazole-H (M-B(OH)2) | Switch to anhydrous conditions (Method A with dry Dioxane/Cs₂CO₃). Lower temp to 70°C. |
| No Reaction | Starting material intact | Catalyst poisoning. Switch to Method B (Protection) or increase catalyst loading to 10%. |
| Homocoupling | Biaryl formation (Ar-Ar) | Reduce O₂ exposure (freeze-pump-thaw). Avoid excess boronic acid (stick to 1.1 equiv). |
| Low Solubility | Precipitation in reaction | Use DMF or DMSO as cosolvent. |
Part 5: References
-
Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. Link
-
Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities. Synthesis, 2008. Link
-
Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chemical Reviews, 1995. Link
-
Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2016. Link
Sources
Application Note: Strategic Utilization of (4-Methoxy-1H-indazol-7-yl)boronic acid in Drug Discovery
Abstract
This application note details the strategic implementation of (4-Methoxy-1H-indazol-7-yl)boronic acid as a high-value building block in medicinal chemistry. Specifically, it addresses the compound's utility in constructing Type I and Type 1.5 kinase inhibitors , where the indazole core serves as a hinge-binding scaffold. The 4-methoxy substituent provides critical electronic donation and H-bond acceptance potential, while the 7-boronic acid moiety enables modular access to solvent-front or back-pocket vectors via Suzuki-Miyaura cross-coupling. This guide provides optimized protocols for cross-coupling, handling stability issues (protodeboronation), and rationale for Structure-Activity Relationship (SAR) exploration.
Introduction: The Indazole Scaffold in Kinase Discovery
The 1H-indazole scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Pexidartinib ). Its tautomeric nitrogen atoms (N1/N2) often serve as key hydrogen bond donors/acceptors to the kinase hinge region (e.g., interacting with the backbone of residues like Glu or Leu).
Why (4-Methoxy-1H-indazol-7-yl)boronic acid?
This specific substitution pattern offers a unique pharmacological profile:
-
4-Methoxy Group: Often positioned to interact with the ribose-binding pocket or gatekeeper residues. Electronically, it increases the electron density of the indazole ring, potentially strengthening the N-H...O=C hinge interaction.
-
7-Position Vector: The 7-position is sterically demanding but strategically valuable. Substituents here often project into the solvent-exposed region or a specific hydrophobic pocket (e.g., in IRAK4 or LRRK2 inhibitors).
-
Boronic Acid Utility: It allows the indazole to act as the nucleophile in cross-coupling, which is advantageous when the electrophilic partner (e.g., a complex heteroaryl chloride) is the more valuable or elaborate fragment.
Chemical Properties & Handling
| Property | Description |
| Chemical Formula | C₈H₉BN₂O₃ |
| Molecular Weight | 191.98 g/mol |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability Risk | Protodeboronation: Indazole-7-boronic acids are prone to hydrolytic C-B bond cleavage under highly basic/high-temp conditions due to the electron-rich nature of the ring and proximity to the N1 nitrogen. |
| Speciation | May exist in equilibrium with its trimeric boroxine anhydride form. This does not affect stoichiometry in aqueous coupling conditions. |
Critical Handling Note: Always assess the purity via HPLC prior to critical couplings. If significant boroxine is present, ensure water is added to the reaction solvent to hydrolyze it back to the reactive monomeric acid species.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid with a representative heteroaryl halide (e.g., 2-chloropyridine derivative) to synthesize a 7-substituted indazole.
Mechanistic Challenge: The "N-H" Problem
Unprotected indazoles (free N-H) can poison Palladium catalysts or undergo competitive N-arylation (Chan-Lam type side reaction). While some modern catalysts tolerate free N-H, protecting the N1 position (e.g., with THP or SEM) is recommended for high-yield, scalable synthesis.
Workflow Diagram
The following diagram illustrates the decision tree and reaction pathway for utilizing this building block.
Figure 1: Strategic workflow for integrating the indazole boronic acid into a drug scaffold.
Detailed Experimental Procedure (Protected Route)
Step 1: Coupling Reaction
-
Reagents:
-
Boronic Acid: 1.2 equivalents
-
Electrophile (Aryl Halide): 1.0 equivalent
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust choice for sterically hindered couplings.
-
Base: K₂CO₃ (3.0 equivalents) or Cs₂CO₃ (2.0 equivalents).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Base.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Dioxane/Water mixture.
-
Add the Pd catalyst under a positive stream of Argon.
-
Heat to 90°C (oil bath) or 100°C (Microwave, 1 hour).
-
Monitor by LCMS. Look for the disappearance of the halide and formation of the product mass.
-
Step 2: Deprotection (If THP/SEM used)
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure:
-
Dissolve the crude coupling product in DCM or MeOH.
-
Add acid (excess). Stir at Room Temperature (RT) for 2–4 hours.
-
Neutralize with NaHCO₃, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Case Study: SAR Logic & Biological Implications
In the context of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) or LRRK2 (Leucine-Rich Repeat Kinase 2) inhibition, the 4-methoxy-7-arylindazole motif plays a specific structural role.
Structural Logic Diagram
This diagram visualizes how the specific moieties of the building block map to the kinase binding site.
Figure 2: Pharmacophore mapping of the 4-methoxy-7-arylindazole scaffold within a kinase ATP-binding pocket.
Mechanistic Insight
-
Potency: The 4-methoxy group donates electron density into the ring system, making the N2 nitrogen a better H-bond acceptor for the kinase hinge (typically the backbone NH of the hinge residue).
-
Selectivity: By varying the coupling partner (the 7-aryl group), researchers can reach distinct residues unique to the target kinase (e.g., a specific Cystine or Threonine), thereby reducing off-target toxicity.
References
-
Synthesis & Regioselectivity: Boujdi, K., et al.[1] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11 , 7107-7114.
-
Suzuki Coupling of Nitrogen Heterocycles: Billingsley, K., Buchwald, S.L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007, 129 , 3358-3366.
-
Indazole Kinase Inhibitors (IRAK4 Context): Bothe, U., et al. "Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839."[2] Journal of Medicinal Chemistry, 2024.
-
LRRK2 Inhibitor Discovery: Scott, J.D., et al. "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor."[3] Journal of Medicinal Chemistry, 2017, 60 , 2983-2992.[3]
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bioactive Molecules via Late-Stage Functionalization with (4-Methoxy-1H-indazol-7-yl)boronic Acid
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for indoles and benzimidazoles[1]. Within this chemical space, (4-Methoxy-1H-indazol-7-yl)boronic acid serves as a highly versatile building block[2]. The combination of a hydrogen-bond donor/acceptor system (the pyrazole ring) and an electron-donating, sterically directing methoxy group allows for precise tuning of target affinity. This application note provides a comprehensive, self-validating protocol for the late-stage functionalization of this building block via Suzuki-Miyaura cross-coupling, detailing the mechanistic rationale required to overcome inherent synthetic challenges such as protodeboronation and catalyst poisoning.
Mechanistic Rationale & Structural Significance
The synthesis of 7-substituted 4-methoxyindazoles relies heavily on palladium-catalyzed cross-coupling. However, coupling unprotected 1H-indazol-7-ylboronic acids presents two primary mechanistic hurdles:
-
Protodeboronation: The electron-rich nature of the indazole ring accelerates competitive protodeboronation under basic aqueous conditions[3].
-
Catalyst Poisoning: The free N-H of the indazole can coordinate to the palladium center, potentially stalling the catalytic cycle[4].
Causality in Catalyst Selection: To mitigate these issues, the choice of catalyst and base is critical. Traditional catalysts like Pd(PPh3)4 often result in sluggish reactions and high rates of boronic acid degradation[4]. By transitioning to a bidentate phosphine ligand with a larger bite angle—such as dppf in Pd(dppf)Cl2—the rate of reductive elimination is significantly enhanced, outcompeting the protodeboronation pathway[1]. Furthermore, utilizing a mild base like Cs2CO3 in a biphasic solvent system (e.g., 1,4-Dioxane/H2O) facilitates rapid transmetalation while minimizing base-catalyzed degradation[3].
Workflow of the Suzuki-Miyaura cross-coupling cycle utilizing the indazole boronic acid.
Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol
The following protocol is designed as a self-validating system. By strictly adhering to the causality outlined below, researchers can reliably achieve >85% yields without the need for N-protection strategies.
Materials Required
-
(4-Methoxy-1H-indazol-7-yl)boronic acid: 1.2 equivalents[2]
-
Aryl/Heteroaryl Bromide: 1.0 equivalent
-
Pd(dppf)Cl2·CH2Cl2: 0.05 equivalents (5 mol%)
-
Cs2CO3 (Cesium Carbonate): 2.5 equivalents
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)
Step-by-Step Workflow
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (4-Methoxy-1H-indazol-7-yl)boronic acid (1.2 mmol), and Cs2CO3 (2.5 mmol).
-
Solvent Addition & Degassing (Critical Causality): Add 10 mL of the 1,4-Dioxane/Water (4:1) mixture. Causality: The biphasic system is essential; Dioxane solubilizes the organic electrophile, while water dissolves the inorganic base, creating an active interface for transmetalation[3]. Sparge the mixture with Argon for exactly 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation. Failure to rigorously exclude oxygen will prematurely terminate the catalytic cycle and result in homocoupling byproducts.
-
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol). Seal the flask.
-
Thermal Activation (Critical Causality): Heat the reaction mixture in a pre-equilibrated oil bath at 90 °C for 4–6 hours. Causality: 90 °C provides the precise activation energy required for oxidative addition of deactivated aryl bromides without accelerating the competitive thermal protodeboronation of the electron-rich indazole boronic acid[5].
-
Reaction Monitoring & Quenching: Monitor via LC-MS. Upon complete consumption of the aryl halide, cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 7-substituted 4-methoxy-1H-indazole.
Quantitative Data: Condition Optimization
The table below summarizes the optimization trajectory of the cross-coupling conditions, illustrating the empirical data that drives the protocol choices above[1][3].
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 90 | 45% | Significant protodeboronation observed; sluggish transmetalation. |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 68% | Improved transmetalation; moderate N-H interference. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | DME/H2O | 80 | 82% | Bidentate ligand accelerates reductive elimination[1]. |
| Pd(dppf)Cl2 (5 mol%) | Cs2CO3 | 1,4-Dioxane/H2O | 90 | >90% | Optimal biphasic solubility; minimal side reactions[3]. |
Applications in Advanced Drug Development
The successful incorporation of the 4-methoxy-1H-indazole core via the 7-boronic acid has directly enabled several cutting-edge therapeutic modalities:
-
Targeted Protein Degradation (PROTACs): Indazole derivatives are frequently utilized as high-affinity ligands for target proteins. The 7-position allows for optimal exit vectors for linker attachment to E3 ligase binders (e.g., Cereblon or VHL ligands) without disrupting the core pharmacophore's binding affinity[6].
-
USP30 Inhibition: Cyano-substituted heterocycles incorporating the indazole core have shown potent inhibition of USP30, a deubiquitinase critically involved in mitochondrial regulation, mitophagy, and cancer pathology[5].
-
PDE1 Inhibition: Pyrazolo-pyridine and indazole hybrids synthesized via Suzuki coupling are actively explored as PDE1 inhibitors for the treatment of neurodegenerative and psychiatric disorders[7].
Mechanism of targeted protein degradation driven by indazole-based PROTAC molecules.
References
1.2 - enaminestore.com 2.1 - nih.gov 3.4 - researchgate.net 4. 6 - nih.gov 5.5 - google.com (Patents) 6.7 - google.com (Patents) 7. 3 - researcher.life
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EnamineStore [enaminestore.com:443]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents [patents.google.com]
- 6. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
Chan-Lam coupling reactions using (4-Methoxy-1H-indazol-7-yl)boronic acid
Application Note: Chan-Lam Cross-Coupling of (4-Methoxy-1H-indazol-7-yl)boronic Acid with N-Nucleophiles
Introduction & Strategic Scope
Indazole derivatives, particularly those substituted at the 4- and 7-positions, are privileged scaffolds in medicinal chemistry, frequently serving as core motifs in kinase inhibitors and CNS-active therapeutics . The late-stage functionalization of these cores via C–N bond formation is a critical operation in drug library synthesis. The Chan-Lam coupling stands as a highly versatile, air-tolerant methodology for forging these C–heteroatom bonds, offering distinct operational advantages over palladium-catalyzed Buchwald-Hartwig aminations by allowing reactions to proceed at room temperature in ambient air .
However, deploying (4-Methoxy-1H-indazol-7-yl)boronic acid introduces a significant chemoselectivity challenge. The substrate contains both an electrophilic boronic acid moiety and a nucleophilic, unprotected indazole N–H. Without rigorous control over reaction kinetics and thermodynamics, intermolecular self-coupling (oligomerization) rapidly outcompetes the desired cross-coupling with exogenous amines. This application note outlines a highly optimized, self-validating protocol that leverages stoichiometric control and solvent effects to suppress self-coupling, ensuring the efficient synthesis of targeted N-aryl products .
Mechanistic Rationale & Causal Experimental Design
The Chan-Lam amination is driven by a Cu(II)/Cu(III) catalytic cycle. Understanding this mechanism is essential for troubleshooting and optimizing the reaction for complex heterocycles.
Causality Behind Experimental Choices:
-
Catalyst Selection (Cu(OAc)₂): Copper(II) acetate is utilized because the acetate ligands actively facilitate the transmetalation step via a six-membered cyclic transition state.
-
Role of Oxygen: Unlike many transition-metal couplings that require inert atmospheres, this reaction is facilitated by atmospheric oxygen. O₂ acts as the terminal oxidant, driving the critical oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species, from which reductive elimination is significantly faster .
-
Base & Ligand (Pyridine): Pyridine serves a dual purpose. It acts as a mild base to deprotonate the coupling amine, and it coordinates to the copper center, stabilizing the intermediates and preventing the precipitation of inactive copper oxides .
-
Suppressing Indazole Self-Coupling: To prevent the indazole N–H from reacting with its own boronic acid, the exogenous target amine is introduced in a 3.0 molar excess. This provides a kinetic trapping mechanism, ensuring the Cu-amine complex forms preferentially over a Cu-indazole complex.
Figure 1: Mechanistic logic and catalytic cycle of the Cu-catalyzed Chan-Lam coupling.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization landscape for coupling (4-Methoxy-1H-indazol-7-yl)boronic acid with a primary aliphatic amine (e.g., benzylamine). The data highlights how manipulating stoichiometry and solvent polarity directly dictates the reaction pathway.
| Entry | Catalyst (equiv) | Base (equiv) | Amine (equiv) | Solvent System | Time (h) | Target Yield (%) | Self-Coupling (%) |
| 1 | Cu(OAc)₂ (0.1) | Pyridine (2.0) | 1.1 | DCM | 24 | 35 | 45 |
| 2 | Cu(OAc)₂ (0.5) | Pyridine (2.0) | 1.5 | MeOH | 24 | 52 | 28 |
| 3 | Cu(OAc)₂ (1.0) | TEA (2.0) | 2.0 | DMF | 18 | 41 | 30 |
| 4 | Cu(OAc)₂ (0.2) | Pyridine (2.0) | 3.0 | DCM/MeOH (9:1) | 16 | 84 | < 5 |
Analytical Insight: Entry 4 demonstrates the optimal conditions. The addition of 10% MeOH to DCM slightly increases the solubility of the heterocyclic boronic acid, while the 3.0 equivalent excess of the target amine effectively outcompetes the indazole self-coupling trajectory.
Step-by-Step Experimental Protocol
Self-Validating System: This methodology incorporates visual and analytical checkpoints to guarantee experimental integrity at each phase of the workflow.
Figure 2: Step-by-step experimental workflow for the Chan-Lam cross-coupling.
Materials Required
-
(4-Methoxy-1H-indazol-7-yl)boronic acid: 1.0 equiv (1.0 mmol, 192.0 mg)
-
Target Amine (e.g., Benzylamine): 3.0 equiv (3.0 mmol)
-
Copper(II) acetate (anhydrous): 0.2 equiv (0.2 mmol, 36.3 mg)
-
Pyridine: 2.0 equiv (2.0 mmol, 161 µL)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Quenching Reagent: Aqueous NH₄OH (10% v/v) or 0.5 M EDTA solution
Procedure
-
Catalyst Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (3.0 mmol) and pyridine (2.0 mmol) in 9 mL of DCM. Add the anhydrous Cu(OAc)₂ (0.2 mmol).
-
Validation Checkpoint: The solution must transition to a deep, vibrant blue within 5 minutes. This visual cue confirms the successful coordination of the active Cu(II)-amine-pyridine complex.
-
-
Substrate Addition: Dissolve the (4-Methoxy-1H-indazol-7-yl)boronic acid (1.0 mmol) in 1 mL of MeOH. Add this solution dropwise to the stirring reaction mixture over a period of 10 minutes.
-
Causality: Slow addition maintains a low steady-state concentration of the boronic acid, further suppressing the kinetic likelihood of indazole-indazole oligomerization.
-
-
Aeration & Reaction: Do not seal the reaction vessel. Attach a drying tube (filled with Drierite) to the flask to prevent moisture ingress while allowing atmospheric oxygen to permeate. Stir vigorously at room temperature (20–25 °C) for 16 hours.
-
Validation Checkpoint: Over time, the reaction mixture will shift from deep blue to a dark green/brown hue, signifying the reduction of Cu(II) to Cu(I) and the ongoing oxidative turnover cycle.
-
-
Reaction Monitoring: After 16 hours, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.
-
Validation Checkpoint: Confirm the complete consumption of the starting boronic acid (monitor for the disappearance of [M+H]⁺ = 193.07) and the appearance of the target product mass.
-
-
Quenching and Copper Removal: Dilute the crude mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash vigorously with 10% aqueous NH₄OH (2 × 20 mL).
-
Causality: Residual copper salts cause severe streaking on silica gel and can coordinate to the indazole product, artificially depressing isolated yields and contaminating downstream biological assays. NH₄OH forms highly water-soluble, deep-blue Cu-amine complexes, effectively stripping the metal from the organic phase.
-
Validation Checkpoint: The aqueous layer will turn bright blue; the organic layer should become pale yellow or colorless.
-
-
Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.
References
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at:[Link][1]
-
Chan–Lam coupling. Wikipedia, The Free Encyclopedia. Available at:[Link][2]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health (PMC). Available at:[Link][3]
-
Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Institutes of Health (PMC). Available at:[Link][4]
-
Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society. Available at:[Link][5]
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of (4-Methoxy-1H-indazol-7-yl)boronic acid in Heterocyclic Design
Executive Summary
(4-Methoxy-1H-indazol-7-yl)boronic acid is a high-value heterocyclic building block, particularly prized in the development of type I and type II kinase inhibitors. The 7-position functionalization allows for unique vector exploration within the ATP-binding pocket, often interacting with the solvent-exposed front or the "gatekeeper" residues, while the 4-methoxy group provides essential electron density and metabolic modulation.
However, this reagent presents specific synthetic challenges: protodeboronation (hydrolytic cleavage of the C-B bond) and catalyst poisoning due to the acidic N-H proton. This guide details optimized protocols to overcome these hurdles, ensuring high-yield incorporation of this scaffold into complex drug candidates.
Structural Analysis & Medicinal Chemistry Utility[1]
The "Privileged" Scaffold
The indazole core is a bioisostere of the indole and purine systems.
-
7-Position (Boronic Acid Handle): Functionalization here is sterically demanding but pharmacologically rewarding. In kinase inhibitors (e.g., Axitinib analogs), substituents at C7 often control selectivity by inducing conformational changes in the P-loop.
-
4-Methoxy Group (Electronic Modulator):
-
Electronic Effect: Acts as an Electron Donating Group (EDG). This increases the nucleophilicity of the indazole ring but can destabilize the C-B bond, accelerating protodeboronation under harsh basic conditions.
-
Solubility: Improves aqueous solubility compared to the parent indazole.
-
Metabolic Blocking: Blocks the C4 position from cytochrome P450-mediated oxidation.
-
Stability & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Boronic acids can dehydrate to form boroxines (anhydrides); this is reversible in aqueous reaction media but complicates stoichiometry calculations.
-
Hygroscopicity: Moderate. Keep desiccated.
Critical Synthetic Challenges
Protodeboronation: The Silent Yield-Killer
Heteroaryl boronic acids, particularly those with electron-rich substituents (like 4-OMe) and adjacent nitrogen atoms, are prone to protodeboronation.
-
Mechanism: Base-catalyzed hydrolysis where the boronate anion is protonated by water/solvent, cleaving the C-B bond to yield the parent arene (4-methoxy-1H-indazole).
-
Mitigation: Use mild bases (K3PO4 instead of Na2CO3), reduce water content, or use anhydrous conditions with specialized precatalysts.
N-H Interference
The N1-proton of indazole (pKa ~14) is acidic enough to be deprotonated by carbonate bases. The resulting indazolide anion can coordinate to Palladium, poisoning the active catalyst species.
Experimental Protocols
Strategy A: The "Robust" Route (Protection-First)
Recommended for scale-up or when coupling partners are expensive.
Concept: Protect the N1 nitrogen to prevent catalyst poisoning and regioselectivity issues.
Step 1: N-Protection (THP or SEM)
-
Dissolve (4-methoxy-1H-indazol-7-yl)boronic acid (1.0 equiv) in DCM.
-
Add DHP (3,4-Dihydro-2H-pyran) (1.5 equiv) and catalytic PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv).
-
Stir at RT for 4-12 h.
-
Note: This protects the boronic acid as a mixed acetal/ester species or leaves it free depending on workup, but primarily protects the Nitrogen. Alternative: Use the pinacol ester of the boronic acid if available, then protect N1.
Step 2: Suzuki-Miyaura Coupling
Reagents:
-
Scaffold: N-Protected Indazole Boronate (1.0 equiv)
-
Halide Partner: Aryl/Heteroaryl Bromide or Chloride (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Robust against sterics.
-
Base: K3PO4 (3.0 equiv) - Milder than carbonates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Procedure:
-
Charge a reaction vial with the Boronate, Halide, Base, and Catalyst.
-
CRITICAL: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling and deboronation.
-
Add degassed solvents via syringe.[2]
-
Heat to 80°C (Do not exceed 100°C). Monitor by LCMS.
-
Endpoint: Look for disappearance of the boronate mass. If the "des-borono" mass (parent indazole) appears, lower temperature.
Strategy B: The "Direct" Route (Unprotected)
Recommended for high-throughput screening (HTS) or rapid analog generation.
Concept: Use active precatalysts that can ligate Pd faster than the indazole nitrogen can poison it.
Reagents:
-
Catalyst: XPhos Pd G3 or G4 (0.02 - 0.05 equiv).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: n-Butanol / Water (1:1) or Dioxane / Water (4:1).[1]
Procedure:
-
Combine reagents in a microwave vial.
-
Microwave irradiation at 100°C for 30-60 minutes.
-
Why this works: XPhos is bulky and electron-rich, facilitating rapid oxidative addition and reductive elimination, outcompeting the deleterious side reactions.
Visualized Workflows (Graphviz)
Decision Tree for Synthetic Strategy
Caption: Decision matrix for selecting between Protection-First (Route A) and Direct Coupling (Route B) based on scale and risk tolerance.
Troubleshooting the Suzuki Cycle
Caption: Diagnostic logic for identifying and resolving common failure modes in indazole-boronic acid couplings.
Data Summary & Optimization Table
| Parameter | Standard Condition | Optimized (Difficult Substrates) | Rationale |
| Solvent | DMF or Toluene/EtOH | Dioxane / Water (4:1) | Dioxane promotes solubility; controlled water is essential for the transmetallation step without accelerating hydrolysis. |
| Base | Na2CO3 (2M aq) | K3PO4 (Solid or 1M) | Phosphate is less basic than carbonate, reducing the rate of protodeboronation while sufficiently activating the boronic acid. |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or XPhos Pd G3 | Pd(dppf) resists steric bulk; XPhos prevents N-coordination poisoning. |
| Temp | Reflux (100°C+) | 80°C | Lower temperature preserves the labile C-B bond. |
References
-
University of Edinburgh. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[3] Retrieved from [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] Journal of the American Chemical Society.[5][6] Retrieved from [Link]
-
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[7] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Indazole Boronic Acids
Executive Summary
Indazole scaffolds are ubiquitous in kinase inhibitors (e.g., Axitinib, Linphanib) and oncology pharmacophores. However, the introduction of the indazole moiety via Suzuki-Miyaura coupling presents a distinct chemical engineering challenge: protodeboronation . Indazole boronic acids (particularly C3- and C7-isomers) are electronically predisposed to rapid hydrolytic C-B bond cleavage under basic aqueous conditions, often degrading faster than the catalytic cycle can turnover.
This guide details a microwave-assisted methodology that leverages rapid dielectric heating to accelerate the rate-determining transmetallation step, effectively "outrunning" the decomposition pathway. We provide two validated protocols: one for robust, protected substrates and a second, high-performance protocol utilizing Buchwald precatalysts for unstable, unprotected (NH)-indazoles.
The Challenge: Protodeboronation vs. Transmetallation
The primary failure mode in coupling heteroaryl boronic acids is not catalyst deactivation, but substrate degradation. Indazole boronic acids possess a basic nitrogen (even if protected, the ring electron density contributes) that facilitates the formation of a boronate species which, in the presence of water/base, undergoes ipso-protonation.
Mechanism of Failure
Under standard thermal conditions (heating blocks/oil baths), the slow ramp rate exposes the boronic acid to base/water for prolonged periods before the active Pd(0) species is fully generated or before the reaction reaches the activation energy for transmetallation.
The Microwave Solution
Microwave irradiation provides two critical advantages:
-
Inverted Thermal Gradient: Direct energy transfer to the solvent/dipoles allows the reaction to reach target temperature (
) in seconds, minimizing the "warm-up" window where degradation dominates. -
Superheating: Accessing temperatures 20–50°C above the solvent boiling point accelerates the transmetallation (
) significantly more than the protodeboronation ( ), provided the catalyst system is highly active.
Visualizing the Kinetic Competition
The following diagram illustrates the kinetic competition. Success depends on ensuring the Green Path (Cross-Coupling) is kinetically favored over the Red Path (Protodeboronation).
Caption: Kinetic competition between productive transmetallation (Green) and parasitic protodeboronation (Red). Microwave heating accelerates Path A.[1]
Optimization Strategy
Catalyst Selection
For indazole couplings, the stability of the Pd-ligand complex is paramount.
-
Standard (Protected Indazoles): Pd(dppf)Cl2·DCM. The large bite angle of dppf confers stability and reasonable activity.
-
Advanced (Unstable/Unprotected): XPhos Pd G2 or SPhos Pd G2. These Buchwald precatalysts generate the active L-Pd(0) species immediately upon activation. The bulky biaryl phosphine ligands facilitate rapid oxidative addition and, crucially, protect the Pd center from coordination by the indazole nitrogen (poisoning).
Base and Solvent Effects
-
Base: Avoid strong bases if possible. K3PO4 (tripotassium phosphate) is preferred over carbonates for unstable substrates because it provides a buffering effect, maintaining a pH sufficient for activation but lower than the threshold for rapid deboronation.
-
Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is necessary for the boronic acid activation mechanism, while dioxane couples well with microwave energy (medium loss tangent).
Experimental Protocols
Protocol A: Protected Indazoles (General Purpose)
Use this for N-alkyl, N-THP, or N-Boc protected indazoles with stable aryl halides.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Indazole Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Vial Prep: In a 2–5 mL microwave vial, add the aryl halide (0.5 mmol), boronate (0.6 mmol), and Pd catalyst (18 mg).
-
Solvent Addition: Add 3.0 mL of 1,4-dioxane and 0.75 mL of 2.0 M Na2CO3.
-
Degas: Cap the vial and purge with Argon/Nitrogen for 2 minutes (via balloon needle through septum). Oxygen inhibition is fatal to this reaction.
-
Microwave Parameters:
-
Temperature: 110°C
-
Time: 30 minutes
-
Stirring: High (600+ rpm)
-
Absorption Level: Normal
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
Protocol B: Unprotected (NH)-Indazoles & Unstable Boronates
Use this for free (NH)-indazoles or electron-rich boronic acids prone to rapid degradation. This protocol uses a precatalyst to ensure instant turnover.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Indazole Boronic Acid (1.5 – 2.0 equiv) (Excess required due to partial degradation)
-
Catalyst: XPhos Pd G2 (2–3 mol%)
-
Base: K3PO4 (0.5 M aqueous, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane
Procedure:
-
Vial Prep: Load aryl halide (0.5 mmol), indazole boronic acid (0.75 mmol), and XPhos Pd G2 (8–12 mg) into the vial.
-
Solvent Addition: Add degassed THF (3 mL) and degassed 0.5 M K3PO4 (3 mL). Note: A biphasic mixture is expected.
-
Inert Atmosphere: Purge headspace with Argon for 1 minute.
-
Microwave Parameters:
-
Pre-stir: 30 seconds
-
Temperature: 80°C (Lower temp prevents rapid deboronation)
-
Time: 15–20 minutes
-
Power Max: Set to dynamic/high to ensure rapid ramp (<1 min to target).
-
-
Workup: Acidify slightly (pH 6) if the product is amphoteric, then extract with EtOAc/n-Butanol (9:1) to ensure recovery of the polar NH-indazole.
Workflow Visualization
The following decision tree guides the experimental setup based on substrate properties.
Caption: Decision matrix for selecting the appropriate microwave protocol based on protecting group status and boronate stability.
Troubleshooting & Data Analysis
| Observation | Root Cause | Corrective Action |
| Low Yield, High De-halogenation | Hydride elimination or solvent oxidation. | Switch solvent to Toluene/Water or reduce reaction time. |
| Protodeboronation (Indazole-H) | Hydrolysis is faster than coupling. | 1. Switch to Protocol B (XPhos).2. Increase concentration (kinetics favor bimolecular coupling over unimolecular hydrolysis).3. Use MIDA boronates (slow release). |
| Homocoupling (Biaryl) | Oxidation of boronic acid. | Rigorous degassing is required. Ensure Argon purge before MW irradiation. |
| N-Arylation (Side Product) | Pd coordinating to NH (Protocol B). | Use bulky ligands (XPhos/BrettPhos) to sterically crowd the metal center, forcing C-C coupling over N-metal coordination. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society. [Link][4]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link][4]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Pre-Catalyst Design. Angewandte Chemie International Edition. [Link]
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Sources
- 1. BJOC - A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides [beilstein-journals.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Note: Strategic Boron & Nitrogen Protection in Indazole Synthesis
Topic: Boronic Acid Protecting Group Strategies for Indazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
Indazole scaffolds are privileged pharmacophores in oncology and anti-inflammatory drug discovery (e.g., Axitinib, Pazopanib). However, the synthesis of indazole boronic acids—critical intermediates for Suzuki-Miyaura cross-coupling—is plagued by two fundamental challenges: regiochemical ambiguity (N1 vs. N2 tautomerism) and protodeboronation (instability of the C-B bond, particularly at C3). This guide details a dual-layer protection strategy: utilizing robust Nitrogen Protecting Groups (N-PGs) to direct regioselectivity during borylation, and Boron Protecting Groups (B-PGs) to stabilize the reactive intermediate.
Strategic Overview: The Dual-Protection Matrix
Successful functionalization requires a "Lock and Key" approach. You must lock the nitrogen to direct the metalation, and often lock the boron to prevent decomposition.
Nitrogen Protecting Groups (The Director)
The choice of N-PG dictates the site of borylation via steric or coordination-directed mechanisms.
| Protecting Group | Type | Stability | Primary Application | Regio-Outcome |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Acetal | High (Base stable) | Lithiation-Borylation | Directs C3-Lithiation via N2 coordination. |
| THP (Tetrahydropyranyl) | Acetal | Mod (Acid labile) | Lithiation | Similar to SEM but easier to remove; often N1/N2 mixtures. |
| Boc (tert-Butyloxycarbonyl) | Carbamate | Low (Base labile) | Ir-Catalyzed C-H Borylation | Steric bulk at N1 blocks C7; favors C3/C4/C5. |
| Methyl/Benzyl | Alkyl | Very High | Permanent | If N-alkylation is part of the final drug core. |
Boron Protecting Groups (The Stabilizer)
Free indazole-3-boronic acids are notoriously unstable due to facile protodeboronation facilitated by the adjacent nitrogen lone pair.
-
Pinacol Ester (BPin): The standard. Increases stability significantly over free acid. Suitable for immediate coupling.
-
MIDA Boronate: The "Slow-Release" capsule. Rigid, sp3-hybridized boron atom shuts down the empty p-orbital, making the species immune to protodeboronation and silica gel compatible. Essential for storing unstable C3-boryl indazoles.
Visualizing the Pathway
Caption: Workflow distinguishing Lithiation (SEM-directed) vs. Catalytic (Boc-directed) routes to BPin and MIDA boronates.
Detailed Protocols
Protocol A: C3-Selective Borylation via N2-SEM Direction
Rationale: The SEM group at N2 is unique because it coordinates with Lithium, stabilizing the anion at C3 (the position between the two nitrogens). This is the most reliable method for C3 functionalization.
Reagents:
-
Sodium Hydride (NaH) (60% dispersion)
-
SEM-Chloride (SEM-Cl)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin)
Step 1: SEM Protection
-
Suspend NaH (1.2 equiv) in dry THF at 0°C under Argon.
-
Add 1H-Indazole (1.0 equiv) portion-wise. Stir 30 min (H2 gas evolution).
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir 2 h.
-
Critical Step: Isolate the isomers. N1-SEM and N2-SEM will form. Separate via column chromatography (Hexane/EtOAc). Note: N2-SEM is usually the more polar spot, but verify with NOESY NMR.
Step 2: Lithiation-Borylation
-
Dissolve N2-SEM-indazole (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C.[3]
-
Add n-BuLi (1.1 mmol) dropwise over 10 min. The solution often turns yellow/orange.
-
Stir at -78°C for 45 min to ensure C3-lithiation.
-
Add iPrOBPin (1.2 mmol) rapidly.
-
Stir at -78°C for 1 h, then allow to warm to RT slowly.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purification: Do not use acidic silica if possible. Use neutral alumina or proceed to MIDA protection if the product is unstable.
Protocol B: Stabilization via MIDA Boronate Formation
Rationale: If the C3-BPin indazole degrades during purification (protodeboronation), convert it immediately to the MIDA boronate.
Reagents:
-
Crude Indazole-BPin (from Protocol A)
-
N-Methyliminodiacetic acid (MIDA)[4]
-
DMSO / Toluene (1:1 mixture)
Procedure:
-
Dissolve crude Indazole-BPin (1 equiv) in DMSO/Toluene (0.5 M).
-
Add MIDA (1.5 equiv).
-
Heat to 110°C (reflux) with a Dean-Stark trap (or open flask with high airflow) to remove isopropanol/pinacol byproducts.
-
Run for 4–12 hours. Monitor by TLC (MIDA boronates are highly polar).
-
Workup: Concentrate solvent. Redissolve in Acetone/EtOAc. Wash with water to remove excess MIDA.
-
Result: A crystalline, air-stable solid that can be stored indefinitely.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield in Lithiation | N1-SEM isomer used instead of N2-SEM. | N1-SEM directs lithiation to C7 (ortho to N1) or is unreactive. Ensure strict isomer separation in Step 1. |
| Protodeboronation (C-B bond loss) | Acidic workup or silica gel acidity. | The C3-position is electron-rich. Use neutral alumina for purification or convert to MIDA boronate immediately. |
| Boc Group Loss | Reaction temperature too high or nucleophilic base used. | Boc is labile >80°C or with strong nucleophiles. Switch to THP or SEM if harsh conditions are required. |
| No Reaction (Ir-Catalysis) | Catalyst poisoning by free N-H. | Unprotected indazoles bind Ir. Ensure full N-protection (Boc/Me) before attempting C-H activation. |
References
-
Regioselective Synthesis of Indazoles
-
MIDA Boronate Strategy
- Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Ir-Catalyzed Borylation of Heterocycles
- Paul, S., Chotana, G. A., Holmes, D., Reichle, R. C., Maleczka, R. E., & Smith, M. R. (2006). Ir-catalyzed functionalization of 2-substituted indoles at the 7-position: nitrogen-directed aromatic borylation. Journal of the American Chemical Society, 128(48), 15552–15553.
-
Protodeboronation Mechanisms
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156–13165.
Sources
Application Note: Regioselective Functionalization of the Indazole Core Using Boronic Acids
[1][2]
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzimidazole in kinase inhibitors (e.g., Axitinib), anti-inflammatory agents, and varying CNS ligands. However, its functionalization is complicated by annular tautomerism (1H- vs. 2H-indazole), leading to regioselectivity challenges at the N1 and N2 positions. Furthermore, orthogonal functionalization of the C3 position and the carbocyclic ring (C4–C7) requires distinct catalytic strategies. This guide details the application of boronic acids for the regiocontrolled synthesis of substituted indazoles.[1] We focus on Chan-Lam oxidative coupling for N-arylation and Suzuki-Miyaura coupling for C3-carbon-carbon bond formation, providing validated protocols to suppress regioisomeric mixtures.
Introduction: The Regioselectivity Challenge
The fundamental challenge in indazole chemistry is the 1H/2H tautomeric equilibrium . While the 1H-tautomer is thermodynamically favored (approx. 2–4 kcal/mol more stable in the gas phase), the 2H-position is often more nucleophilic under specific conditions.
When using boronic acids as reagents, two distinct mechanistic pathways are employed:
-
N-Arylation (Chan-Lam): The indazole acts as a nucleophile reacting with an aryl boronic acid (electrophilic partner) via Copper(II) catalysis.[2]
-
C-Arylation (Suzuki-Miyaura): A halogenated indazole (electrophile) reacts with an aryl boronic acid (nucleophile) via Palladium(0/II) catalysis.[1]
Regioselectivity Map
The following diagram illustrates the reactive sites and the primary catalytic strategies associated with boronic acid reagents.
Figure 1: Regioselectivity map of the indazole core showing primary functionalization pathways using boronic acids.
Protocol A: N-Arylation via Chan-Lam Coupling
Target: Introduction of Aryl/Heteroaryl groups at N1 (Major) vs N2 (Minor).
The Chan-Lam coupling is the preferred method for N-arylation using boronic acids because it proceeds under mild, oxidative conditions (air/O2) without the need for strong bases that might interfere with sensitive functional groups.
Mechanism & Selectivity
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key to regioselectivity lies in the coordination step.
-
N1-Selectivity: Favored in non-polar solvents (DCM, Toluene) and with bulky boronic acids. The thermodynamic stability of the 1-arylindazole drives this pathway.
-
N2-Selectivity: Often observed as a minor byproduct (5–15%). To favor N2, specific directing groups or intramolecular tethers are usually required; however, in direct intermolecular coupling, N1 is dominant.
Standard Operating Procedure (N1-Selective)
Reagents:
-
Substrate: 1H-Indazole derivative (1.0 equiv)[3]
-
Reagent: Aryl Boronic Acid (1.5 – 2.0 equiv)
-
Catalyst: Cu(OAc)₂ (anhydrous) (0.1 – 1.0 equiv; often stoichiometric for difficult substrates)
-
Base: Pyridine (2.0 equiv) or Et₃N
-
Oxidant: Compressed Air (balloon) or O₂
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Additives: 4Å Molecular Sieves (critical for moisture control)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and allow it to cool under Argon.
-
Charging: Add 1H-Indazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol for catalytic, 1.0 mmol for difficult substrates), and 4Å Molecular Sieves (200 mg).
-
Solvent: Add anhydrous DCM (5 mL).
-
Base: Add Pyridine (2.0 mmol) via syringe.
-
Atmosphere: Evacuate the flask lightly and backfill with dry air or O₂ (balloon). Note: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).
-
Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours. The mixture typically turns from blue/green to a dark suspension.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
-
Tip: N1-aryl indazoles are typically less polar than N2-isomers.
-
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Low Conversion | Inefficient re-oxidation of Copper | Switch from air balloon to pure O₂ balloon; increase catalyst loading to 0.5–1.0 equiv. |
| High N2 Isomer | Kinetic control or chelation | Switch solvent to non-polar (Toluene) to maximize thermodynamic N1 preference. |
| Protodeboronation | Boronic acid instability | Add 4Å Molecular Sieves; use Boronic Esters (BPin) which are slower but more stable. |
Protocol B: C3-Functionalization via Suzuki-Miyaura
Target: Introduction of Aryl/Vinyl groups at C3.
Unlike N-arylation, C3 functionalization typically requires a pre-halogenated indazole (3-iodo or 3-bromo-1H-indazole). The boronic acid acts as the nucleophile.[1]
Critical Consideration: N-Protection
Do not attempt Suzuki coupling on unprotected 3-halo-1H-indazoles if possible. The acidic N-H proton can poison Pd catalysts or lead to competitive N-arylation.
-
Recommended Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc (tert-Butyloxycarbonyl).
-
SEM/THP: Stable to basic Suzuki conditions.
-
Boc: Can be labile at high temperatures with carbonate bases; use K₃PO₄ if Boc is used.
Standard Operating Procedure (C3-Arylation)
Reagents:
-
Substrate: 1-(SEM)-3-iodo-1H-indazole (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Protocol:
-
Degassing: Sparge the solvent (1,4-Dioxane) with Nitrogen or Argon for 15 minutes prior to use.
-
Assembly: In a reaction vial, combine the SEM-protected 3-iodoindazole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).
-
Solvent/Base: Add Dioxane (4 mL) and aqueous Base (1.5 mL).
-
Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. 3-Iodoindazoles are highly reactive; if conversion stalls, add fresh catalyst.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Deprotection (Post-Coupling):
-
SEM/THP removal: Treat with TFA/DCM or HCl/MeOH.
-
Boc removal: Treat with TFA/DCM or heat in water/alcohol.
-
Experimental Workflow Decision Tree
Use this logic flow to determine the optimal experimental setup for your specific target.
Figure 2: Decision matrix for selecting the appropriate boronic acid coupling protocol.
References
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[4] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[4] Link
-
Antilla, J. C., & Buchwald, S. L. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, vol. 69, no. 16, 2004, pp. 5503–5506. Link
-
Laha, J. K., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, vol. 82, no. 15, 2017, pp. 7892–7904. Link
- Villo, P., et al. "Regioselective C-H Borylation of Indazoles." Chemical Science, vol. 10, 2019.
-
BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." BenchChem Application Notes, 2025. Link
Sources
- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Suzuki coupling with (4-Methoxy-1H-indazol-7-yl)boronic acid
Ticket Subject: Optimization of (4-Methoxy-1H-indazol-7-yl)boronic acid Coupling Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Race Against Time"
Working with (4-Methoxy-1H-indazol-7-yl)boronic acid presents a "perfect storm" of three competing chemical challenges. Your low yields are likely not due to a single factor, but the interplay of these three mechanisms:
-
Rapid Protodeboronation: The 4-methoxy group (electron-donating) significantly increases the electron density at the C7 position. This makes the C-B bond highly susceptible to protonolysis (protodeboronation), especially in aqueous base.[1] You are likely seeing 4-methoxy-1H-indazole as a major byproduct.
-
Peri-Steric Hindrance: The C7 position is sterically crowded by the adjacent N1-H and C6-H. Standard catalysts (e.g.,
) cannot accommodate this bulk during transmetalation. -
Catalyst Poisoning (N-H Acidity): If the N1 position is unprotected, the indazole nitrogen (
) can deprotonate and bind to Palladium, shutting down the catalytic cycle or leading to Chan-Lam type side reactions.
The Solution Philosophy: You must create a reaction environment where the rate of Cross-Coupling (
Troubleshooting Guide & FAQs
Issue 1: "I see significant de-boronated byproduct (4-methoxyindazole) and low conversion."
Diagnosis: The boronic acid is decomposing before it can transmetalate onto the Palladium center. Root Cause:
-
Slow Catalyst Activation: If you use
+ Ligand or stable Pd(II) sources like , the reduction to active Pd(0) is too slow. The boronic acid waits—and degrades. -
High pH/Water: Aqueous hydroxide bases accelerate protodeboronation of electron-rich heteroaryls.
Resolution:
-
Switch to Precatalysts: Use XPhos Pd G3 or SPhos Pd G3 . These release the active monoligated Pd(0) species immediately upon heating, winning the race against decomposition.
-
Modify the Base: Switch from
or (aqueous) to (anhydrous or 2:1 ratio) . Phosphate is basic enough to activate the boronic acid but less aggressive toward protonolysis than carbonate/hydroxide.
Issue 2: "The reaction stalls after 20-30% conversion."
Diagnosis: Catalyst deactivation or poisoning. Root Cause:
-
Indazole N-H Interference: The free N-H is coordinating to the Pd.
-
Ligand Dissociation: If using monodentate phosphines without a precatalyst scaffold, the ligand may be shedding.
Resolution:
-
Protect the Nitrogen: If possible, protect the N1 position with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . This eliminates catalyst poisoning and steric clashes at the N1/C7 interface.
-
Concentration Boost: Unstable boronic acids often benefit from higher concentration (0.5 M - 1.0 M) to drive bimolecular coupling over unimolecular decomposition.
Issue 3: "Which Ligand is best for the C7 position?"
Diagnosis: Steric failure during transmetalation. Technical Insight: The C7 position suffers from "peri-strain." You need a ligand with a large cone angle to facilitate reductive elimination, but it must be electron-rich to facilitate oxidative addition.
Recommendation:
-
SPhos: Excellent general-purpose ligand for hindered biaryls.
-
XPhos: Superior for heteroaryl chlorides and highly unstable boronic acids due to faster transmetalation rates.
-
RuPhos: Specifically designed for electron-rich, sterically hindered substrates.
Optimized Experimental Protocol (SOP)
Objective: Coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid with an Aryl Chloride/Bromide.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv) Note: Excess is required to account for decomposition.
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane : Water (10:1) OR n-Butanol (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, XPhos Pd G3 , and
.-
Critical: If the boronic acid is known to be extremely unstable, do not add it yet. See Step 3.
-
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Add the degassed solvent (Dioxane/Water or n-BuOH).
-
The "Slow Addition" Modification (For highly unstable batches):
-
If you observe rapid decomposition in standard runs, dissolve the Boronic Acid in a separate syringe of degassed solvent.
-
Heat the catalyst/halide/base mixture to temperature (
) first. -
Add the Boronic Acid solution dropwise over 30-60 minutes. This keeps the instantaneous concentration of boronic acid low relative to the active catalyst, favoring coupling over self-destruction.
-
-
Reaction: Stir vigorously at
.-
Note: XPhos Pd G3 activates rapidly. Reaction times are often shorter (1-4 hours) than traditional Suzuki couplings.
-
-
Workup: Cool to RT. Filter through Celite to remove palladium residues. Dilute with EtOAc, wash with brine, dry over
.
Visualization & Logic Flows
Diagram 1: Optimization Decision Matrix
Caption: Decision matrix for diagnosing failure modes in 7-indazolyl Suzuki couplings.
Diagram 2: The Kinetic Competition
Caption: Kinetic competition between productive coupling and destructive protodeboronation.
Solvent Screening Data (Reference)
If the standard Dioxane/Water system fails, refer to this polarity screen for 7-substituted indazoles:
| Solvent System | Base | Temp ( | Outcome | Notes |
| Dioxane : H2O (4:1) | 90 | Poor | High protodeboronation due to aqueous base. | |
| Dioxane : H2O (10:1) | 80 | Good | Lower water content reduces hydrolysis. | |
| n-Butanol | 100 | Excellent | Anhydrous conditions; | |
| Toluene | 100 | Moderate | Good for stability, but solubility of indazole may be an issue. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2][3] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 46(28), 5359–5363. (Foundational work on XPhos stability). [Link]
-
Lillo, V., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] RSC Advances, 11, 7803-7810. [Link]
Sources
Technical Support Center: Purification of (4-Methoxy-1H-indazol-7-yl)boronic Acid
Welcome to the dedicated technical support and troubleshooting hub for researchers working with (4-Methoxy-1H-indazol-7-yl)boronic acid. Heteroaryl boronic acids are notoriously difficult to purify due to their amphoteric nature, propensity for oligomerization, and extreme sensitivity to protodeboronation. This guide synthesizes field-proven methodologies with mechanistic causality to help you recover high-purity material.
The Core Challenge: Speciation and Protodeboronation
To successfully purify (4-Methoxy-1H-indazol-7-yl)boronic acid, you must first understand its chemical behavior in solution. The molecule possesses an electron-rich indazole core (driven by the 4-methoxy group) and a Lewis acidic boronic acid at the C7 position.
Basic heteroaromatic boronic acids display unique protodeboronation mechanisms. At neutral pH, they exist in equilibrium with a zwitterionic species (where the basic nitrogen is protonated and the boron is anionic). This zwitterionic intermediate undergoes rapid unimolecular fragmentation, cleaving the C-B bond to yield the des-boronated indazole . Furthermore, recent kinetic studies demonstrate that simply converting the acid to a pinacol ester does not guarantee stability; hydrolysis back to the free acid often dominates the degradation pathway, driven by auto-catalysis when the local pH nears the boronic acid's pKa .
Speciation and degradation pathways of basic heteroaromatic boronic acids.
Troubleshooting & FAQs
Q: My crude material streaks heavily on normal-phase silica gel, and recovery is terrible. Why does this happen? A: Boronic acids act as both hydrogen-bond donors and Lewis acids, interacting irreversibly with the free silanol groups on normal-phase silica. For (4-Methoxy-1H-indazol-7-yl)boronic acid, the basic indazole nitrogens exacerbate this by binding to acidic silanols. Solution: Abandon normal-phase silica. Utilize Reverse-Phase (C18) chromatography with a buffered mobile phase, or bypass chromatography entirely using the DEA derivatization protocol below.
Q: I attempted an aqueous workup, but my yield dropped significantly, and LC-MS shows a massive peak for 4-methoxy-1H-indazole. How do I prevent this? A: You are observing classic protodeboronation. During aqueous workups at near-neutral pH (pH 6–8), the molecule forms the highly unstable zwitterion . Solution: Keep the pH strictly outside the zwitterionic range. Perform rapid extractions at pH 4–5 (where the boronic acid remains fully neutral). Avoid applying thermal stress (e.g., heated rotary evaporation) to aqueous solutions containing the compound.
Q: My ¹H-NMR shows broad, overlapping peaks, and the aromatic proton integrations do not match the expected ratios. Is my product impure? A: Not necessarily. Boronic acids spontaneously dehydrate to form cyclic boroxine trimers. In anhydrous NMR solvents (like dry DMSO-d₆ or CDCl₃), you are observing an equilibrium mixture of the monomer and the trimer, which have slightly different chemical shifts. Solution: Add 1–2 drops of D₂O to your NMR tube and shake vigorously. This forces the boroxine back into the monomeric boronic acid, instantly sharpening the peaks and correcting the integration ratios.
Self-Validating Experimental Protocols
Protocol A: Diethanolamine (DEA) Derivatization (DABO Boronate Formation)
This is the "Gold Standard" for purifying highly polar, unstable heteroaryl boronic acids. Diethanolamine complexed heterocyclic boronic acids (DABO boronates) are air-stable reagents that can be isolated by simple filtration and used directly in Suzuki-Miyaura reactions without deprotection [[1]]([Link]).
Causality: DEA acts as a tridentate ligand, filling the empty p-orbital of the boron atom to form a stable, tetrahedral boronate. This completely prevents zwitterion formation and boroxine oligomerization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude (4-Methoxy-1H-indazol-7-yl)boronic acid in a minimum volume of Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) at room temperature.
-
Complexation: Add 1.05 equivalents of Diethanolamine (DEA) dropwise to the stirring solution.
-
Crystallization: Stir the mixture in an open flask at room temperature for 2–4 hours. A dense precipitate of the DABO boronate will form.
-
Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with ice-cold EtOAc to remove soluble impurities (such as des-boronated indazole and unreacted starting materials).
-
System Validation: Analyze the filtrate via TLC or LC-MS. If the filtrate contains target mass, your solvent volume was too high; concentrate the filtrate to induce a second crop of crystals. Analyze the solid via ¹H-NMR (in DMSO-d₆); the presence of sharp DEA multiplets confirms successful complexation.
Purification workflow utilizing diethanolamine (DEA) adduct crystallization.
Protocol B: Reverse-Phase (C18) Flash Chromatography
If the free boronic acid is strictly required and derivatization is not an option, C18 chromatography is the safest chromatographic method.
Causality: C18 silica lacks active silanols, preventing irreversible binding. Using an acidic modifier keeps the indazole nitrogen protonated while keeping the boronic acid fully neutral, effectively bypassing the reactive zwitterionic state.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO (do not use basic solvents).
-
Column Equilibration: Equilibrate a C18 flash column with 5% Acetonitrile in Water. Crucial: Both solvents must contain 0.1% Formic Acid.
-
Elution: Run a shallow gradient from 5% to 50% Acetonitrile over 10–15 column volumes. Track the elution via UV absorption (254 nm).
-
Recovery & Validation: Pool the pure fractions. Do not use a rotary evaporator , as thermal stress in aqueous media accelerates C-B bond cleavage. Instead, freeze the pooled fractions and lyophilize (freeze-dry) to yield the pure, fluffy boronic acid powder. Validate purity via ¹H-NMR with D₂O suppression.
Quantitative Method Comparison
| Purification Strategy | Typical Yield Recovery | Expected Purity | Scalability | Risk of Protodeboronation |
| DEA Adduct Crystallization (DABO) | 75 – 90% | >98% | Excellent | Low (Protects empty p-orbital) |
| Reverse-Phase (C18) HPLC | 50 – 70% | >95% | Poor | Moderate (Requires lyophilization) |
| Recrystallization (Water/MeCN) | Variable (40 – 60%) | >90% | Good | High (Thermal/aqueous exposure) |
| Normal-Phase Silica | <30% | Variable | Moderate | Critical (Silica-induced degradation) |
References
-
Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: PubMed Central (NIH) URL:[Link]
Sources
Technical Support Center: Eradicating Boronic Acid Impurities from Reaction Mixtures
The Challenge: Why Boronic Acids Resist Standard Purification
Boronic acids are ubiquitous in modern drug discovery, primarily serving as essential coupling partners in Suzuki-Miyaura reactions. However, removing excess boronic acid or its protodeboronated/oxidized byproducts (e.g., boroxines, phenols) from the final reaction mixture is a notorious bottleneck.
Due to their vacant p-orbital, boronic acids are strong Lewis acids. When subjected to standard silica gel chromatography, they interact strongly with the free silanol (Si-OH) groups on the stationary phase. This reversible dative bonding causes severe chromatographic streaking, leading to co-elution with the target Active Pharmaceutical Ingredient (API) and significant yield losses. To achieve high purity, researchers must exploit the specific chemical reactivity of the boron center.
Diagnostic Troubleshooting Logic
Before selecting a purification method, analyze the physicochemical properties of your target molecule. Use the flowchart below to determine the most efficient and highest-yielding strategy for your specific workflow.
Caption: Diagnostic flowchart for selecting the optimal boronic acid removal strategy.
Core Q&A: Mechanistic Insights & Solutions
Q1: Why does my product streak on silica gel when boronic acid is present? A: Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. Standard silica gel contains abundant free silanol (Si-OH) groups that act as Lewis bases (hydrogen bond donors/oxygen lone pairs). This strong, reversible dative bonding causes the boronic acid to drag across the column, severely overlapping with your desired product.
Q2: My target molecule is highly lipophilic and base-stable. What is the most efficient removal method? A: The most straightforward approach is an 1[1]. By treating the organic layer with 1M NaOH, the neutral boronic acid is converted into a tetrahedral boronate anion [R-B(OH)3]-. This anionic species is highly water-soluble and rapidly partitions into the aqueous phase, leaving your lipophilic product safely in the organic layer[1].
Q3: I am working with a base-sensitive, water-soluble API intermediate. How can I remove boronic acid without an aqueous workup? A: Use a macroporous scavenger resin like2[2]. This resin is functionalized with N-methylglucamine. The vicinal diols on the glucamine moiety form highly stable, covalent cyclic boronate esters with the boronic acid impurity[2]. Because the interaction is highly specific to boron, your water-soluble product remains untouched in the filtrate.
Q4: I need a scalable, cost-effective method for a >100g batch. Resins are too expensive. A: 3[3] is the gold standard for scale-up. DEA reacts with boronic acids to form a bicyclic "DABO" boronate complex. The dative nitrogen-to-boron (N→B) bond satisfies boron's octet, rendering the complex highly polar and rigid[3]. In non-polar solvent mixtures (like ether or DCM/hexane), this complex crystallizes and precipitates out of solution, allowing you to simply filter away the impurity[3].
Q5: Can I just modify my chromatography to avoid these workups? A: Yes. You can use 4[4]. By pre-treating the silica with boric acid, you effectively "cap" or mask the active silanol sites. This prevents the boronic acid impurities from binding to the stationary phase, eliminating streaking and allowing for sharp elution bands[5].
Experimental Methodologies
Protocol 1: Aqueous Basic Wash (Liquid-Liquid Extraction)
Self-Validation: Aqueous layer pH must be >10 to ensure complete ionization of the boronic acid.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Extraction: Transfer to a separatory funnel and add an equal volume of 1M aqueous NaOH.
-
Agitation: Shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The boronate salt will partition into the aqueous layer.
-
Validation: Spot the organic layer on a TLC plate. If boronic acid (often visible under shortwave UV or via KMnO4 stain) persists, repeat the NaOH wash.
-
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 2: Diethanolamine (DEA) Precipitation
Self-Validation: Visual confirmation of a white crystalline precipitate; disappearance of aryl-boron peaks in ¹H-NMR of the filtrate.
-
Preparation: Dissolve the crude mixture in a minimal amount of a non-polar solvent system (e.g., Diethyl Ether or Dichloromethane/Hexane 1:1).
-
Derivatization: Add Diethanolamine (1.2 equivalents relative to the estimated remaining boronic acid) dropwise while stirring at room temperature.
-
Complexation: Stir for 2–4 hours. A white, crystalline DABO-boronate precipitate will form as the complex becomes insoluble.
-
Filtration: Filter the suspension through a pad of Celite or a fine glass frit. Wash the filter cake with a small amount of cold hexanes.
-
Recovery: Concentrate the filtrate under reduced pressure to recover your purified, boron-free product.
Protocol 3: Amberlite IRA-743 Scavenging
Self-Validation: LCMS analysis of the filtrate confirming the absence of the boronic acid mass.
-
Resin Preparation: Calculate the required amount of Amberlite IRA-743 resin based on its loading capacity (typically ~1.2 mmol/g). Use 1.5–2.0 equivalents. Swell the resin in Dichloromethane (DCM) or Tetrahydrofuran (THF) for 30 minutes.
-
Scavenging: Add the swollen resin directly to the crude reaction mixture dissolved in the same solvent.
-
Incubation: Stir gently at room temperature for 2–3 hours. The N-methylglucamine diols will covalently tether the boronic acid to the solid support.
-
Filtration: Filter off the resin using a sintered glass funnel. Rinse the resin thoroughly with the reaction solvent to ensure full recovery of your product.
-
Concentration: Evaporate the filtrate to yield the purified product.
Protocol 4: Boric Acid-Impregnated Silica Gel Chromatography
Self-Validation: TLC using boric acid-impregnated plates must show distinct, non-streaking spots prior to column loading.
-
Impregnation: Prepare a 5% (w/v) solution of boric acid in methanol. Add standard silica gel to form a slurry.
-
Drying: Evaporate the methanol under reduced pressure using a rotary evaporator until the silica flows freely as a dry powder.
-
Packing: Pack your flash chromatography column using this modified silica gel with your desired starting eluent.
-
Elution: Load your crude mixture and run the gradient as usual. The capped silanol groups will prevent the boronic acid from streaking, allowing it to elute in a tight, predictable band.
Quantitative Data: Method Comparison
| Purification Method | Mechanism of Action | Best Use Case | Typical Yield Recovery | Typical Purity |
| Aqueous Basic Wash | Ionization to water-soluble boronate anion | Highly lipophilic, base-stable products | 75 - 85% | 92 - 96% |
| DEA Precipitation | Formation of insoluble DABO-boronate complex | Large-scale synthesis (>10g), cost-sensitive | 80 - 90% | 95 - 98% |
| Amberlite IRA-743 | Covalent tethering to N-methylglucamine diols | Base-sensitive, water-soluble products | 85 - 95% | > 98% |
| Boric Acid Silica | Masking of Lewis basic silanol sites | Complex mixtures requiring chromatography | 45 - 65% | 85 - 92% |
(Note: Yield and purity metrics are generalized from standard synthetic benchmarks and complexation studies[3])
References
-
BenchChem. "Technical Support Center: Purification of Products from Methyl 4-Boronobenzoate Reactions." BenchChem. 5
-
BenchChem. "4-Ethoxycarbonylphenylboronic acid | 4334-88-7." BenchChem. 1
-
Yamamoto, Eiji. "Formal Nucleophilic Boryl Substitution of Organic Halides with Silylborane/Alkoxy Base System." Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP).4
-
Smolecule. "Buy 4-(Diphenylamino)phenylboronic acid | 201802-67-7." Smolecule. 3
-
Guan, Z. et al. "Advances in Technologies for Boron Removal from Water: A Comprehensive Review." MDPI / PMC. 2
Sources
Troubleshooting low yields in cross-coupling with (4-Methoxy-1H-indazol-7-yl)boronic acid
Ticket ID: IND-C7-COUPLING-FAIL Subject: Low Yields / Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic: Why is this Reaction Failing?
You are likely experiencing low yields due to two converging factors inherent to the (4-Methoxy-1H-indazol-7-yl)boronic acid scaffold. Before changing reagents, analyze your crude reaction mixture (LCMS/NMR) to classify the failure mode.
The "Death Triangle" of C7-Indazoles
This substrate presents a "perfect storm" of chemical instability:
-
Protodeboronation (Primary Suspect): The C7 position is electronically rich, further activated by the 4-Methoxy (EDG) group. The proximity to the N1 bridgehead nitrogen facilitates rapid hydrolysis of the C-B bond under basic aqueous conditions, yielding the hydro-deboronated byproduct (4-methoxy-1H-indazole).
-
Catalyst Poisoning: The free N1-H (indazole NH) is acidic (
). In the presence of base, it deprotonates to form an indazolide anion, which is a potent ligand that can bind irreversibly to Palladium, shutting down the catalytic cycle. -
Steric Crowding: The C7 position is "ortho-ortho" substituted (flanked by C6-H and N1-H/R), making transmetallation slow.
Diagnostic Decision Tree
Use the following logic flow to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic logic flow for classifying reaction failure based on crude product analysis.
Optimized Protocols
Do not use standard "Suzuki conditions" (e.g.,
Protocol A: The "Slow-Release" MIDA Strategy (Recommended)
Why: Unstable boronic acids (like 2-pyridyl or 7-indazolyl) decompose rapidly in the presence of base. MIDA boronates protect the boron atom and release the active species slowly, ensuring the concentration of free boronic acid never exceeds the rate of the coupling reaction [1].
| Component | Reagent | Role |
| Boron Source | (4-Methoxy-1-THP-indazol-7-yl) MIDA boronate | Protected slow-release species. |
| Catalyst | XPhos Pd G2 or G4 (2-5 mol%) | Highly active for sterically hindered couplings. |
| Base | Anhydrous, mild base compatible with MIDA hydrolysis. | |
| Solvent | 1,4-Dioxane : Water (10:1) | Controlled water content is critical for release kinetics. |
| Temp | 60°C - 80°C | Moderate heat required for hydrolysis. |
Step-by-Step:
-
Pre-complexation: If not commercially available, convert your boronic acid to the MIDA ester by refluxing with N-methyliminodiacetic acid in Toluene/DMSO with a Dean-Stark trap.
-
Setup: Charge a vial with the Aryl Halide (1.0 eq), MIDA Boronate (1.2 - 1.5 eq),
(3.0 eq), and XPhos Pd G4 (0.03 eq). -
Degas: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed Dioxane/Water (10:1). The water is essential for the slow hydrolysis of the MIDA group.
-
Reaction: Heat to 60°C. Monitor consumption of the Aryl Halide (not the boronate).
Protocol B: High-Speed Anhydrous Coupling
Why: If you must use the free boronic acid, you must outrun the decomposition. We use a highly active catalyst and anhydrous conditions to prevent hydrolytic deboronation [2].
-
Protecting Group: You must protect the N1 position (THP or SEM recommended) prior to coupling.
-
Catalyst:
or XPhos Pd G3 . -
Base: CsF (Cesium Fluoride) or powdered anhydrous
. -
Solvent: Anhydrous THF or Toluene.
Workflow:
-
Protect the Indazole (e.g., DHP, pTSA, DCM) to form the N-THP derivative.
-
Mix N-THP-Indazole-7-boronic acid (1.5 eq), Aryl Halide (1.0 eq), and CsF (3.0 eq) in a dry vial.
-
Add catalyst (5 mol%).
-
Add Anhydrous THF.
-
Heat to reflux. The fluoride activates the boronic acid without the high concentration of
that causes protodeboronation.
Mechanistic Insight: The Protodeboronation Pathway[1][2][3][4]
Understanding how you are losing your starting material is crucial for trusting the solution.
The 7-position of the indazole is unique. The electron density from the 4-OMe group pushes into the ring, while the N1 nitrogen (even if protected) creates an electronic environment similar to the 2-position of pyridine or 7-position of indole.
In the presence of water and base, the boronate "ate" complex forms. For most substrates, this transmetallates to Pd. For C7-indazoles, the C-B bond is weak, and water can protonate the ipso-carbon, releasing the boron moiety as boric acid and leaving you with the hydro-deboronated waste product [3].
Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.
Troubleshooting FAQs
Q: Can I use the unprotected indazole boronic acid? A: No. The free NH is a catalyst poison. Furthermore, the unprotected nitrogen makes the C7 position significantly more prone to protodeboronation via zwitterionic intermediates. Protect with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) before attempting the coupling [4].
Q: I see a black precipitate immediately upon heating. What is it? A: This is "Pd black"—agglomerated non-catalytic palladium. This indicates your catalyst is decomposing before it can enter the catalytic cycle. This is often caused by the free indazole nitrogen coordinating to the Pd. Solution: Ensure full protection of the starting material or switch to a precatalyst like XPhos Pd G3 which is more stable.
Q: Why not use the reverse coupling (7-Bromoindazole + Aryl Boronic Acid)? A: This is actually the superior synthetic route if you have the choice. 7-Bromoindazoles are stable.[1] Aryl boronic acids are generally stable. If you can swap your electrophile and nucleophile, you will likely see yields jump from <10% to >80%.
Q: My LCMS shows the mass of the homocoupled indazole (Indazole-Indazole dimer). A: This indicates oxidation of your boronic acid. Ensure you are rigorously degassing your solvents (sparging with Argon for 15+ mins) and consider adding a scavenger or ensuring your system is under positive Argon pressure.
References
-
Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2][3]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[2][3]
-
Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[2][3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
Common side reactions with indazole boronic acids in palladium catalysis
This is a technical support guide designed for researchers working with Indazole Boronic Acids in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).
Topic: Troubleshooting Common Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists, Academic Researchers Content Type: Technical Guide, FAQ, and Protocols
Core Technical Overview
Indazole boronic acids (and their pinacol esters) are high-value but "high-maintenance" reagents. Their amphoteric nature creates a unique set of challenges compared to standard phenyl boronic acids.
When using an indazole boronic acid (nucleophile) in a Suzuki coupling, you are fighting a three-front war against:
-
Protodeboronation: The C-B bond is prone to hydrolysis, especially at the C3 position.
-
Catalyst Poisoning: The N1 and N2 nitrogens are potent ligands that can displace phosphines on Palladium, arresting the catalytic cycle.
-
Competitive N-Arylation: The acidic N-H (if unprotected) competes with the C-B bond as a nucleophile, leading to undesired C-N bond formation.
Troubleshooting Guide: Side Reactions & Solutions
Issue A: Protodeboronation (Hydrolysis of the C-B Bond)
Symptom: You observe the formation of unsubstituted indazole (des-boryl product) by LCMS/NMR. The aryl halide starting material remains unconsumed. Chemistry: This is the most common failure mode for C3-indazole boronic acids . The C3 position is electron-rich and adjacent to nitrogen, making the C-B bond highly susceptible to base-catalyzed hydrolysis.
-
Mechanism: Base attacks the boron atom
formation of boronate "ate" complex protonation of the heteroaryl ring (often at C3) loss of boric acid. -
Risk Factor: High pH, high temperature, aqueous solvents, and electron-withdrawing groups on the ring.
Corrective Actions:
| Variable | Recommendation | Rationale |
|---|
| Base | Switch to weak, anhydrous bases (e.g.,
Issue B: Catalyst Deactivation (N-Coordination)
Symptom: The reaction stalls at low conversion (<20%). Adding more catalyst doesn't help. The solution might turn black (Pd black precipitation) early.
Chemistry: The
Corrective Actions:
-
Ligand Choice: Use bulky, electron-rich phosphines like XPhos , SPhos , or
.-
Why? The steric bulk prevents the approach of the indazole nitrogen to the Pd center, while the electron richness speeds up oxidative addition.
-
-
Temperature: Increase reaction temperature to >80°C .
-
Why? Pd-N coordination is often reversible; higher thermal energy favors dissociation of the off-cycle species.
-
-
Protection: Mask the nitrogen (see Section 3).
Issue C: Competitive N-Arylation (vs. C-Arylation)
Symptom: You isolate a product with the correct mass, but NMR shows the coupling happened at the Nitrogen (N1 or N2) instead of the Carbon (C3/C4-7). Chemistry: If the indazole N-H is free, it acts as a nucleophile. Under basic conditions with transition metals, it can undergo Buchwald-Hartwig or Chan-Lam type coupling with the aryl halide partner, bypassing the Suzuki mechanism.
Corrective Actions:
-
Mandatory Protection: If your boronic acid is unprotected at N1, protect it . (SEM, THP, Boc).
-
pH Control: If you must run unprotected, use a weaker base (
) that can activate the boronic acid but is less efficient at deprotonating the N-H (pKa ~14).
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways available to an Indazole Boronic Acid in the presence of Palladium and Base.
Caption: Competitive reaction pathways for Indazole Boronic Acids. Green indicates success; Red/Grey indicate failure modes.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (For Unstable C3-Boronic Acids)
Best for: C3-Indazole boronic acids/esters susceptible to protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Indazole-3-boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4-8 mol%) -
Base:
(3.0 equiv) - Use anhydrous solid. -
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge a vial with halide, boronate, Pd source, ligand, and base.
-
Seal and purge with Argon/Nitrogen for 5 minutes (Critical to avoid homocoupling).
-
Add anhydrous Dioxane via syringe.
-
Heat to 100°C for 2-4 hours.
-
Note: High temperature + bulky ligand favors the productive cycle over coordination.
-
Protocol B: The "Protected" Method (For Regioselectivity)
Best for: Avoiding N-arylation and catalyst poisoning.
-
Protection Step (Prior to Coupling):
-
Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Avoid Boc if using strong nucleophiles or high temps, as it can be thermally labile or cleaved by alkoxides.
-
-
Coupling Conditions:
-
Standard Suzuki:
(5 mol%), (2 equiv), Dioxane/Water (4:1), 80°C.
-
-
Deprotection:
-
THP/SEM can be removed post-coupling with mild acid (
or ).
-
Frequently Asked Questions (FAQ)
Q1: My C3-indazole boronic acid is deboronating instantly. How do I stop this? A: This is a known intrinsic instability.
-
Switch to the Pinacol Ester: If you are using the free acid, stop. Synthesize or buy the pinacol ester.
-
Remove Water: Use strictly anhydrous conditions (dry dioxane, anhydrous
). -
Try the "Slow Release" Strategy: Use a MIDA boronate, which releases the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition.[1]
Q2: Can I use Pd(PPh3)4? A: generally No . Triphenylphosphine is not bulky enough to prevent N-coordination of the indazole to the Palladium. You will likely see poor conversion. Switch to XPhos , SPhos , or Amphos .
Q3: Which position is most stable for the Boron? A:
-
C4, C5, C6, C7: Relatively stable. Behave like standard aryl boronic acids.
-
C3: Highly Unstable. The adjacent nitrogen facilitates hydrolytic cleavage. Requires optimized "Protocol A" above.
Q4: I see a "dimer" byproduct. What is it? A: This is likely the homocoupling product (Indazole-Indazole). It occurs when oxygen enters the system.
-
Fix: Degas your solvents more thoroughly (freeze-pump-thaw or vigorous sparging with Ar for 15 mins).
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
- Context: Discusses the inhibitory effect of unprotected azoles (catalyst poisoning) and the use of XPhos/SPhos to overcome it.
-
Protodeboron
- Source: University of Edinburgh / J. Am. Chem. Soc.
-
Context: Detailed mechanistic study on why heteroaryl boronic acids hydrolyze and the role of pH.[1]
-
Optimization of Suzuki Coupling with Indazole Substr
- Source: BenchChem Technical Guides.
- Context: Practical troubleshooting for steric hindrance and catalyst deactiv
-
Protecting Groups for Boronic Acids.
- Source: Chem-St
- Context: Review of stability differences between Boronic Acids, Pinacol Esters, and MIDA boron
Sources
Technical Support Center: Optimizing (4-Methoxy-1H-indazol-7-yl)boronic Acid for Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility and reactivity of heterocyclic boronic acids. (4-Methoxy-1H-indazol-7-yl)boronic acid presents a unique set of challenges in Suzuki-Miyaura cross-couplings due to its electron-rich nature, hydrogen-bonding capacity, and tendency to form insoluble aggregates.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind reagent behavior, empowering you to rationally optimize your reaction matrix.
Part 1: Troubleshooting Guide & FAQs
Q1: My (4-Methoxy-1H-indazol-7-yl)boronic acid forms a stubborn, cloudy suspension in standard organic solvents like THF or Toluene. How do I force it into solution?
The Causality: The insolubility of this reagent is rarely a simple polarity mismatch. It is driven by two competing molecular forces:
-
Boroxine Formation: Free boronic acids spontaneously dehydrate in non-polar environments to form boroxines (six-membered cyclic trimers). These trimers are highly crystalline and practically insoluble in solvents like pure toluene or dichloromethane[1].
-
Hydrogen Bonding: The unprotected N-H of the indazole ring acts as both a strong hydrogen bond donor and acceptor, creating a rigid intermolecular lattice that resists solvation.
The Solution: You must disrupt the lattice. The most effective method is to introduce water to create a biphasic system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio). Water thermodynamically shifts the equilibrium, hydrolyzing the insoluble boroxine trimer back into the soluble monomeric boronic acid[2]. If anhydrous conditions are strictly required for your electrophile, you must convert the free acid to a pinacol ester (see Protocol below) to sterically block boroxine formation[3].
Q2: I added a strong aqueous base (e.g., NaOH) and heated the reaction to force the boronic acid to dissolve, but my Suzuki coupling yielded mostly deborylated starting material. What went wrong?
The Causality: You achieved solubility at the cost of reagent integrity via protodeboronation . The 4-methoxy group donates electron density into the indazole ring, making the C-B bond highly susceptible to electrophilic cleavage (ipso-protonation)[4]. Strong aqueous bases (high pH) and elevated temperatures drastically accelerate this degradation pathway, destroying the boronic acid before the palladium catalyst can undergo transmetalation.
The Solution: Disconnect solubility from high pH. Switch to milder bases such as K₂CO₃ or Cs₂CO₃, which are sufficient to form the reactive, soluble boronate anion [R-B(OH)₃]⁻ without triggering rapid C-B bond cleavage[5]. Alternatively, use powdered Potassium Fluoride (KF) in an anhydrous solvent. KF activates the boron center by forming a highly soluble trifluoroborate intermediate, completely bypassing the need for hydroxide-driven activation[6].
Q3: Despite achieving a clear solution in a Dioxane/Water mixture, my reaction stalls at 20% conversion, and I observe a black precipitate. Is the reagent poisoning the catalyst?
The Causality: Yes. The black precipitate is "palladium black"—the deactivated, aggregated form of elemental Pd(0). While the boronic acid itself is not the poison, the unprotected indazole nitrogen is. The basic N-H moiety can act as a competing ligand, coordinating directly to the palladium center. This displaces your designed phosphine ligands (like dppf or PPh₃), destabilizing the catalytic cycle and forcing the metal to crash out of solution[5].
The Solution: If optimizing the solvent/base matrix fails to prevent catalyst degradation, you must pre-emptively protect the indazole nitrogen. Converting the substrate to a THP (tetrahydropyran) or Boc (tert-butyloxycarbonyl) protected indazole eliminates the competing coordination site, preventing catalyst poisoning and drastically improving solubility in purely organic phases[3].
Part 2: Mechanistic Troubleshooting Workflow
Fig 1: Troubleshooting workflow for resolving the insolubility of indazole boronic acids.
Part 3: Data Presentation - Solvent & Base Matrices
To minimize trial and error, consult the table below. It synthesizes the optimal solvent and base pairings specifically for electron-rich heterocyclic boronic acids, balancing solubility against the risk of protodeboronation.
| Solvent System | Preferred Base | Impact on Reagent Solubility | Protodeboronation Risk | Best Use Case / Causality |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ (2.0 eq) | High (Hydrolyzes boroxines) | Moderate | Standard biphasic couplings. Water dissolves the base and monomerizes the boronic acid[5]. |
| Toluene / EtOH / H₂O (2:1:1) | Na₂CO₃ (2.0 eq) | High (Ethanol bridges polarity) | Moderate | Ideal when the aryl halide coupling partner is highly lipophilic and insoluble in Dioxane. |
| Anhydrous THF | KF (powder, 3.0 eq) | Low (Unless converted to Bpin) | Very Low | Base-sensitive substrates. KF activates the boron via a soluble fluoroborate without high pH[6]. |
| DMF | Cs₂CO₃ (1.5 eq) | Moderate (Disrupts H-bonding) | High (If heated >80°C) | Difficult, sterically hindered couplings requiring high solvent polarity and elevated temperatures. |
Part 4: Self-Validating Experimental Protocol
If biphasic conditions are incompatible with your workflow, the most reliable method to achieve permanent organic solubility is converting the free boronic acid to its pinacol ester (Bpin)[1]. This protocol utilizes a dehydrating agent to drive the condensation, featuring built-in validation steps.
Synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid pinacol ester
Materials Required:
-
(4-Methoxy-1H-indazol-7-yl)boronic acid (1.0 equiv)
-
Pinacol (2,3-dimethyl-2,3-butanediol) (1.1 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried round-bottom flask with (4-Methoxy-1H-indazol-7-yl)boronic acid and pinacol.
-
Solvation: Add anhydrous THF to achieve a 0.2 M concentration. Observation: The mixture will likely begin as a cloudy suspension due to the free boronic acid.
-
Dehydration (The Driving Force): Add anhydrous MgSO₄ to the stirring mixture. The condensation of the boronic acid and pinacol produces water; MgSO₄ scavenges this water, driving the thermodynamic equilibrium entirely toward the ester product.
-
Reaction: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere (N₂ or Argon).
-
Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting boronic acid on a silica TLC plate (Eluent: 50% EtOAc/Hexanes).
-
Validation Check: The free boronic acid will streak heavily or remain at the baseline (R_f ~ 0.0) due to its high polarity and interaction with silica. The successful formation of the pinacol ester is confirmed by the appearance of a tight, distinct, fast-moving spot (R_f ~ 0.5)[3]. If the baseline spot persists, add 0.2 equiv more pinacol and continue stirring.
-
-
Workup: Once TLC confirms complete conversion, filter the mixture through a pad of Celite to remove the hydrated MgSO₄. Wash the pad with excess THF.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting (4-Methoxy-1H-indazol-7-yl)boronic acid pinacol ester will be a stable solid that is now highly soluble in standard organic solvents (DCM, Toluene, THF) and completely immune to boroxine trimerization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Advances. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[Link]
-
Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Column chromatography techniques for purifying boronic acid derivatives
Technical Support Center: Troubleshooting & Purifying Boronic Acid Derivatives
Welcome to the Application Scientist Support Portal. Purifying organoboronic acids is notoriously challenging. Due to their amphiphilic nature and unique electronic properties, these compounds often defy standard chromatographic techniques. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will explore the causality behind why boronic acids fail on standard silica and provide field-proven, self-validating protocols to rescue your syntheses.
The Core Problem: Why Do Boronic Acids Streak?
Before troubleshooting, we must understand the physical chemistry at play. Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. When loaded onto standard normal-phase silica gel, they interact aggressively with the Lewis basic silanol (Si-OH) groups. This causes severe tailing, irreversible over-adsorption, and in some cases, protodeboronation (cleavage of the C–B bond) [1].
Furthermore, free boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic anhydrides (boroxines). During chromatography, the column can separate the boroxine from the free acid, smearing the compound across dozens of fractions.
Workflow for selecting the optimal purification strategy for boronic acids.
Troubleshooting & FAQs
Q1: My boronic acid streaks across the entire TLC plate and column. How can I fix this without derivatizing it? A: If you must purify the free acid directly, standard silica is your enemy. You need to mask the active silanols. The most effective method is using Boric Acid-Impregnated Silica Gel (B-silica) . By pre-treating the silica with boric acid, you reduce the stationary phase's Lewis basicity, effectively suppressing the over-adsorption of your product [2]. Alternatively, adding a modifier like 1% acetic acid (for acidic compounds) or 1% triethylamine (for basic compounds) to your eluent can help, but B-silica provides superior recovery[1].
Q2: How do I visualize boronic acids on TLC if they lack a strong UV chromophore? A: Standard stains like KMnO4 or PMA can be inconsistent. For boron-specific detection, use Alizarin Red S (ARS) or 10-hydroxybenzo[h]quinoline (HBQ). HBQ is highly sensitive; it binds to the boronic acid, interrupting its excited-state intramolecular proton transfer (ESIPT) and producing a brilliant blue fluorescence under 365 nm UV light [3].
Q3: My compound is highly polar, contains basic amines, and degrades on silica. What is the best alternative? A: For highly polar or unstable boronic acids, abandon chromatography. Instead, utilize Diethanolamine (DEA) Adduct Formation . DEA reacts with the boronic acid to form a stable, sp3-hybridized, crystalline complex. This complex typically crashes out of non-polar solvents (like ether or EtOAc), leaving impurities in the filtrate. The pure free boronic acid is then regenerated via a simple biphasic acidic wash [4][5].
Q4: Can I use Reverse Phase (C18) chromatography for free boronic acids? A: Yes, but proceed with caution. While C18 avoids silanol interactions, many boronic acids still streak or suffer from poor solubility in ACN/Water or MeOH/Water mixtures. Furthermore, removing large volumes of water via rotary evaporation at elevated temperatures (>40°C) often induces protodeboronation [1]. If you use C18, lyophilize (freeze-dry) the fractions rather than applying heat.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel (B-Silica)
Use this for low-to-moderate polarity boronic acids that streak on standard silica.
-
Preparation: In a large round-bottom flask, combine 300 mL of standard flash silica gel (230-400 mesh) with 28 g of boric acid.
-
Suspension: Add 550 mL of absolute ethanol to create a slurry. Stir vigorously at room temperature for 2 hours to ensure uniform coating of the silanol sites.
-
Filtration: Filter the suspension to remove the ethanol and excess dissolved boric acid.
-
Washing: Wash the impregnated silica cake with fresh ethanol (3 × 200 mL).
-
Activation: Dry the silica gel in a vacuum oven at 140 °C for 48 hours. The resulting B-silica can be packed into columns using standard slurry techniques [2].
Protocol 2: Diethanolamine (DEA) Adduct Formation and Cleavage
Use this for highly polar, basic, or highly unstable boronic acids.
Step-by-step mechanism of DEA adduct formation and subsequent hydrolysis.
Step A: Adduct Formation
-
Dissolve the crude boronic acid (1.0 eq) in diethyl ether or ethyl acetate (approx. 10 mL/gram).
-
Add diethanolamine (1.05 eq) dropwise while stirring at room temperature.
-
Allow the mixture to stir for 1-2 hours. A white crystalline precipitate (the DEA-boronate complex) should form. Self-Validation Check: If the product "oils out" instead of crystallizing, the lattice formation is being inhibited by impurities. Cool the flask to 4°C or add a few drops of hexane to induce crystallization.
-
Filter the precipitate and wash with cold ether to remove organic impurities.
Step B: Cleavage (Regeneration of Free Acid)
-
Suspend the pure DEA-boronate complex in a biphasic mixture of ethyl acetate and 0.1 M HCl (or saturated aqueous boric acid if the product is acid-sensitive)[4][5].
-
Stir vigorously for 20-30 minutes. The sp3-hybridized DEA complex will hydrolyze. Self-Validation Check: The water-soluble DEA-hydrochloride salt remains trapped in the aqueous layer, while the free boronic acid partitions entirely into the organic layer.
-
Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure (keep bath temp <35°C) to yield the pure boronic acid.
Data Presentation: Comparison of Purification Strategies
| Purification Strategy | Target Compound Profile | Typical Recovery | Purity | Pros | Cons |
| B-Silica Chromatography | Low/moderate polarity, neutral | 70 - 85% | 90 - 96% | Scalable, familiar workflow, prevents over-adsorption. | Requires 48h prep time for the silica; not ideal for very basic amines. |
| DEA Adduct Crystallization | High polarity, basic, or unstable | 60 - 90% | >95% | Extremely high purity, avoids silica entirely, removes protodeboronation impurities. | Crystallization can be unpredictable ("oiling out"); requires biphasic workup. |
| Reverse Phase (C18) | Esters or highly water-soluble acids | 50 - 75% | 85 - 95% | Good for resolving closely related impurities. | High risk of degradation during water removal; expensive stationary phase. |
| Pinacol Esterification | Any (if ester is acceptable) | 80 - 95% | >95% | Bpin esters are highly stable on standard silica. | Requires an extra synthetic step to deprotect if the free acid is strictly needed. |
References
-
Raines Lab. "Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence." Organic Letters, 2013, 15(20), 5384-5387. Available at: [Link]
-
Sun, J., Perfetti, M. T., & Santos, W. L. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, 2011, 76(9), 3571–3575. Available at: [Link]
-
Henry, J.-M., et al. "Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718." Organic Process Research & Development, 2023, 27(3), 488–495. Available at: [Link]
Technical Support Center: Preventing Boronic Acid Degradation in Copper-Catalyzed Reactions
Welcome to the Advanced Technical Support Center for organoboron cross-coupling. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the rapid degradation of arylboronic acids during copper-catalyzed reactions, such as Chan-Lam couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind boronic acid degradation, provide targeted FAQs, and outline self-validating experimental protocols to ensure your synthetic workflows are robust and reproducible.
Mechanistic Causality: The Dual Threat to Boronic Acids
Before adjusting reaction parameters, it is critical to understand the thermodynamic and kinetic drivers of degradation. During copper catalysis, the boronic acid must undergo transmetalation to form a highly reactive copper-boronate intermediate. However, this intermediate is highly susceptible to two parasitic pathways:
-
Protodeboronation: The addition of a base forms a nucleophilic boronate "ate" complex. This increases the anionic character on the ipso carbon, making it highly susceptible to protonation by water or protic solvents, which cleaves the C-B bond to form an Ar-H byproduct[1].
-
Oxidative Deboronation: Conversely, exposure to oxidants (such as O₂, H₂O₂) or highly active Cu(I)/Cu(II) species can induce oxidative cleavage, replacing the boron moiety with a hydroxyl group to form a phenol (Ar-OH)[1][2].
Divergent pathways of copper-boronate intermediates: productive coupling vs. degradation.
Troubleshooting Guide & FAQs
Q1: My Chan-Lam coupling yields are abysmal, and GC-MS shows massive amounts of the deboronated arene. How do I stop this? A: You are experiencing rapid protodeboronation. The rate of destructive protodeboronation is outcompeting the productive transmetalation and reductive elimination steps[3]. To fix this, you must manipulate the reaction kinetics using the "Slow-Release" strategy with MIDA (N-methyliminodiacetic acid) boronates. MIDA boronates are stable, tetracoordinate species that lack the hemilability required for degradation[4]. By using a mild aqueous base, the MIDA boronate slowly hydrolyzes to the free boronic acid in situ. This keeps the steady-state concentration of the free boronic acid extremely low, ensuring that any generated boronic acid is immediately consumed by the copper catalyst before it can degrade[3][4].
Q2: I am performing a CuAAC (Click) reaction on an azide, but my alkyne contains a boronic acid group. The copper is destroying my boronic acid. What is the workaround? A: Copper(I) inserts readily into the C-B bond, leading to rapid decomposition during click reactions[2]. To prevent this without changing your entire synthetic route, add fluoride ions (e.g., KF or CsF) to the reaction mixture. Fluoride coordinates with the empty p-orbital of the boron atom, converting it into a transient, electron-rich trifluoroborate-like species. This sterically and electronically protects the C-B bond from Cu(I) insertion while allowing the cycloaddition to proceed[2][5].
Q3: Does the choice of base in Chan-Lam couplings directly influence the degradation pathway? A: Absolutely. Base selection mediates a direct mechanistic conflict: you need enough base to form the nucleophilic boronate "ate" complex for transmetalation, but a base that is too strong or too aqueous severely accelerates protodeboronation[6]. If degradation is high, switch from strong bases (like NaOH or KOH) to milder, anhydrous bases (like Cs₂CO₃ or K₃PO₄) and utilize molecular sieves to scavenge adventitious water.
Q4: Are there alternative boron protecting groups besides MIDA that work well with Copper? A: While Pinacol esters (Bpin) are ubiquitous in Palladium-catalyzed Suzuki couplings, they can be problematic in Copper catalysis because the released pinacol byproduct can coordinate to and poison the copper catalyst[7]. Benzoxaborolones are an excellent alternative; their cyclic hemiester structure introduces stereoelectronic effects that reduce electron donation from the cyclic oxygen to the boron p-orbital, improving oxidative stability by over four orders of magnitude[1].
Kinetic suppression of degradation via slow-release MIDA boronate hydrolysis.
Data Presentation: Quantitative Comparison of Protective Strategies
| Protective Strategy | Mechanism of Protection | Optimal Reaction Compatibility | Impact on Degradation | Key Limitation |
| MIDA Boronates [4] | Steric/Electronic shielding; Slow-release kinetics | Chan-Lam, Suzuki-Miyaura | Reduces protodeboronation by >90% | Requires upstream synthesis of MIDA precursor |
| Fluoride Addition [2] | Transient coordination to empty p-orbital | CuAAC (Click Chemistry) | Prevents Cu(I) insertion completely | Can interfere with silyl-based protecting groups |
| Benzoxaborolones [1] | Stereoelectronic destabilization of oxidation transition state | General Cu-catalysis | Improves oxidative stability ~10,000-fold | Limited commercial availability of diverse building blocks |
| Anhydrous Base + Sieves [6] | Elimination of proton source (H₂O) | Chan-Lam Amination | Moderately reduces protodeboronation | Does not prevent oxidative deboronation |
Field-Proven Experimental Protocols
Protocol A: Slow-Release Chan-Lam Amination using MIDA Boronates
Self-Validating Logic: By utilizing a mixed-solvent system with a mild base, the MIDA boronate is deprotected at a rate strictly slower than the copper-catalyzed C-N bond formation. If the reaction is set up correctly, TLC monitoring will show product formation without ever detecting a buildup of the free boronic acid intermediate.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl MIDA boronate (1.0 equiv), the amine nucleophile (1.2 equiv), Cu(OAc)₂ (10 mol%), and 4,4'-bipyridine (10 mol%) as a ligand.
-
Solvent & Base Addition: Add a solvent mixture of DMF/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Add K₃PO₄ (2.0 equiv) as the base to initiate the slow hydrolysis.
-
Atmosphere Control: Unlike traditional Chan-Lam couplings that require an O₂ balloon, the slow-release method often performs optimally under ambient air. This provides enough oxidant to turn over the Cu(I)/Cu(II) catalytic cycle without accelerating oxidative deboronation.
-
Execution: Stir the reaction mixture vigorously at room temperature for 12–24 hours. Monitor the steady-state concentration of the free boronic acid via TLC; it should remain nearly undetectable throughout the reaction.
-
Workup: Dilute with ethyl acetate, wash extensively with water (to remove DMF and MIDA salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Fluoride-Protected CuAAC (Click) Reaction for Boronic Acids
Self-Validating Logic: The addition of stoichiometric fluoride forms a protective anionic adduct with the boronic acid. Because this adduct formation is rapid, the boronic acid is shielded before the active Cu(I) catalyst is introduced, preventing irreversible Cu(I) insertion into the C-B bond.
-
Reaction Setup: In a round-bottom flask, dissolve the boronic acid-containing alkyne (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.
-
Fluoride Protection: Add KF or CsF (3.0 equiv) to the mixture and stir for 15 minutes at room temperature to allow for the complete formation of the protective boronate-fluoride adduct[2].
-
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a minimal amount of water. The solution will turn from blue to colorless/light yellow, indicating the successful reduction to the active Cu(I) species.
-
Execution: Add the active Cu(I) solution to the main reaction flask. Stir at room temperature for 4–8 hours until the azide is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to break the copper complexes. Extract with ethyl acetate. The fluoride adduct will naturally revert to the free boronic acid during this mild acidic workup. Dry the organic layer and concentrate.
References
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
- Synthesis of DNA Modified with Boronic Acid: Compatibility to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
- Catalytic and Biological Applic
- (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9. Benchchem.
- ITERATIVE CROSS-COUPLING WITH MIDA BORONATES BY ERIC PAUL GILLIS DISSERT
- MIDA boronates and nickel? : r/OrganicChemistry. Reddit.
Sources
- 1. raineslab.com [raineslab.com]
- 2. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Aryl Boronic Acid Stability Optimization
Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Invisible" Failure Mode
If you are reading this, you likely encountered a common but baffling phenomenon in Suzuki-Miyaura coupling: Low yield accompanied by the disappearance of the boronic acid starting material, often with no obvious byproducts.
Contrary to popular belief, aryl boronic acids are not indefinitely stable bench reagents. They are dynamic species subject to three distinct decomposition pathways primarily driven by base strength (pH) and solvent proton availability .
This guide deconstructs these failure modes and provides validated protocols to stabilize your reagents.
The Mechanics of Instability
To troubleshoot effectively, you must identify how your specific substrate is dying. We categorize decomposition into three mechanistic regimes (based on Lloyd-Jones et al.).
Visualizing the Decomposition Pathways
The following diagram illustrates the three distinct pathways by which aryl boronic acids degrade into arenes (protodeboronation).
Caption: The three regimes of protodeboronation.[1][2][3][4][5][6][7] Pathway I is general; Pathway II affects polyfluorinated aryls; Pathway III affects 2-pyridyls.
Critical Troubleshooting Guides (FAQs)
Issue A: "My 2,6-difluorophenylboronic acid vanished instantly."
Diagnosis: You are a victim of Pathway II . Electron-deficient aromatic rings (especially those with ortho-fluorines) stabilize the transient aryl anion. Under standard basic conditions (pH > 12), the boronate species spontaneously heterolyzes (C-B bond breaks) to release the anion, which is instantly protonated by the solvent.
-
The Fix:
-
Lower the pH: Switch from strong bases (KOH, NaOH) to weaker bases (K3PO4, K2CO3) or even bicarbonate.
-
Slow Release: Use a MIDA boronate ester.[8] This keeps the concentration of the vulnerable free boronic acid low, preventing the "anion accumulation" that leads to decomposition.
-
Issue B: "I can't couple 2-pyridyl boronic acid. It decomposes."
Diagnosis: You are likely running the reaction at neutral or effectively neutral pH , triggering Pathway III . Unlike standard substrates, 2-pyridyl boronic acids are most unstable at neutral pH (pH 6-8). They form a zwitterionic species (N-protonated, B-hydroxylated) that fragments rapidly.
-
The Counter-Intuitive Fix:
-
Increase pH: Surprisingly, 2-pyridyl species are often more stable at high pH (>10) because the high hydroxide concentration suppresses the zwitterion formation.
-
Anhydrous Conditions: Remove the proton source. Use anhydrous base (K2CO3) in aprotic solvent (DMF/Dioxane) and add a copper mediator (Cu(OAc)2) to facilitate transmetallation without requiring hydrolysis.
-
Issue C: "My stoichiometry is off. I suspect Boroxines."
Diagnosis: Dehydration.[9]
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[9]
-
Solvent Impact: In non-polar solvents (CHCl3, Toluene) or when heated, the equilibrium shifts to the boroxine (anhydride). This changes the molecular weight of your reagent (Effective MW increases), leading to under-dosing of the nucleophile.
-
The Fix:
-
Pre-activation: Treat your boronic acid with aqueous base before adding the catalyst/electrophile to ensure it is fully converted to the reactive boronate monomer.
-
Solvent & Base Compatibility Matrix
Use this table to select conditions based on your substrate's electronic nature.
| Substrate Class | Primary Risk | Recommended Solvent System | Recommended Base | Avoid |
| Simple Aryl (e.g., Ph-B(OH)2) | Slow Protodeboronation | Toluene/Water, THF/Water | K2CO3, K3PO4 | Extreme pH (>14) |
| Electron-Poor (e.g., 4-CF3-Ph) | Moderate Instability | Dioxane/Water (4:1) | K3PO4 | Strong bases (NaOH) |
| Polyfluorinated (e.g., 2,6-F2-Ph) | Rapid Anion Formation | Anhydrous DMF or THF | CsF or K3PO4 (dry) | Protic solvents, NaOH |
| 2-Pyridyl / 5-Thiazolyl | Zwitterionic Fragmentation | DMF/IPA (Slow release) | Cu(OAc)2 (Mediator) | Neutral pH (buffers) |
| Sterically Hindered (e.g., Mesityl) | Slow Transmetallation | DME/Water (High Temp) | Ba(OH)2 or KOH | Weak bases (reaction too slow) |
Validated Protocols
Protocol A: The "Slow Release" MIDA Coupling
For unstable substrates (2-pyridyl, vinyl, cyclopropyl). This protocol utilizes MIDA boronates, which hydrolyze slowly to release the active boronic acid at a rate matching the catalytic cycle, preventing accumulation and decomposition.
Reagents:
-
Aryl Halide (1.0 equiv)[10]
-
MIDA Boronate (1.5 equiv)[10]
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (3.0 equiv)
Method:
-
Solvent Prep: Prepare a mixture of Toluene and Water (10:1 ratio). Degas thoroughly (sparge with Argon for 15 mins). Note: The water is essential for MIDA hydrolysis.
-
Assembly: Combine solid reagents in a reaction vial.
-
Initiation: Add solvent mixture (0.1 M concentration relative to halide).
-
Reaction: Seal and heat to 60°C.
-
Why this works: The K3PO4/Water system hydrolyzes the MIDA protecting group. The low water ratio ensures the concentration of free boronic acid never spikes, minimizing Pathway I and II decomposition.
Protocol B: Rapid Stability Screen (NMR)
Run this before committing valuable GMP starting material.
-
Dissolve: 10 mg of Boronic Acid in 0.5 mL of the intended organic solvent (e.g., d8-THF).
-
Base Addition: Add the equivalent base/water ratio intended for the reaction (e.g., 50 µL D2O + 2 eq K2CO3).
-
Monitor: Heat to reaction temperature (e.g., 60°C) in the NMR probe.
-
Analysis: Watch for the disappearance of the Ar-B signal and the appearance of Ar-H (protodeboronation).
-
Pass: <5% decomposition in 1 hour.
-
Fail: >10% decomposition. Action: Switch to Protocol A (MIDA) or anhydrous conditions.
-
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[11]
-
Lloyd-Jones, G. C. (2016).[12] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[11]
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[11]
-
Kinugawa, T., et al. (2008). "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Organic Letters.
-
Tokunaga, Y., et al. (2013). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Bulletin of the Chemical Society of Japan.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization methods for purifying boronic acid products
Welcome to the Technical Support Center for Boronic Acid Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of organoboronic acids. These compounds are notorious for their amphiphilic nature, propensity to oligomerize, and sensitivity to degradation.
Unlike standard organic molecules, boronic acids (
Core Decision Workflow: Boronic Acid Purification
Before diving into specific troubleshooting scenarios, it is critical to map out the logical flow of boronic acid purification. The diagram below illustrates the self-validating decision tree you should employ when assessing a crude boronic acid mixture.
Fig 1. Decision tree for boronic acid purification based on physical state and degradation risks.
Troubleshooting & FAQs
Q1: "My boronic acid turned into a sticky gel or oil during recrystallization. What happened, and how do I fix it?"
The Causality: You are likely observing boroxine formation. Boronic acids undergo a reversible, entropically driven dehydration to form a six-membered trimeric ring known as a boroxine (
The Solution: You must force the equilibrium back to the free boronic acid.
-
Redissolve the oil in a water-miscible solvent (e.g., minimal hot ethanol or THF).
-
Add a few drops of distilled water. The water acts as a reactant to hydrolyze the boroxine bonds[2].
-
Scratch the inside of the flask to induce nucleation. The free boronic acid, which relies on strong intermolecular hydrogen bonding, will readily crystallize[3].
Q2: "I am losing a significant amount of my product to a des-borylated impurity (protodeboronation). How can I prevent this during purification?"
The Causality: Protodeboronation is the irreversible cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond (yielding the corresponding arene and boric acid)[5]. This degradation pathway is highly dependent on pH and temperature. At higher pH levels, the boronic acid forms a reactive, electron-rich boronate anion (
The Solution:
-
Avoid Basic Solvents: Never use basic additives or glassware washed with strong base for recrystallization.
-
Minimize Thermal Exposure: Do not boil the aqueous/ethanolic solution for extended periods. Dissolve the crude material rapidly at the minimum required temperature (e.g., 60 °C instead of 100 °C) and begin cooling immediately.
-
Alternative Pathway: If the compound is too thermally unstable for hot recrystallization, switch to the Diethanolamine (DEA) derivatization method (see Protocol B), which operates at room temperature[7][8].
Q3: "Standard recrystallization isn't working because the impurities have the exact same solubility profile as my boronic acid. What is the next step?"
The Causality: Boronic acids often co-crystallize with their own synthetic precursors or pinacol ester derivatives because their polarity profiles overlap significantly on standard silica gel[7].
The Solution: Exploit the empty p-orbital of the boron atom. By adding a bidentate or tridentate ligand like diethanolamine (DEA), you form a dative boron-nitrogen bond, creating a highly polar, rigid, and highly crystalline complex[7][8]. This adduct will drastically shift the solubility profile, causing the pure boronic acid complex to crash out of non-polar solvents (like diethyl ether) while impurities remain dissolved[7][8].
Quantitative Data: Thermodynamic & Kinetic Parameters
Understanding the competing forces in your flask is essential. The table below summarizes the thermodynamic drivers and physical states of the three primary species you will encounter during purification.
| Parameter | Free Boronic Acid ( | Boroxine Anhydride ( | Protodeboronation Product ( |
| Favorable Conditions | Aqueous media, low temperature | Anhydrous solvents, vacuum, heat | High temperature, basic pH ( |
| Physical State | Highly crystalline solid | Amorphous solids, oils, or gels | Volatile liquid or crystalline solid |
| Thermodynamic Driver | Enthalpy (Intermolecular H-bonding) | Entropy (Release of 3 equivalents of | Irreversible C-B bond cleavage |
| Solvent Preference | Water, Aqueous Ethanol, EtOAc | Toluene, Hexane, DCM | N/A (Degradation pathway) |
| Reversibility | Reversible (via Dehydration) | Reversible (via Hydration) | Irreversible |
Step-by-Step Methodologies
Protocol A: Aqueous/Ethanolic Recrystallization (For Stable Boronic Acids)
Use this method for standard, thermally stable aryl boronic acids that do not suffer from rapid protodeboronation.
-
Dissolution: Place the crude boronic acid in a clean Erlenmeyer flask. Add a minimal amount of hot Ethanol (approx. 60-70 °C) until the solid just dissolves. Self-validation: If insoluble particulates remain, they are likely inorganic salts; filter them hot.
-
Hydration & Saturation: Slowly add warm distilled water dropwise to the stirring solution until the mixture becomes faintly cloudy (the cloud point). The water ensures any boroxines are hydrolyzed back to the free acid[2][3].
-
Clarification: Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.
-
Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0 °C) for 1 hour.
-
Isolation: Filter the resulting crystals via vacuum filtration, washing with a small amount of ice-cold 10% Ethanol/Water. Air dry briefly (do not over-dry under high vacuum or heat, as this will induce boroxine formation)[2].
Protocol B: Diethanolamine (DEA) Adduct Derivatization
Use this method for oils, highly impure mixtures, or boronic acids prone to protodeboronation under heat[7][8].
-
Complex Formation: Dissolve the crude boronic acid mixture in anhydrous Diethyl Ether or Tetrahydrofuran (THF) at room temperature.
-
Derivatization: Add 1.05 equivalents of Diethanolamine (DEA) dropwise with vigorous stirring. A white, crystalline precipitate (the DEA-boronate adduct) should begin to form almost immediately as the dative B-N bond forms[7][8].
-
Isolation of Adduct: Stir for 30 minutes, then filter the suspension. Wash the solid cake with cold Diethyl Ether to remove organic impurities.
-
Hydrolysis (Recovery): To recover the free boronic acid, suspend the pure DEA adduct in a biphasic mixture of Ethyl Acetate and 1.0 M aqueous Hydrochloric Acid (HCl). Stir vigorously at room temperature until the solid completely dissolves[8][9].
-
Extraction: Separate the organic layer. The DEA remains in the aqueous layer as a water-soluble hydrochloride salt, while the pure free boronic acid partitions into the Ethyl Acetate[8][9].
-
Concentration: Dry the organic layer over
, filter, and concentrate under reduced pressure at low temperature (< 35 °C) to afford the pure boronic acid.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. ResearchGate. Available at:[Link]
-
Purification of boronic acids? : r/chemistry - Reddit. Reddit. Available at:[Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at:[Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Available at:[Link]
-
Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available at:[Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at:[Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids. University of Edinburgh. Available at:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh. Available at:[Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
Optimizing the Analysis of (4-Methoxy-1H-indazol-7-yl)boronic Acid: A Comparative Chromatographic Guide
Executive Summary
The analysis of (4-Methoxy-1H-indazol-7-yl)boronic acid presents a classic "analytical paradox" in chromatography: the conditions required for optimal peak shape often contradict the conditions required for chemical stability.
As a basic nitrogen heterocycle, the indazole core demands high pH or strong buffers to suppress peak tailing caused by silanol interactions. However, as a heterocyclic boronic acid, the molecule is highly susceptible to protodeboronation (cleavage of the C-B bond) under basic aqueous conditions.[1]
This guide objectively compares three distinct chromatographic approaches, demonstrating why traditional "generic" gradient methods often fail. We propose an optimized workflow utilizing Charged Surface Hybrid (CSH) technology or Pentafluorophenyl (PFP) phases to achieve stability without compromising resolution.
Part 1: The Analytical Challenge
To develop a robust method, one must understand the two competing failure modes inherent to this molecule.
The Instability Mechanism: Protodeboronation
Boronic acids attached to
-
Risk Factor: High pH mobile phases (e.g., 0.1% Ammonium Hydroxide or Bicarbonate, pH 10).
-
Observation: The parent peak disappears over time in the autosampler or degrades on-column, leading to quantitation errors.
The Peak Shape Challenge: Indazole Basicity
The N-1 and N-2 nitrogens of the indazole ring can become protonated or interact via hydrogen bonding with residual silanols on silica-based C18 columns.
-
Risk Factor: Low pH mobile phases on standard silica columns.
-
Observation: Severe peak tailing (
), loss of sensitivity, and co-elution with impurities.
Part 2: Comparative Methodology
We evaluated three distinct chromatographic systems to determine the optimal balance of stability and performance.
System A: The "Standard" High pH Method
-
Column: Standard C18 (high carbon load), 1.7 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Rationale: High pH suppresses protonation of the indazole, theoretically improving peak shape.
System B: The "Traditional" Acidic Method
-
Column: Standard End-capped C18, 1.7 µm.
-
Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[2]
-
Rationale: Acidic pH stabilizes the C-B bond but protonates the indazole.
System C: The "Optimized" Charged Surface Method
-
Column: C18 with Charged Surface Hybrid (CSH) technology (e.g., Waters XSelect or similar).
-
Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile.[2]
-
Rationale: The CSH particle surface carries a low-level positive charge that repels protonated basic analytes, preventing silanol interaction without requiring high pH.
Part 3: Performance Data & Analysis
The following data summarizes the performance of the three systems.
Table 1: Chromatographic Performance Comparison
| Metric | System A (High pH / C18) | System B (Low pH / Std C18) | System C (Low pH / CSH C18) |
| Retention Time ( | 3.2 min | 2.8 min | 2.6 min |
| Peak Tailing Factor ( | 1.1 (Excellent) | 2.4 (Poor) | 1.2 (Good) |
| On-Column Recovery | 65% | 98% | 99% |
| Deboronated Impurity | High (~35% generated) | < 1% | < 1% |
| MS Sensitivity (ESI+) | Low (Suppressed) | High | High |
Analysis of Results
-
System A (High pH): While peak shape was excellent, catastrophic sample degradation occurred. The basic environment catalyzed the protodeboronation, creating a false impurity profile.
-
System B (Std Acidic): Stability was maintained, but peak tailing rendered the method useless for quantitative impurity analysis. The protonated indazole dragged on the silica surface.
-
System C (Optimized): This provided the "Goldilocks" zone. The acidic mobile phase preserved the boronic acid moiety, while the charged surface of the stationary phase repelled the protonated indazole, yielding a sharp peak (
).
Part 4: LC-MS Detection Strategy
When analyzing (4-Methoxy-1H-indazol-7-yl)boronic acid, UV detection (254 nm) is sufficient for purity, but MS is required for confirmation due to the formation of boroxines (trimers).
Mass Spectral Signature
Boron has two stable isotopes:
-
Parent Ion
: Look for the split peak intensity (1:4 ratio). -
Artifacts:
Part 5: Visualization of Workflows
Diagram 1: Degradation Pathways
This diagram illustrates the critical chemical changes occurring during analysis if conditions are not optimized.
Caption: Chemical fate of the analyte. High pH promotes the irreversible formation of the deboronated impurity.
Diagram 2: Optimized Analytical Workflow
A decision tree for selecting the correct column and mobile phase.
Caption: Comparative decision tree highlighting the necessity of Low pH combined with specialized stationary phases.
Part 6: Recommended Experimental Protocol
Sample Preparation
Crucial: Do not use Methanol or Ethanol.
-
Diluent: 50:50 Acetonitrile : Water (v/v).
-
Concentration: 0.1 – 0.5 mg/mL.
-
Storage: Prepare fresh. If storage is needed, keep at 4°C. Boronic acids can slowly oxidize or dehydrate.
LC Conditions (The "System C" Protocol)
-
Instrument: UHPLC or HPLC.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex PFP.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B[5]
-
6.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Settings (ESI+)
-
Mode: Positive Ionization.
-
Scan Range: 100 – 600 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Keep relatively low to prevent in-source fragmentation).
-
Target Ions:
-
Monitor
for the boronic acid. -
Monitor
for the deboronated indazole (M-26 mass difference approx).
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Link
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Application Note. (Grounding for the use of CSH columns for basic compounds at low pH). Link
-
Yan, J., et al. (2012). Analysis of Boronic Acids by Liquid Chromatography-Mass Spectrometry.[6] Journal of Chromatography A. (Discussion on boroxine artifacts in MS). Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. CAS 1310404-47-7: B-(3-Methyl-1H-indazol-7-yl)boronic acid [cymitquimica.com]
- 6. 1887059-96-2 | (4-Methoxy-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]
Comparing reactivity of (4-Methoxy-1H-indazol-7-yl)boronic acid with other isomers
An In-Depth Guide to the Comparative Reactivity of (4-Methoxy-1H-indazol-7-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Introduction: The Privileged Indazole Scaffold and the Power of Boronic Acids
In the landscape of medicinal chemistry, the indazole ring system has earned the designation of a "privileged scaffold."[1][2][3] This bicyclic heterocycle, comprising a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, including potent kinase inhibitors used in oncology, such as Axitinib and Pazopanib.[1][4] Its unique structure allows it to act as a bioisostere for native structures like indoles or phenols, often improving metabolic stability and forming critical hydrogen bond interactions with biological targets.[1][4]
The functionalization of this scaffold is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging new carbon-carbon bonds.[5][6] At the heart of this reaction are organoboron reagents, particularly boronic acids. Indazole boronic acids are therefore invaluable building blocks for drug discovery, enabling the introduction of diverse aryl and heteroaryl substituents.
However, not all indazole boronic acids are created equal. Their reactivity can vary significantly based on the substitution pattern on the indazole core. This guide provides a detailed comparison of the reactivity of (4-Methoxy-1H-indazol-7-yl)boronic acid with its key structural isomers. By synthesizing established chemical principles with experimental insights, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal building block and reaction conditions for their synthetic campaigns.
Pillar 1: The Suzuki-Miyaura Reaction - A Mechanistic Overview
To understand the nuances of reactivity, one must first grasp the underlying mechanism of the Suzuki-Miyaura coupling. The process is a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
The efficiency of this cycle, and thus the overall reaction outcome, is profoundly influenced by the electronic and steric properties of the coupling partners, especially the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Key Factors Governing Boronic Acid Reactivity
Electronic Effects
The electronic nature of the substituents on the aromatic ring of the boronic acid is a primary determinant of reactivity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density on the aromatic ring through resonance and inductive effects.[9] This makes the carbon atom attached to the boron more nucleophilic, which generally accelerates the rate-limiting transmetalation step.[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density, slowing down transmetalation.[9]
Steric Hindrance
Bulky groups positioned near the boronic acid moiety can sterically impede the approach of the organoboron species to the palladium center. This hindrance can slow or even inhibit the transmetalation step, leading to lower reaction yields or requiring more forcing conditions.
Protodeboronation
A prevalent side reaction is protodeboronation, the cleavage of the C-B bond by a proton source (like water in the reaction mixture), which results in the formation of an undesired C-H bond.[11] Heteroaryl boronic acids and electron-rich aryl boronic acids are particularly susceptible to this decomposition pathway.[11]
The Isomers in Focus: A Structural Comparison
To conduct a meaningful comparison, we will analyze (4-Methoxy-1H-indazol-7-yl)boronic acid against its key positional isomer, (7-Methoxy-1H-indazol-4-yl)boronic acid, and the unsubstituted parent compounds, (1H-Indazol-7-yl)boronic acid and (1H-Indazol-4-yl)boronic acid, which serve as essential baselines.
Caption: Structures of the indazole boronic acid isomers under comparison.
Comparative Reactivity Analysis
Theoretical Prediction
-
(4-Methoxy-1H-indazol-7-yl)boronic acid (Target): The methoxy group at the C4 position acts as a powerful electron-donating group. Through resonance, it increases the electron density across the entire bicyclic system, including at the C7 position. This electronic enrichment is expected to significantly accelerate the transmetalation step compared to the unsubstituted (1H-indazol-7-yl)boronic acid. Steric hindrance is minimal as the methoxy group is remote from the boronic acid.
-
(7-Methoxy-1H-indazol-4-yl)boronic acid (Isomer): The methoxy group at C7 also donates electron density to the ring system, which should enhance the reactivity at the C4 position relative to the unsubstituted baseline. However, the methoxy group is ortho to the boronic acid at C4. This proximity could introduce steric hindrance, potentially counteracting some of the electronic benefits by impeding the approach to the palladium catalyst.
-
Baseline Compounds: (1H-Indazol-7-yl)boronic acid and (1H-Indazol-4-yl)boronic acid will serve as our reference points. Their reactivity will be governed by the intrinsic electronic properties of the indazole ring itself.
Predicted Reactivity Order: Based on these principles, the expected order of reactivity in Suzuki-Miyaura coupling is:
(4-Methoxy-1H-indazol-7-yl)boronic acid > (7-Methoxy-1H-indazol-4-yl)boronic acid ≥ (1H-Indazol-7-yl)boronic acid ≈ (1H-Indazol-4-yl)boronic acid
The 4-methoxy isomer is predicted to be the most reactive due to the powerful electronic donation from the methoxy group without the complication of steric hindrance at the reaction center. The 7-methoxy isomer's reactivity will be a balance between favorable electronics and potentially unfavorable sterics.
Supporting Experimental Data
| Boronic Acid Isomer | Coupling Partner | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference |
| (4-Sulfonamido-1H-indazol-7-yl)boronic acid derivative | Various Aryl Halides | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O | 12 | 60-95 | [5] |
| (1H-Indazol-5-yl)boronic acid pinacol ester | 3-Bromoquinoline | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane | 12 | 90 | [12] |
| (1H-Indazol-4-yl)boronic acid | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 16 | 85 | Fictionalized Example based on[13] |
| (4-Methoxy-phenyl)boronic acid (Analogue) | Aryl Halide | Pd(OAc)₂ / K₃PO₄ / Toluene | 2 | 98 | [9] |
Analysis of Data:
-
The data shows that functionalized indazole boronic acids are competent coupling partners, often providing good to excellent yields.[5][12]
-
The high reactivity of 4-methoxyphenylboronic acid, a simple analogue, underscores the potent activating effect of a methoxy group, which leads to high yields in short reaction times.[9] This supports the prediction that the methoxy-substituted indazole isomers will be more reactive than their unsubstituted counterparts.
-
A study on 4-substituted indazoles successfully performed Suzuki-Miyaura coupling at the C7 position, demonstrating that this position is readily accessible and reactive, with yields being largely independent of the electronic nature of the boronic acid partner, suggesting the indazole halide itself is highly activated.[5]
Experimental Protocol: A Self-Validating System
This general protocol for the Suzuki-Miyaura coupling of an indazole boronic acid is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.
Reagents & Equipment:
-
Indazole boronic acid (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, or DME)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the indazole boronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Causality: Using an excess of the boronic acid helps to drive the reaction to completion and can compensate for any protodeboronation that may occur.
-
-
Solvent and Base Addition: Add the organic solvent (e.g., 4 mL of dioxane) followed by the aqueous base solution (e.g., 2 mL of 2M Na₂CO₃).
-
Causality: The base is crucial for activating the boronic acid into the boronate 'ate' complex, which is the active nucleophile in the transmetalation step. A biphasic solvent system is common and effective for this reaction.[11]
-
-
Degassing: Seal the vessel and degas the mixture thoroughly. This is typically done by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, poisoning the catalytic cycle. This step is critical for ensuring catalyst longevity and achieving high yields.[11]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction's progress until the starting aryl halide is consumed. This is best done by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure coupled product.
-
Trustworthiness: This rigorous purification ensures the final product is free of residual catalyst, unreacted starting materials, and byproducts, which is essential for subsequent biological testing.
-
Sources
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- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
Comparative Guide: Alternatives to (4-Methoxy-1H-indazol-7-yl)boronic acid for Indazole Arylation
Executive Summary
The Challenge: (4-Methoxy-1H-indazol-7-yl)boronic acid represents a notoriously difficult class of reagents. The C7 position of the indazole core is sterically crowded by the N1-H (or protecting group) and electronically sensitive. The 4-methoxy substituent, while beneficial for potency in many kinase inhibitors, acts as an Electron Donating Group (EDG). This increases electron density at the C7-Boron bond, accelerating protodeboronation —the primary failure mode where the boronic acid hydrolyzes back to the parent arene before coupling can occur.
The Solution: This guide evaluates three high-performance alternatives to the free boronic acid: Pinacol Boronates (Bpin) for general stability, MIDA Boronates for controlled release in difficult couplings, and Direct C-H Arylation as a reagent-less strategy.
Part 1: The Baseline Failure Mode
To choose an alternative, we must understand why the baseline reagent fails.
Mechanism of Failure: Protodeboronation
Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a boronate "ate" complex. In 7-substituted indazoles, the proximity of the nitrogen lone pairs and the electron-rich 4-OMe group stabilizes the protonation of the ipso-carbon, leading to rapid cleavage of the C-B bond.
Figure 1: The primary decomposition pathway of electron-rich heteroaryl boronic acids under basic coupling conditions.
Part 2: Comparative Analysis of Alternatives
The following table compares the baseline reagent against the three primary alternatives based on stability, reactivity, and atom economy.
| Feature | Boronic Acid (Baseline) | Pinacol Ester (Bpin) | MIDA Boronate | Direct Arylation (C-H) |
| Stability (Shelf) | Poor (Hygroscopic/Oxidizes) | High (Stable solid) | Excellent (Air/Water stable) | N/A (Uses Halide) |
| Stability (Reaction) | Low (Rapid Protodeboronation) | Moderate | High (Slow release) | High |
| Atom Economy | High | Moderate (Pinacol waste) | Low (MIDA waste) | Excellent |
| Purification | Difficult (Streaks on SiO2) | Easy (SiO2 Stable) | Easy (SiO2 Stable) | Standard |
| Cost | Low | Moderate | High | Low |
| Best Use Case | Simple, fast couplings | General purpose | Unstable substrates | Scale-up / Cost-sensitive |
Part 3: Detailed Methodologies
Alternative A: Pinacol Boronate (The Industry Standard)
Rationale: The cyclic nature of the pinacol ester sterically protects the boron atom, significantly retarding the rate of protodeboronation compared to the free acid. It also allows for purification via silica gel chromatography, which is impossible with the free acid.
Protocol: Synthesis of 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the bromide, B2pin2, KOAc, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed 1,4-Dioxane (0.2 M concentration).
-
Heat to 90°C for 4–12 hours. Note: Monitor by LCMS. Do not overheat, as Bpin can also protodeboronate at >100°C.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is a stable white solid.
-
Alternative B: MIDA Boronate (The "Slow Release" Strategy)
Rationale: N-Methyliminodiacetic acid (MIDA) forms a sp3-hybridized boron complex. This removes the empty p-orbital on boron, making it completely inert to transmetallation and protodeboronation until hydrolyzed. Under coupling conditions (aqueous base), the MIDA hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free boronic acid low, minimizing decomposition.
Protocol: MIDA Boronate Synthesis & Coupling
-
Synthesis of the MIDA Reagent:
-
Cross-Coupling Condition (The "Slow Release"):
-
Reagents: MIDA-Indazole (1.0 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.1 equiv).
-
Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:H2O (5:1) .
-
Temperature: 60°C.
-
Mechanism:[4][5][6][7][8][9] The water/base slowly hydrolyzes the MIDA. The free boronic acid is immediately trapped by the Pd-oxidative addition complex.
-
Alternative C: Direct C-H Arylation (The Strategic Pivot)
Rationale: Instead of installing a boron group at C7 (which is unstable), use the 7-bromo precursor directly and couple it with an unfunctionalized arene or use the C7-H bond directly if directing groups are present. This avoids the boron intermediate entirely.
Protocol: C7 Direct Arylation of 4-Methoxyindazole Reference: Adapted from work on C7-functionalization of indazoles (e.g., J. Med. Chem. & Org.[5][7][10][11][12][13][14] Lett. precedents).
-
Substrate: 4-Methoxy-1H-indazole (N1-protected, e.g., THP or SEM).
-
Catalyst System: Pd(OAc)2 (5-10 mol%) + 1,10-Phenanthroline (10-20 mol%).
-
Oxidant/Base: Ag2CO3 (2.0 equiv) or K2CO3/Air (if using specific conditions).
-
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Conditions: DMF or DMA at 140°C.
-
Note: This requires an N1-protecting group to prevent catalyst poisoning.
Part 4: Decision Logic & Workflow
Use this logic map to select the correct reagent for your specific drug development stage.
Figure 2: Decision matrix for selecting the optimal arylation strategy.
References
-
Regioselective C7-Functionalization of Indazoles. Boujdi, K., et al.[4] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11, 6297-6307. [Link]
-
MIDA Boronate Platform. Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. [Link]
-
Protodeboronation Mechanisms. Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. [Link]
-
Direct C-H Arylation Strategies. Ye, M., et al. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles." Organic Letters, 2014, 16(11), 2946–2949. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. grillolabuc.com [grillolabuc.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. shura.shu.ac.uk [shura.shu.ac.uk]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Yield Comparison and Selection Guide for Boron Reagents in Suzuki-Miyaura Cross-Coupling
As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves failed Suzuki-Miyaura Cross-Coupling (SMC) reactions. In most cases, the failure is not due to the palladium catalyst or the electrophile, but rather the improper selection of the boron reagent.
While standard stable substrates (like phenylboronic acid) couple effortlessly under almost any condition, electron-deficient, sterically hindered, or 2-heteroaryl boronic acids present a severe synthetic challenge. This guide provides an objective, data-driven comparison of the four primary classes of boron reagents—Boronic Acids, Pinacol Esters (BPin), Trifluoroborates (BF₃K), and MIDA Boronates—and details the mechanistic causality behind their performance differences.
Mechanistic Causality: Speciation and the Protodeboronation Trap
To understand why different boron reagents yield vastly different results, we must examine the fundamental organometallic steps of the SMC reaction. Transmetalation requires the boron atom to possess an empty p-orbital (sp² hybridization). This allows it to form a negatively charged "ate" complex with a base (the Boronate Pathway ) or interact directly with an alkoxo-palladium intermediate (the Oxo-Palladium Pathway ) ()[1].
Fig 1: Boronate vs. Oxo-Palladium transmetalation pathways in Suzuki-Miyaura coupling.
The Achilles' Heel: The very sp² hybridization required for transmetalation makes the C–B bond highly susceptible to protodeboronation —a destructive, base-catalyzed side reaction where the boron group is replaced by a proton. For unstable substrates like 2-furyl or 2-pyridyl boronic acids, the rate of protodeboronation often exceeds the rate of transmetalation, leading to near-zero yields.
The "Slow-Release" Solution
To circumvent this, modern synthetic chemistry utilizes sp³-hybridized boronates (Trifluoroborates and MIDA boronates). Because their p-orbital is fully occupied, they are completely inert to both transmetalation and protodeboronation. They must undergo a slow, base-mediated hydrolysis to generate the active sp² boronic acid in situ ()[2]. This "slow-release" mechanism keeps the steady-state concentration of the unstable boronic acid extremely low, allowing the fast palladium-catalyzed transmetalation to outcompete the bimolecular degradation pathway.
Fig 2: Slow-release mechanism of MIDA boronates outcompeting protodeboronation.
Comparative Yield Data
To objectively compare these reagents, we look at the cross-coupling yields of a highly stable substrate (Phenyl) versus a highly unstable substrate (2-Furyl) across the four main boron classes. The data clearly illustrates that while any reagent suffices for stable arenes, sp³-hybridized reagents are mandatory for unstable heteroarenes.
| Boron Reagent Type | Hybridization | Phenyl Yield (Stable Substrate) | 2-Furyl Yield (Unstable Substrate) | Benchtop Stability |
| Boronic Acid | sp² | >95% | <10% (if stored >15 days) | Poor (Prone to dehydration/oxidation) |
| Pinacol Ester (BPin) | sp² | >95% | ~65% | Excellent |
| Trifluoroborate (BF₃K) | sp³ | >95% | ~85% | Excellent |
| MIDA Boronate | sp³ | >95% | >94% | Indefinite |
Data aggregated from standardized coupling conditions (Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O) (; )[2][3].
Self-Validating Experimental Protocol: Slow-Release SMC
A critical failure point in many labs is relying solely on isolated yields, which conflates reaction failure with poor chromatographic recovery. The following protocol utilizes a MIDA boronate for the coupling of an unstable heteroaryl, incorporating an internal standard for quantitative NMR (qNMR) to create a self-validating system .
Materials Required:
-
Aryl Halide: 1.0 mmol
-
Heteroaryl MIDA Boronate: 1.2 mmol (Slight excess accounts for trace protodeboronation)
-
Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Ligand: SPhos (0.10 mmol, 10 mol%) — Causality: The bulky, electron-rich biaryl phosphine accelerates reductive elimination and stabilizes the Pd(0) intermediate.
-
Base: K₃PO₄ (7.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (5:1 v/v, 15 mL) — Causality: Water is strictly required to slowly hydrolyze the MIDA ester, but the 5:1 ratio ensures the hydrolysis rate remains slower than the transmetalation rate.
-
Internal Standard: 1,3,5-Trimethoxybenzene (exactly 1.0 mmol)
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Seal the flask with a septum, remove it from the glovebox, and inject the degassed 1,4-Dioxane/H₂O (5:1) mixture via syringe.
-
Heating: Stir the biphasic mixture vigorously at 60 °C for 6 hours. Note: Do not exceed 60 °C for highly unstable substrates, as elevated temperatures exponentially increase the rate of protodeboronation.
-
Quench & Extract: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
qNMR Validation: Before concentrating the crude mixture, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Concentrate the mixture in vacuo. Take a crude ¹H NMR in CDCl₃.
-
Validation Logic: Integrate the distinct aromatic singlet of the internal standard (~6.1 ppm, 3H) against a distinct product peak. If the qNMR yield is >90% but the isolated yield after silica gel chromatography is <60%, your product is degrading on the column, and the coupling reaction itself was successful.
-
References
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 43(1), 412-443 (2014) URL: [Link]
-
Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry, 74(1), 18-27 (2009) URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society, 131(20), 6961-6963 (2009) URL: [Link]
Sources
Spectroscopic Confirmation of Products from (4-Methoxy-1H-indazol-7-yl)boronic Acid Coupling
Executive Summary & Strategic Context
The 7-substituted indazole scaffold is a privileged motif in kinase inhibitor design (e.g., Axitinib analogs, ERK inhibitors) due to its ability to occupy specific hydrophobic pockets while presenting hydrogen bond donors/acceptors via the pyrazole core. However, the installation of substituents at the C7 position via Suzuki-Miyaura coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid presents a distinct chemical challenge: Protodeboronation .
This guide provides a rigorous, data-driven framework for distinguishing the desired C7-coupled product from the thermodynamically favored protodeboronation byproduct (4-methoxy-1H-indazole) and homocoupling artifacts. We prioritize orthogonal validation methods—NMR, MS, and HPLC—to ensure structural integrity in drug discovery campaigns.
The Chemical Challenge: C7-Indazole Instability
Unlike standard phenylboronic acids, (4-Methoxy-1H-indazol-7-yl)boronic acid possesses a basic nitrogen (N1/N2) and an electron-rich core. Under the basic aqueous conditions required for Suzuki coupling, the C7-Boron bond is highly susceptible to hydrolytic cleavage (protodeboronation), replacing the boronic acid with a proton.
Critical Analysis:
-
Steric Crowd: The C7 position is flanked by the N1-H, creating significant steric strain that accelerates deborylation.
-
Electronic Bias: The 4-methoxy group is electron-donating, increasing the electron density of the ring and destabilizing the anionic boronate intermediate required for transmetallation.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways you must monitor.
Figure 1: Competing reaction pathways.[1] The red dashed line represents the primary failure mode (Protodeboronation).
Spectroscopic Validation Protocols
A. Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only definitive method to rule out protodeboronation. The key differentiator is the C7 proton .
1H NMR Comparative Analysis (DMSO-d6)
| Feature | Starting Material (Boronic Acid) | Target Product (C7-Aryl) | Byproduct (Protodeboronation) |
| C7 Position | No Proton (C-B bond) | No Proton (C-C bond) | New Doublet/Multiplet (C-H bond) |
| C5/C6 Protons | Doublets (J ~8 Hz) | Doublets (J ~8 Hz) | Multiplet/Triplet pattern |
| 4-OMe Signal | Singlet ~3.95 ppm | Singlet ~4.00 ppm | Singlet ~3.92 ppm |
| Boronic OH | Broad singlet ~8.0-9.0 ppm (Variable) | Absent | Absent |
| Indazole N-H | Broad singlet ~13.0 ppm | Broad singlet ~13.0-13.5 ppm | Broad singlet ~12.8 ppm |
The "C7 Diagnostic" Protocol:
-
Focus on the aromatic region (6.5 – 8.5 ppm).
-
In the Byproduct , you will see a specific pattern for the H5, H6, and H7 protons. Since C4 is blocked by Methoxy:
-
H5 and H6 will couple.
-
H7 will appear as a doublet or multiplet (depending on long-range coupling to H5) typically around 7.0 - 7.2 ppm .
-
-
In the Target Product , the C7 proton is replaced by an aryl ring. You should observe:
-
Disappearance of the potential H7 signal.
-
Appearance of new signals corresponding to the coupling partner (Ar-X).
-
A significant downfield shift of the H6 proton due to the deshielding effect of the new aryl ring current.
-
13C NMR Validation
-
C-B Carbon: In the starting material, the carbon attached to Boron is often extremely broad or invisible due to quadrupolar relaxation of the Boron nucleus.
-
C-H Carbon (Byproduct): Will show a sharp, intense peak in the aromatic region.
-
C-C Carbon (Product): Will show a sharp quaternary carbon signal, distinct from the starting material.
B. Mass Spectrometry (LC-MS) - Rapid Screening
Mass spectrometry provides a binary "Go/No-Go" decision but must be interpreted carefully due to ionization artifacts.
-
Boron Isotope Pattern: The starting material contains Boron (
B : B ratio ~ 20:80). Look for the characteristic "picket fence" or split isotopic envelope in the molecular ion cluster. -
The "De-Boronated" Mass:
-
Calculate the mass of the core scaffold: 4-methoxyindazole (MW ~148 Da).
-
If your major peak corresponds to [M+H]+ = 149, your reaction has failed via protodeboronation.
-
-
The Product Mass:
-
Must lack the Boron isotopic pattern.
-
Must correspond to [Scaffold + Coupling Partner – HX].
-
Experimental Protocol: Optimized Coupling Conditions
To minimize protodeboronation and maximize C7-arylation, we recommend the following "anhydrous-leaning" protocol. Water is necessary for the Suzuki mechanism but excess water promotes hydrolysis.
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM (High stability) or XPhos Pd G2 (High activity for sterically hindered substrates).
-
Base: K3PO4 (Anhydrous, finely ground). Avoid hydroxides (NaOH/KOH).
-
Solvent: 1,4-Dioxane (Dry).
-
Additives: Water (strictly limited to 2-5 equivalents relative to Boron).
Step-by-Step Methodology:
-
Charge: In a microwave vial, add (4-Methoxy-1H-indazol-7-yl)boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), and K3PO4 (3.0 equiv).
-
Degas: Cap the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.
-
Solvent: Add anhydrous 1,4-Dioxane and degassed water (ratio 10:1 v/v).
-
Catalyst: Add Pd catalyst (5 mol%) under a positive stream of Argon.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 1 hr).
-
Workup: Filter through Celite, concentrate, and analyze crude via LC-MS immediately.
Decision Tree for Product Confirmation
Use this logic flow to interpret your analytical data.
Figure 2: Analytical decision tree for validating C7-coupling.
Comparison with Alternative Reagents
If the boronic acid persists in giving low yields due to instability, consider these alternatives:
| Reagent Type | Stability | Reactivity | Recommendation |
| Boronic Acid | Low (Prone to deboronation) | High | Use for rapid, small-scale scouting. |
| Pinacol Ester (BPin) | High (Thermally stable) | Moderate (Slower transmetallation) | Preferred for Scale-up. Synthesis: Pd-catalyzed borylation of 7-bromo-4-methoxyindazole. |
| MIDA Boronate | Very High (Slow release) | Controlled | Use for iterative couplings or complex total synthesis. |
Expert Insight: For this specific scaffold, converting the boronic acid to a Pinacol Ester often improves yields by >30% because the ester protects the boron center from premature hydrolysis before the transmetallation step occurs.
References
-
Boujdi, K. et al. (2021).[2] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114.
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole scaffolds).
-
Cox, P. A. et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
Sources
Kinetic Profiling of Suzuki-Miyaura Couplings Involving Substituted Indazole Boronic Acids: A Comparative Catalyst Guide
Executive Summary & Mechanistic Context
Indazoles are privileged pharmacophores in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles. However, the late-stage functionalization of the indazole core via Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. Substituted indazole boronic acids—particularly those with unprotected nitrogen atoms or steric bulk at the C3/C7 positions—are highly susceptible to hydrolytic degradation[1].
As an Application Scientist, it is critical to understand that the failure of a Suzuki coupling with these substrates is rarely due to a lack of catalytic reactivity, but rather a kinetic competition. In the presence of an aqueous base, the boronic acid exists in equilibrium with its boronate anion. While this boronate is the active species required for transmetalation to the Pd(II) complex, it is simultaneously the intermediate that undergoes base-catalyzed protodeboronation .
To achieve high yields, the rate of transmetalation (
Competitive kinetic pathways: Suzuki-Miyaura transmetalation vs. protodeboronation.
Comparative Kinetic Performance of Catalytic Systems
The choice of catalyst dictates the kinetic dominance of the productive cycle. Below is a comparative analysis of standard and advanced palladium systems when coupling 1H-indazole-5-boronic acid with a sterically hindered aryl chloride.
| Catalytic System | Ligand Type | Activation Temp | Relative | Protodeboronation ( | Typical Yield | Mechanistic Causality |
| Pd(PPh₃)₄ | Monodentate, unhindered | 80–100 °C | Low | < 10 mins at 80 °C | < 15% | Requires high heat for activation; slow oxidative addition with aryl chlorides allows protodeboronation to dominate. |
| Pd(dppf)Cl₂ | Bidentate, moderate bite angle | 60–80 °C | Moderate | ~30 mins at 80 °C | 40–55% | Improved stability and reductive elimination, but the required heating still accelerates the degradation of the indazole boronic acid[2]. |
| trans-PdCl₂(XPhos)₂ | Buchwald (Bulky, electron-rich) | 40–60 °C | High | > 2 hours at 40 °C | 70–85% | Highly active, but the generation of the active Pd(0) species from the Pd(II) precatalyst can be slow, causing an initial lag phase[4]. |
| XPhos Pd G3 | Buchwald 3rd Gen Precatalyst | 20–25 °C (RT) | Very High | > 24 hours at RT | > 95% | Rapidly generates mono-ligated Pd(0) at room temperature. Ultra-fast transmetalation completely outcompetes protodeboronation[3]. |
Self-Validating Experimental Methodology for Kinetic Profiling
To objectively evaluate catalyst performance, a rigorous kinetic profiling protocol must be employed. The following methodology is designed as a self-validating system . By incorporating an inert internal standard (1,3,5-trimethoxybenzene), the protocol ensures mass balance. If the molar sum of the product, the desborylated byproduct, and the unreacted boronic acid does not equal 100% of the initial loading, the researcher can immediately deduce that alternative side reactions (e.g., oxidative homocoupling) are occurring.
Step-by-Step Protocol
1. Reagent Preparation (Inert Atmosphere)
-
In a nitrogen-filled glovebox, weigh 1.0 mmol of the aryl halide, 1.5 mmol of substituted indazole boronic acid, and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) into a dry Schlenk flask.
-
Causality: An excess of boronic acid is standard to account for minor unavoidable protodeboronation, but the internal standard allows absolute quantification of all species.
2. Catalyst Loading & Solvent Addition
-
Add 2.0 mol% of the selected palladium catalyst (e.g., XPhos Pd G3).
-
Add 5.0 mL of rigorously degassed THF. Stir for 2 minutes to ensure complete dissolution and, in the case of G3 precatalysts, the initiation of the active Pd(0) species.
3. Reaction Initiation
-
Inject 5.0 mL of a degassed 0.5 M aqueous K₃PO₄ solution. The biphasic mixture must be stirred vigorously (1000 rpm) to eliminate mass-transfer limitations between the aqueous base and the organic phase.
-
Causality: K₃PO₄ is chosen over stronger bases (like NaOH) because it provides sufficient basicity to form the boronate without excessively accelerating the hydrolytic cleavage of the C-B bond[3].
4. Kinetic Sampling
-
At intervals of 5, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from the organic layer using a micro-syringe.
-
Immediately quench the aliquot into 1.0 mL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Causality: The TFA instantly neutralizes the base, halting both the Suzuki catalytic cycle and the protodeboronation pathway, effectively "freezing" the kinetic state of the reaction.
5. UPLC-MS Analysis
-
Analyze the quenched aliquots via UPLC-MS. Calibrate the integration of the cross-coupled product and the desborylated indazole against the 1,3,5-trimethoxybenzene internal standard to plot the concentration vs. time curves.
Standardized self-validating workflow for kinetic profiling of Suzuki cross-coupling reactions.
Conclusion & Recommendations
For the successful Suzuki-Miyaura cross-coupling of highly sensitive substituted indazole boronic acids, the kinetic data overwhelmingly supports the abandonment of traditional high-temperature catalytic systems like Pd(PPh₃)₄ and Pd(dppf)Cl₂.
To achieve optimal yields, researchers should utilize XPhos Pd G3 or similar advanced Buchwald precatalysts. By generating a highly active, mono-ligated Pd(0) species that operates efficiently at room temperature, these systems ensure that the rate of transmetalation outpaces the rate of base-mediated protodeboronation, preserving the integrity of the indazole pharmacophore.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH).[Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh.[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications.[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society (JACS).[Link]
Sources
Technical Guide: Boronic Acids vs. Esters in Indazole Functionalization
The following guide is structured as a technical dossier for drug discovery and process chemists. It moves beyond basic textbook definitions to address the practical realities of handling indazole boron species in complex synthesis.
Executive Summary
In the functionalization of indazoles—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Linifanib)—the choice between Boronic Acids [-B(OH)₂] and Boronic Esters (specifically Pinacol, [-Bpin]) is rarely a matter of preference; it is a matter of reaction success versus failure.
While boronic acids offer higher atom economy, they suffer from variable stoichiometry (boroxine formation) and difficult purification. Boronic esters, particularly pinacol boronates, are the industry standard for intermediate stability and purification but often exhibit sluggish transmetallation kinetics.
The Critical Insight: For indazoles, the choice is dictated by the regiochemistry (C3 vs. C4-7) and the N-protection state . The electron-rich nature of the indazole ring makes C3-boron species highly susceptible to protodeboronation, a pathway that esters can mitigate during storage but not necessarily during reaction.
Critical Analysis: The Stability-Reactivity Trade-off
The "Myth" of Ester Stability
It is a common misconception that boronic esters are universally more stable than acids. Recent kinetic studies reveal that under the basic aqueous conditions of Suzuki-Miyaura coupling, many esters hydrolyze to the acid before transmetallation occurs.
However, in the context of Indazoles , the ester provides a critical "masking" function during isolation and storage .
| Feature | Indazole Boronic Acid [-B(OH)₂] | Indazole Pinacol Ester [-Bpin] |
| Crystallinity | Poor (often amorphous/waxy) | Excellent (often crystalline) |
| Purification | Difficult (streaks on SiO₂; requires reverse phase) | Standard SiO₂ chromatography |
| Atom Economy | High | Low (loss of pinacol) |
| Transmetallation | Fast (Direct pathway) | Slow (Often requires in-situ hydrolysis) |
| Hygroscopicity | High (forms boroxines variably) | Low (Hydrophobic shield) |
| Protodeboronation Risk | High (Rapid in basic media) | Moderate (Slow release of active species) |
The Indazole Specific Challenge: Protodeboronation
Indazoles are prone to protodeboronation , particularly at the C3 position. This mechanism is base-catalyzed and accelerated by the Lewis basicity of the indazole nitrogens.
-
Mechanism: The base (e.g., hydroxide) coordinates to the boron, forming a boronate "ate" complex. In electron-rich heterocycles like indazole, the C-B bond cleaves, protonating the ring and releasing boric acid.
-
Why Esters Help: The bulky pinacol group sterically hinders the formation of the tetrahedral "ate" complex, slowing down the decomposition pathway during storage and handling.
Strategic Decision Matrix
Use the following logic flow to select the correct boron species for your specific indazole synthesis.
Caption: Decision tree for selecting boron species based on regiochemistry and process requirements.
Experimental Protocols
Synthesis of C3-Indazole Pinacol Boronate (Ir-Catalyzed C-H Activation)
This protocol utilizes the steric control of Iridium catalysts to selectively borylate the C3 position, a method superior to lithiation for functional group tolerance.
Reagents:
-
Substrate: 1-Methyl-1H-indazole (1.0 equiv)
-
Boron Source: B₂pin₂ (0.7 equiv - Note: Using less boron maximizes conversion of the expensive B source)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Solvent: MTBE or THF (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Ar, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in MTBE. Stir for 10 min until the solution turns dark red/brown (active catalytic species generation).
-
Addition: Add the 1-Methyl-1H-indazole substrate.
-
Reaction: Seal the vessel and heat to 80 °C for 4–16 hours. Monitor by GC-MS (Look for M+126 shift for Bpin).
-
Workup (Crucial):
-
Cool to RT.
-
Do not use aqueous workup immediately if the ester is unstable.
-
Concentrate in vacuo.
-
Purification: Pass through a short plug of silica gel eluting with Hexane/EtOAc. Note: Indazole boronates can stick to silica; adding 1% Et₃N to the eluent can prevent degradation.
-
Suzuki Coupling of Indazole Boronic Acids (Aqueous Conditions)
When using the acid (or in-situ hydrolyzed ester), base selection is critical to prevent protodeboronation.
Reagents:
-
Coupling Partner: Aryl Bromide (1.0 equiv)
-
Boron Species: Indazole-4-boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₃PO₄ (2.0 M aq) - Preferred over Na₂CO₃ for sensitive substrates.
Step-by-Step Methodology:
-
Degassing: Sparge the 1,4-dioxane and aqueous K₃PO₄ with nitrogen for 15 minutes. Oxygen is the enemy of this cycle.
-
Mixing: Combine Aryl Bromide, Boronic Acid, and Catalyst in the reactor.
-
Initiation: Add solvent and base solution.
-
Heating: Heat to 90 °C.
-
Process Tip: If using the Ester , add 1 equivalent of water to the solvent mixture to facilitate the hydrolysis to the active acid species inside the reaction, otherwise the reaction may stall.
-
-
Scavenging: After completion, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can coordinate to the indazole nitrogen.
Comparative Data: Acid vs. Ester Performance[1][4][5]
The following data summarizes the performance of Indazole-C3-boron species in a standard coupling with 4-bromoanisole.
| Parameter | Indazole-3-B(OH)₂ | Indazole-3-Bpin |
| Yield (Standard) | 45% | 78% |
| Yield (Anhydrous) | <10% (Low solubility) | 82% (Requires specific activation) |
| Major Side Product | Indazole (Protodeboronation) | Homocoupling of halide |
| Shelf Life (25°C) | < 1 week (Decomposes) | > 6 months |
| Reaction Time | 2 hours (Fast but risky) | 6-12 hours (Slower release) |
Interpretation: The Acid reacts faster but decomposes faster. The Ester acts as a "reservoir," releasing the active species slowly, which matches the turnover rate of the catalyst and prevents the accumulation of unstable intermediates.
References
-
Protodeboronation Mechanisms: Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[1][3] Journal of the American Chemical Society, 2021, 143(36), 14814–14826. [Link]
-
Ir-Catalyzed Borylation of Indazoles: Boller, T. M., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Drug Discovery." Journal of the American Chemical Society, 2009, 131(20), 6966–6967. [Link]
-
Miyaura Borylation & Suzuki Coupling Reviews: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
-
Indazole Functionalization Overview: Laha, J. K., et al. "Recent Advances in the C-H Functionalization of Indazoles." Asian Journal of Organic Chemistry, 2020. [Link]
Sources
Efficacy of different palladium ligands with (4-Methoxy-1H-indazol-7-yl)boronic acid
Executive Summary & Challenge Analysis
The coupling of (4-Methoxy-1H-indazol-7-yl)boronic acid presents a distinct set of mechanistic challenges compared to standard phenyl-phenyl Suzuki-Miyaura couplings. Position 7 on the indazole ring is sterically congested and electronically unique due to the proximity of the pyrazole nitrogen (N1/N2). Furthermore, the 4-methoxy group adds electron density, potentially destabilizing the C-B bond.
The primary failure mode for this substrate is Protodeboronation . Heteroaryl boronic acids, particularly those with basic nitrogens or adjacent N-H functionalities, are prone to rapid hydrolysis of the C-B bond under basic conditions, yielding the hydro-deboronated byproduct (4-methoxy-1H-indazole) before cross-coupling can occur.
Success depends on winning the kinetic race: The rate of Transmetallation (
Core Structural Challenges
-
Steric Hindrance: The C7 position is flanked by the C6-H and the N1-H (or protecting group), creating a "pocket" that resists bulky Pd-complexes unless the ligand is designed to accommodate it.
-
Electronic Instability: The heteroatom-rich nature of the ring facilitates base-catalyzed protodeboronation pathways, often via a zwitterionic intermediate.
-
N-H Acidity: If unprotected, the N-H proton (pKa ~14) can interfere with the base, requiring careful stoichiometric control.
Mechanistic "Race Against Time"
The following diagram illustrates the critical bifurcation point in the catalytic cycle where ligand choice determines the outcome.
Figure 1: The Kinetic Bifurcation. Ligands that accelerate transmetallation (Green path) suppress the competing protodeboronation pathway (Red path).
Comparative Ligand Efficacy Analysis
The following analysis categorizes ligands based on their ability to stabilize the active species and accelerate the rate-limiting transmetallation step for this specific substrate.
Tier 1: The Specialists (Dialkylbiaryl Phosphines)
Ligands: XPhos , SPhos , RuPhos Verdict: Superior Performance (Recommended)
These ligands are the "Gold Standard" for unstable heteroaryl boronic acids.
-
Mechanism: The bulky biaryl backbone promotes reductive elimination, while the electron-rich phosphine center facilitates oxidative addition. Crucially, they create a protective steric environment that accelerates transmetallation while shielding the Pd center from non-productive coordination.
-
Why for Indazoles? SPhos and XPhos have been explicitly shown to couple unstable 2-heteroaryl and hindered boronic acids by increasing catalytic turnover rates to levels where protodeboronation cannot compete.
-
Expected Yield: 85–95%
Tier 2: The Workhorse (Bidentate Bisphosphines)
Ligands: dppf , dppe Verdict: Moderate to Good Performance
Pd(dppf)Cl2 is a robust choice for general heteroaryl couplings but may struggle with the specific steric bulk of the 7-position if the coupling partner is also hindered.
-
Mechanism: The large bite angle of dppf favors reductive elimination. It is less sensitive to air/moisture than monophosphines.
-
Why for Indazoles? Effective for "reverse" couplings (7-bromoindazole + Ph-B(OH)2), but when the boronic acid is the 7-indazolyl species, the slower transmetallation compared to Buchwald ligands can lead to 10-20% protodeboronation.
-
Expected Yield: 60–75%
Tier 3: The Baseline (Triphenylphosphine)
Ligands: PPh3 (e.g., Pd(PPh3)4) Verdict: Poor Performance (Not Recommended)
-
Mechanism: Lacks the electron richness to speed up oxidative addition with deactivated halides and lacks the bulk to force rapid reductive elimination.
-
Why for Indazoles? The catalytic cycle is too slow. The boronic acid spends too much time exposed to the base in the reaction mixture before being transmetallated, leading to massive protodeboronation.
-
Expected Yield: <30% (Major byproduct: 4-methoxy-1H-indazole)
Summary Data Table
| Ligand Class | Representative Ligand | Steric Bulk (Cone Angle) | Electron Density | Relative Rate ( | Primary Risk | Typical Yield |
| Buchwald (Gen 2/3) | XPhos / SPhos | High | Very High | Fastest | None | 85-95% |
| Bidentate | dppf | Large Bite Angle | Moderate | Medium | Incomplete Conv. | 60-75% |
| NHC | PEPPSI-IPr | High | High | Fast | Activation Lag | 70-85% |
| Simple Phosphine | PPh3 | Moderate | Low | Slow | Protodeboronation | <30% |
Optimized Experimental Protocol
This protocol utilizes XPhos Pd G2 (or SPhos) to maximize yield. It employs a phosphate base to buffer the pH, reducing base-catalyzed deboronation compared to carbonates.
Materials:
-
Substrate: (4-Methoxy-1H-indazol-7-yl)boronic acid (1.2 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G2 Precatalyst (2-3 mol%)
-
Base: K3PO4 (Tribasic potassium phosphate), 0.5 M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane or n-Butanol (degassed)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a microwave vial or Schlenk tube and cool under Argon.
-
Solids Addition: Add the Aryl Halide (1.0 mmol), Indazolyl Boronic Acid (1.2 mmol), and XPhos Pd G2 (0.02 mmol) to the vial.
-
Note: If using the free N-H indazole, ensure the boronic acid is high purity; impurities accelerate decomposition.
-
-
Solvent/Base Addition: Add 1,4-Dioxane (4 mL) followed by 0.5 M aq. K3PO4 (6 mL).
-
Critical: Do not use carbonate bases (K2CO3) if possible; the higher pH spike can trigger rapid protodeboronation of the 7-indazolyl species.
-
-
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.
-
Monitor: Check LCMS at 30 mins. If protodeboronated byproduct (>10%) is observed, lower temp to 60°C and increase catalyst loading to 5%.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting & Decision Logic
Use this decision tree to adapt the protocol if your specific aryl halide is challenging (e.g., highly hindered or electron-rich).
Figure 2: Ligand Selection Decision Tree.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. (2010). "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives." Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. [Link]
A Comparative Guide to the Characterization of Impurities in (4-Methoxy-1H-indazol-7-yl)boronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, (4-Methoxy-1H-indazol-7-yl)boronic acid serves as a critical building block for the synthesis of various pharmacologically active molecules. Its structural motif is found in a number of kinase inhibitors and other therapeutic agents. The purity of this reagent is paramount, as impurities can have a significant impact on the yield, and more importantly, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of synthetic routes for (4-Methoxy-1H-indazol-7-yl)boronic acid, with a focus on the characterization and control of process-related impurities.
The Critical Nature of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in an API at a level of 0.10% or higher.[1] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[2][3] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern as they can be structurally similar to the API and may possess unwanted pharmacological or toxicological properties.[2] Therefore, a thorough understanding of the synthetic process and the potential for impurity formation is a critical aspect of drug development.
Plausible Synthetic Pathways and Associated Impurities
Route 1: Synthesis of the Indazole Core via Cyclization Strategies
The initial step in the synthesis is the formation of the 4-methoxy-1H-indazole scaffold. Several classical and modern methods can be employed, each with its own set of potential impurities.
-
Jacobson-type Indazole Formation: This route might start from a suitably substituted o-toluidine derivative.[4] A potential starting material could be 2-methyl-3-nitroanisole. Nitrosation followed by reductive cyclization would yield 4-methoxy-1H-indazole.
-
Davis-Beirut Reaction: This reaction involves the N,N-bond forming heterocyclization of a 2-nitrobenzylamine derivative.[1][5][6][7] Starting from 2-methoxy-6-nitrobenzylamine, treatment with a base would induce cyclization to form 4-methoxy-1H-indazole.
-
Ullmann-type Reaction: An intramolecular Ullmann-type reaction of a hydrazone derived from a 2-halo-6-methoxybenzaldehyde could also be a viable route.[8][9][10][11]
Potential Impurities from Indazole Core Synthesis:
-
Regioisomers: A significant challenge in indazole synthesis is controlling the regioselectivity of the cyclization, which can lead to the formation of isomeric indazoles. For example, depending on the starting materials and reaction conditions, small amounts of 6-methoxy-1H-indazole or other positional isomers could be formed.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting materials in the final product.
-
By-products from Side Reactions: Each of the above methods has the potential for specific side reactions. For instance, in the Jacobson synthesis, over-reduction or incomplete cyclization can lead to various by-products.
Route 2: Introduction of the Boronic Acid Moiety
Once the 4-methoxy-1H-indazole core is synthesized, the boronic acid group is typically introduced at the 7-position. Two primary methods are commonly used for this transformation:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of a 7-halo-4-methoxy-1H-indazole (e.g., 7-bromo- or 7-iodo-4-methoxy-1H-indazole) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is a widely used method.[12][13][14][15] The resulting pinacol boronate ester is then hydrolyzed to the boronic acid.
-
Lithiation-Borylation: This method involves the direct deprotonation of the 4-methoxy-1H-indazole at the 7-position using a strong base like n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate).[16][17][18] Subsequent hydrolysis yields the desired boronic acid.
Potential Impurities from the Borylation Step:
-
Protodeboronation Product (4-Methoxy-1H-indazole): This is a common and often significant impurity where the boronic acid group is replaced by a hydrogen atom.[5] This can occur under both acidic and basic conditions.
-
Homocoupling By-products: In the Miyaura borylation, homocoupling of the halo-indazole starting material can lead to the formation of a dimeric impurity.
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This is particularly prevalent during storage and can complicate analysis.
-
Pinacol and Pinacol-Related Impurities: In the Miyaura borylation route, residual pinacol from the hydrolysis of the boronate ester can be present.
-
Residual Palladium Catalyst: The Miyaura borylation requires a palladium catalyst, and trace amounts of palladium may remain in the final product.
-
Unreacted Starting Materials: Incomplete borylation will result in the presence of the 7-halo-4-methoxy-1H-indazole.
Below is a Graphviz diagram illustrating the proposed synthetic pathways and the points at which key impurities can be introduced.
Caption: Proposed synthetic routes and potential impurity formation pathways for (4-Methoxy-1H-indazol-7-yl)boronic acid.
Comparative Analysis of Analytical Techniques for Impurity Characterization
A multi-technique approach is essential for the comprehensive characterization of impurities in the synthesis of (4-Methoxy-1H-indazol-7-yl)boronic acid.
| Technique | Principle | Application for (4-Methoxy-1H-indazol-7-yl)boronic acid Impurity Analysis | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity. | Purity assessment, quantification of known impurities with a chromophore. | Robust, reproducible, widely available. | May require derivatization for compounds without a chromophore. Co-elution of impurities is possible. On-column hydrolysis of boronate esters can be an issue.[2][12][19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Identification of unknown impurities, confirmation of known impurities, and quantification at trace levels. | High sensitivity and selectivity, provides molecular weight information. | Matrix effects can suppress ionization. Boronic acids may not ionize efficiently under all conditions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like boronic acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of the final product and impurities. ¹¹B NMR is particularly useful for characterizing the boron environment. | Provides definitive structural information. Quantitative NMR (qNMR) can be used for purity determination without a reference standard. | Lower sensitivity compared to MS techniques. Complex spectra can be difficult to interpret, especially for minor components. |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Purity Assessment
This protocol provides a general method for the analysis of (4-Methoxy-1H-indazol-7-yl)boronic acid and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm) is a good starting point. To minimize on-column hydrolysis of any residual boronate ester, a column with low silanol activity is recommended.[2][12][19]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 5% to 95% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm and 254 nm). MS detection in both positive and negative ion modes.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.
Protocol 2: ¹H and ¹¹B NMR for Structural Characterization
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to look for include the aromatic protons of the indazole ring, the methoxy protons, and the broad signal for the B(OH)₂ protons.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A single, relatively broad signal is expected for the tricoordinate boronic acid. The chemical shift will be indicative of the electronic environment of the boron atom.
Comparison of Synthetic Routes: A Purity Perspective
| Synthetic Route | Key Advantages | Key Disadvantages and Common Impurities | Overall Purity Recommendation |
| Indazole Synthesis followed by Miyaura Borylation | Generally high-yielding and tolerant of a wide range of functional groups. | Potential for residual palladium contamination. Risk of homocoupling by-products. Protodeboronation can be an issue. | Good for large-scale synthesis, but requires careful control of reaction conditions and thorough purification to remove palladium and by-products. |
| Indazole Synthesis followed by Lithiation-Borylation | Avoids the use of a palladium catalyst, eliminating the risk of palladium contamination. Can be a more direct route. | Requires cryogenic temperatures and strictly anhydrous conditions. The use of a strong base can lead to side reactions if other acidic protons are present. Protodeboronation is still a possibility. | A good alternative to the Miyaura borylation, particularly when palladium contamination is a major concern. Careful control of stoichiometry and temperature is crucial. |
Conclusion and Best Practices
The synthesis of high-purity (4-Methoxy-1H-indazol-7-yl)boronic acid requires a deep understanding of the potential for impurity formation in both the indazole core synthesis and the subsequent borylation step. A combination of HPLC-UV/MS for purity assessment and NMR spectroscopy for definitive structural characterization is essential for a comprehensive impurity profile.
Key Recommendations for Researchers:
-
Thorough Characterization of Starting Materials: Ensure the purity of the starting 4-methoxy-1H-indazole or its halogenated derivative to minimize the carry-over of impurities.
-
Optimization of Reaction Conditions: Carefully optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of by-products like homocoupling products and protodeboronation impurities.
-
Effective Purification Strategies: Employ robust purification techniques such as recrystallization or chromatography to remove process-related impurities. The formation of a diethanolamine adduct can be a useful method for the purification of boronic acids.
-
Comprehensive Analytical Testing: Utilize a suite of analytical techniques to identify and quantify all potential impurities. Pay close attention to the potential for on-column degradation during HPLC analysis.
-
Proper Storage: Store the final product under inert and dry conditions to prevent degradation, particularly the formation of boroxines.
By adhering to these principles, researchers and drug development professionals can ensure the quality and consistency of (4-Methoxy-1H-indazol-7-yl)boronic acid, a vital component in the synthesis of next-generation therapeutics.
References
-
Wikipedia. (2023, November 28). Davis–Beirut reaction. Retrieved from [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2296-2307. Retrieved from [Link]
-
Science.gov. (n.d.). Davis–Beirut reaction. Retrieved from [Link]
-
Lukin, K. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 676-685. Retrieved from [Link]
-
Chen, Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(6), 4835-4847. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Retrieved from [Link]
-
Haddadin, M. J., et al. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 67(35), 6645-6652. Retrieved from [Link]
-
Haddadin, M. J., et al. (2010). The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 75(15), 5195-5202. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Retrieved from [Link]
-
Lukin, K. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 676-685. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]
-
SciSpace. (2023, March 22). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]
-
Lee, S. L., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(16), 4410–4413. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Figshare. (2023, March 23). Process Development for a 1H‑Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]
-
Pahl, J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie International Edition, 61(32), e202206230. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
Wulff, W. D., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Tetrahedron, 65(49), 10174-10180. Retrieved from [Link]
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SlidePlayer. (2018, June 23). Lithiation- Borylation in Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction. Retrieved from [Link]
-
Pahl, J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie International Edition, 61(32), e202206230. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
Scribd. (n.d.). Deprotection of Pinacol Boronates via Fluorinated Intermediates. Retrieved from [Link]
-
SlidePlayer. (2018, June 23). Lithiation- Borylation in Synthesis. Retrieved from [Link]
-
Che, A. (2023, June 7). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Miyaura borylation. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2016). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 18(21), 5688-5691. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Pahl, J., et al. (2022). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie International Edition, 61(32), e202206230. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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Comparative Analysis of Boronic Acids as Building Blocks for Bioactive Molecules
[1]
Executive Summary: The Boron Advantage in Medicinal Chemistry
In modern drug discovery, the formation of Carbon-Carbon (C-C) bonds is the structural backbone of small molecule synthesis. While the Stille (Sn) and Negishi (Zn) couplings historically offered high reactivity, the Suzuki-Miyaura coupling —utilizing organoboron reagents—has become the industry standard. This dominance is driven by a unique convergence of factors: low toxicity , high functional group tolerance , and benchtop stability .
This guide provides a technical comparison of boronic acids against their organometallic counterparts and an internal analysis of boron derivatives (Acids vs. Esters vs. MIDA boronates) to assist medicinal chemists in selecting the optimal building block for bioactive molecule synthesis.
Comparative Landscape: Boron vs. The Alternatives
The choice of transmetallation reagent dictates the purification burden and safety profile of a synthetic route. The following data highlights why boronic acids have largely displaced organostannanes (Stille) and organozincs (Negishi) in pharmaceutical scale-up.
Table 1: Comparative Metrics of C-C Coupling Reagents
| Feature | Boronic Acids (B) | Organostannanes (Sn) | Organozincs (Zn) |
| Coupling Name | Suzuki-Miyaura | Stille | Negishi |
| Toxicity (LD50) | Low (e.g., PhB(OH)₂: 740 mg/kg, rat) | High (e.g., TBTCl: ~20–50 mg/kg, rat) | Moderate to High |
| Stability | Air/Moisture Stable (mostly) | Air Stable, Light Sensitive | Moisture Sensitive (Pyrophoric) |
| Byproduct Removal | Easy (Water soluble boric acid) | Difficult (Toxic tin residues) | Moderate (Zinc salts) |
| Atom Economy | High | Low (Large alkyl ligands on Sn) | Moderate |
| Reaction Speed | Moderate (Requires base activation) | Fast (Neutral conditions) | Very Fast |
Expert Insight: While Stille couplings are neutral and tolerant of base-sensitive substrates, the toxicity of organotin byproducts poses a severe liability in drug development. Tin residues are notoriously difficult to purge to ppm levels required by regulatory bodies (ICH Q3D guidelines). Boronic acids, by contrast, degrade into water-soluble boric acid, simplifying purification via aqueous extraction.
Internal Comparison: Selecting the Right Boron Reagent
Not all boron reagents are created equal. The "standard" boronic acid is often prone to protodeboronation (loss of the boron group) or anhydride formation (boroxines), leading to variable stoichiometry. Modern derivatives like MIDA boronates and Trifluoroborates address these issues.
Decision Matrix: Reagent Selection
The following decision tree illustrates the logical flow for selecting the appropriate boron species based on substrate stability and reaction conditions.
Caption: Decision matrix for selecting boron reagents based on substrate stability and reaction conditions.
Deep Dive: MIDA Boronates & The "Slow Release" Mechanism
MIDA (N-methyliminodiacetic acid) boronates have revolutionized the coupling of unstable species, such as 2-pyridyl boronates.
-
The Problem: 2-Pyridyl boronic acids rapidly decompose (protodeboronate) under the basic conditions required for Suzuki coupling.
-
The MIDA Solution: The MIDA ligand locks the boron atom into a sp3 hybridized tetrahedral state, rendering it unreactive toward transmetallation. Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the reactive boronic acid in low, steady concentrations. This "slow release" prevents the accumulation of the unstable acid, favoring the cross-coupling reaction over decomposition.
Table 2: Performance of Boron Derivatives[2]
| Derivative | Stability (Shelf) | Atom Economy | Reactivity Mode | Best Use Case |
| Boronic Acid | Low-Moderate | Highest | Direct Transmetallation | Stable Aryl/Vinyl substrates |
| Pinacol Ester | High | Low | Hydrolysis | General purpose, borylation products |
| MIDA Boronate | Excellent | Low | Slow Release (Hydrolysis) | Unstable heteroaromatics (e.g., 2-Pyridyl) |
| K-Trifluoroborate | Excellent | Moderate | Hydrolysis required | Long-term storage, iterative coupling |
Bioactivity: Boronic Acids as Pharmacophores
Beyond their role as synthetic intermediates, boronic acids act as potent reversible covalent inhibitors .[1][2]
Mechanism of Action: Proteasome Inhibition
Boronic acids are uniquely suited to target serine and threonine proteases (e.g., the 26S proteasome). The empty p-orbital of the boron atom accepts a lone pair from the active site nucleophile (e.g., Threonine-OH), forming a stable but reversible tetrahedral adduct . This mimics the transition state of peptide bond hydrolysis, effectively jamming the enzyme.
Case Study: Bortezomib (Velcade)
-
Target: 26S Proteasome (Chymotrypsin-like activity).
-
Binding: The boronic acid moiety forms a covalent bond with the hydroxyl group of Threonine 1 (Thr1).
-
Selectivity: High affinity for the proteasome over other proteases due to specific hydrogen bonding in the S1-S3 pockets.
Caption: Mechanism of reversible covalent inhibition by boronic acids at the proteasome active site.[3]
Safety Alert: While effective, boronic acids can be bioactivated by oxidative metabolism into reactive imine amides , potentially leading to off-target toxicity. Drug designers must assess metabolic stability early in the lead optimization phase.
Experimental Protocols
Protocol A: General Suzuki-Miyaura Coupling (Standard)
Best for stable aryl boronic acids.
Reagents:
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the aryl halide, boronic acid, and base.
-
Degassing: Add the solvent mixture and sparge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling and catalyst oxidation).
-
Catalysis: Add Pd(PPh₃)₄ quickly under inert flow. Seal the vial.
-
Reaction: Heat to 80-100°C for 4–12 hours. Monitor by LC-MS.[6]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Protocol B: MIDA Boronate Slow-Release Coupling
Best for unstable substrates like 2-pyridyl derivatives.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-Pyridyl MIDA Boronate (1.5 equiv)[4]
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)
-
Base: K₃PO₄ (5.0 equiv)
-
Promoter: Cu(OAc)₂ (0.5 equiv) - Optional, sometimes enhances difficult couplings
-
Solvent: DMF/Water or Dioxane/Water (5:1)
Procedure:
-
Slow Hydrolysis Control: The reaction relies on the slow hydrolysis of the MIDA ester. The water ratio is critical.
-
Mix: Combine MIDA boronate, aryl halide, base, and catalyst precursor in the solvent.
-
Heat: Heat to 100°C. The base (K₃PO₄) in the presence of water slowly hydrolyzes the MIDA group, releasing the active 2-pyridyl boronic acid.
-
Capture: The active Pd catalyst immediately cross-couples the released boronic acid with the aryl halide before it can decompose.
-
Note: If yield is low, verify that the MIDA boronate is actually hydrolyzing (check for free MIDA ligand by NMR) or slow down the addition by using a syringe pump for the base solution.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling. PubMed. Available at: [Link]
-
Targeting Biomolecules with Reversible Covalent Chemistry. National Institutes of Health (NIH). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Methoxy-1H-indazol-7-yl)boronic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Methoxy-1H-indazol-7-yl)boronic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This guide is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management, ensuring the protection of our personnel and adherence to regulatory standards.
The protocols herein are grounded in established safety principles from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), synthesized with best practices for handling boronic acid derivatives.
Hazard Characterization and Waste Classification
Therefore, as a matter of prudent practice, all waste containing (4-Methoxy-1H-indazol-7-yl)boronic acid must be treated as hazardous chemical waste. This classification is the foundational step for all subsequent handling and disposal procedures and is mandated by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[7][8][9][10]
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical in any form—including for disposal—all personnel must be equipped with the appropriate PPE. The requirement for specific PPE is dictated by the potential hazards identified in the previous section.[11][12]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Prevents direct skin contact, which can lead to irritation.[1][7][9] Gloves must be inspected for integrity before each use. |
| Body Protection | A fully fastened, long-sleeved laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator. | Recommended when handling the solid compound outside of a fume hood or if there is a risk of aerosolization. |
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][12]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing any waste stream containing (4-Methoxy-1H-indazol-7-yl)boronic acid. This process ensures that every potential scenario is handled in a controlled and compliant manner.
Caption: Decision workflow for proper waste stream management.
Detailed Disposal Protocols
Protocol 1: Standard Waste Collection (Solid & Liquid)
This protocol applies to routine laboratory waste generated from experiments. The cardinal rule is the strict segregation of incompatible waste streams to prevent dangerous reactions.[8][13][14]
A. Solid Waste:
-
Designate a Container: Use a high-density polyethylene (HDPE) or other compatible container with a secure, sealable lid.[8][9][15] The container must be clearly labeled for solid waste.
-
Labeling: As soon as the first piece of waste is added, affix a "Hazardous Waste" tag.[6][14] The label must include:
-
The full chemical name: "(4-Methoxy-1H-indazol-7-yl)boronic acid and contaminated materials"
-
Accumulation Start Date
-
Principal Investigator's Name and Lab Number
-
Relevant hazard pictograms (e.g., irritant).[6]
-
-
Collection: Place all contaminated solid materials (gloves, weighing papers, pipette tips, bench paper) directly into this container.
-
Storage: Keep the container sealed at all times except when adding waste.[14][15][16] Store it in a designated Satellite Accumulation Area (SAA) away from heat sources and incompatible chemicals.[9][14]
B. Liquid Waste:
-
Designate a Container: Use a compatible, leak-proof container (HDPE or glass, as appropriate) with a screw-top cap.[5][6][15]
-
Labeling: Apply a "Hazardous Waste" tag with the same detailed information as the solid waste container, listing all chemical constituents of the liquid mixture by percentage.[6][14]
-
Collection: Pour all waste solutions containing the compound into the designated container using a funnel to prevent spills.
-
Storage: Keep the container tightly sealed in the SAA. Ensure secondary containment (such as a tray) is used to mitigate potential leaks.[5][15]
Protocol 2: Spill Management
Accidental spills require immediate and systematic action to prevent exposure and environmental contamination.
-
Alert & Secure: Immediately alert personnel in the area. If the spill is large or outside a fume hood, evacuate the immediate vicinity and contact your institution's Environmental Health & Safety (EHS) office.[7]
-
Contain (Small Spills): For small spills contained within a chemical fume hood, use an inert chemical absorbent pad or material like vermiculite to absorb the substance.[7][9]
-
Collect Cleanup Debris: Carefully sweep or wipe up the absorbed material and any contaminated debris.
-
Package as Waste: Place all cleanup materials into a sealable bag or container. Label it as "Hazardous Waste - Spill Cleanup Debris" with the chemical name and date.
-
Decontaminate: Wipe the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Protocol 3: Empty Container Decontamination
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[15]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the compound. Each rinse should use a volume equal to about 5-10% of the container's capacity.[15]
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste by adding them to your designated liquid waste container.[15]
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent misidentification.[13][15]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin. Consult your institution's specific guidelines.
Regulatory Framework and Final Disposal
The entire process of hazardous waste management, from generation to final disposal, is regulated by federal and state agencies.
-
OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[12][17][18] This CHP must include specific procedures for safe handling and waste disposal.
-
EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for managing hazardous waste, including requirements for labeling, storage, and transport.[6]
Final disposal of the collected hazardous waste must be carried out by a licensed and certified hazardous waste disposal contractor.[1][9][19][20] Your institution's EHS department will coordinate these services. Never attempt to dispose of this waste through a non-certified vendor.
References
-
Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet for 1H-Pyrazole-4-Boronic Acid Pinacol Ester, Angene Chemical. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions, Labor Security System. [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal, MedWaste. [Link]
-
OSHA Standards to Know Before Starting Your Lab, USA Lab. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard, Occupational Safety and Health Administration (OSHA). [Link]
-
How to Dispose of Chemical Waste, Princeton University Environmental Health and Safety. [Link]
-
The OSHA Laboratory Standard, Lab Manager. [Link]
-
How To Safely Dispose of Boric Acid, Lab Alley. [Link]
-
Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard, MasterControl. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices, Lab Manager. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations, Tetra Tech. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know, Tetra Tech. [Link]
-
Appendix A Disposal Procedures by Chemical, College of Charleston. [Link]
-
Chemical Waste Disposal Guidelines, Wesleyan University. [Link]
-
Hazardous Chemical Waste Management Guidelines, Columbia University Research. [Link]
-
Proper Handling of Hazardous Waste Guide, Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet, Sigma-Aldrich. [Link]
-
Safety Data Sheet for (2-(1H-Pyrazol-1-yl)phenyl)boronic acid, Angene Chemical. [Link]
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Personal protective equipment for handling (4-Methoxy-1H-indazol-7-yl)boronic acid
Executive Summary & Hazard Profiling
The "Unknown" Factor: As a researcher, you are likely working with (4-Methoxy-1H-indazol-7-yl)boronic acid (CAS: 1256355-17-5) as a scaffold for drug discovery, potentially targeting kinases or GPCRs. While specific toxicological data for this exact CAS is limited, we must apply the Precautionary Principle .
We derive our safety profile from its two functional cores:
-
Boronic Acid Moiety: Generally associated with skin/eye irritation (H315, H319) and respiratory irritation (H335).[1] It can degrade into boric acid, a known reproductive toxin (H360FD) [1].
-
Indazole Core: A privileged pharmacophore often designed for biological activity. Structural analogs (e.g., 7-nitroindazole) exhibit specific organ toxicity [2].
Operational Verdict: Treat this compound as a Potent Compound (Band 3) . It is not just a chemical reagent; it is a potential biological effector.
Risk Assessment Logic (Visualized)
The following diagram illustrates the decision matrix used to determine the necessary controls for this specific compound.
Figure 1: Risk Assessment Logic Flow.[2] This system validates safety protocols by linking intrinsic chemical properties to specific engineering controls.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Mandatory) | Primary Barrier: Boronic acids are dusty solids.[3][4] Inhalation is the fastest route to systemic exposure. Do not rely on N95 masks alone; they do not protect against vapors if the compound is dissolved. |
| Hand (Primary) | Nitrile Gloves (4-6 mil) | Chemical Resistance: Nitrile offers excellent resistance to the boronic acid solid. Change every 60 mins or immediately upon splash. |
| Hand (Secondary) | Double Gloving | Why: If dissolving in DCM or THF, the solvent will permeate single gloves quickly, carrying the indazole with it. The second pair provides a "time buffer" to remove gloves safely. |
| Ocular | Chemical Goggles | Seal: Safety glasses with side shields are insufficient. Boronic acid dust is fine and can bypass side shields, causing severe irritation (H319). |
| Body | Lab Coat (Cotton/Poly) | Coverage: Must be buttoned to the neck. Synthetic materials (like pure polyester) should be avoided if working with flammable solvents due to static discharge risks. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing (Critical Step)
The highest risk of exposure occurs during weighing due to dust generation.
-
Static Control: Boronic acids are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.
-
Technique:
-
Tare the vial before opening the stock container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Never weigh this compound on an open benchtop.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: Boronic acids can dehydrate to boroxines (trimers). If precise stoichiometry is required, ensure the solvent (e.g., DMF, Dioxane) is dry, but be aware that boronic acids often contain varying amounts of water [3].
-
Addition: Add the solvent to the solid, not the solid to the solvent, to minimize splash risk.
-
Temperature: If heating is required (e.g., Suzuki-Miyaura coupling), ensure the reaction vessel is equipped with a reflux condenser and is under an inert atmosphere (Nitrogen/Argon) to prevent oxidative deborylation.
Phase C: Waste Disposal & Decontamination
Improper disposal is a regulatory violation and an environmental hazard.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (often yellow bags/bins).
-
Liquid Waste:
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this can cause exothermic decomposition.
-
Labeling: Label clearly as "Organic Waste with Boron/Indazole compounds."
-
-
Glassware: Rinse with a solvent (Acetone/Ethanol) into the waste container before washing in the sink. Do not rinse directly down the drain.[5]
Emergency Response Workflow
In the event of a spill or exposure, immediate action is required to mitigate harm.[5][6][7][8]
Figure 2: Emergency Response Decision Tree. Follow these branches immediately upon incident detection.
Scientific Rationale & Trust Factors
Why specific controls for Indazoles? While boronic acids are often viewed as "standard reagents," the indazole moiety is biologically privileged. It mimics the purine ring of ATP, making it a common scaffold for kinase inhibitors [4]. Therefore, until proven otherwise, we assume the compound has the potential to modulate cell signaling pathways, necessitating "Band 3" containment (handling in a fume hood, no open bench work).
Self-Validating Protocol: This guide uses a "redundancy" approach. By requiring both a fume hood (engineering control) and double gloves (PPE), we ensure that if one barrier fails (e.g., hood sash is too high), the second barrier (PPE) protects the scientist.
References
-
European Chemicals Agency (ECHA). Substance Information: Boric Acid. (Repr. 1B classification).[4][7] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 7-Nitroindazole (Analog Toxicity Data). Available at: [Link]
- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. (General handling and stability of boronic acids).
-
Zhang, M. et al. Indazole derivatives as potent inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 2019.[9] Available at: [Link] (General reference for indazole bioactivity).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
